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Foundational

The Pharmacological Context: CYP3A4 Metabolic Cascade

N-Desalkyl Itraconazole-d8: Chemical Properties and Applications in High-Fidelity LC-MS/MS Bioanalysis As a Senior Application Scientist in pharmacokinetics and mass spectrometry, I approach the quantification of complex...

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Author: BenchChem Technical Support Team. Date: April 2026

N-Desalkyl Itraconazole-d8: Chemical Properties and Applications in High-Fidelity LC-MS/MS Bioanalysis

As a Senior Application Scientist in pharmacokinetics and mass spectrometry, I approach the quantification of complex triazole antifungals not merely as a procedural task, but as a system of interconnected chemical dependencies. Itraconazole (ITZ) is a highly lipophilic, broad-spectrum antifungal and a potent inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme[1][2]. However, measuring only the parent drug in clinical drug-drug interaction (DDI) studies leads to dangerous under-predictions of inhibitory burden.

Itraconazole undergoes extensive hepatic biotransformation to yield multiple active metabolites, notably hydroxy-itraconazole (OH-ITZ), keto-itraconazole (keto-ITZ), and N-desalkyl itraconazole (ND-ITZ)[2][3]. Because ND-ITZ retains significant CYP3A4 inhibitory potential, its precise quantification in human plasma is a regulatory necessity[2]. Achieving this precision requires a self-validating analytical system, anchored by the use of a stable isotope-labeled internal standard (SIL-IS): N-Desalkyl Itraconazole-d8 .

To understand the necessity of the -d8 isotopologue, we must first map the origin of the target analyte. ITZ is metabolized sequentially by CYP3A4. The terminal step of this specific cascade is the N-dealkylation of keto-ITZ to form ND-ITZ[2]. Crucially, ND-ITZ acts in a feedback loop, competitively inhibiting the very enzyme responsible for its creation.

G ITZ Itraconazole (ITZ) CYP CYP3A4 Enzyme ITZ->CYP Substrate OH_ITZ Hydroxy-ITZ CYP->OH_ITZ Oxidation OH_ITZ->CYP Inhibition KETO_ITZ Keto-ITZ OH_ITZ->KETO_ITZ Oxidation ND_ITZ N-Desalkyl-ITZ KETO_ITZ->ND_ITZ N-Dealkylation ND_ITZ->CYP Inhibition

CYP3A4-mediated metabolism of Itraconazole into active inhibitory metabolites.

Chemical Properties and the Mechanistic Imperative for Deuterium Labeling

N-Desalkyl Itraconazole-d8 is the deuterium-labeled analogue of ND-ITZ[4][5]. In bioanalysis, the choice of the isotopic shift is never arbitrary; it is a calculated decision based on the molecular structure of the native drug.

Native ND-ITZ contains two chlorine atoms[6]. Because chlorine naturally exists as a mixture of 35Cl and 37Cl isotopes, the mass spectrum of unlabeled ND-ITZ exhibits a wide isotopic envelope (M, M+2, M+4). If we were to use a -d3 or -d4 labeled standard, the naturally occurring M+4 isotope of the highly concentrated native drug would "cross-talk" into the mass transition channel of the internal standard, artificially inflating the IS peak area and destroying quantitative linearity.

By utilizing an 8-Dalton shift (-d8 ), we physically push the precursor mass of the internal standard entirely outside the isotopic envelope of the native analyte. This ensures absolute channel isolation in the first quadrupole (Q1) of the mass spectrometer.

Table 1: Comparative Chemical and Validation Properties | Parameter | Unlabeled N-Desalkyl Itraconazole | N-Desalkyl Itraconazole-d8 | | :--- | :--- | :--- | | Molecular Formula | C31​H30​Cl2​N8​O4​ [6] | C31​H22​D8​Cl2​N8​O4​ [5][7] | | Molecular Weight | 649.53 g/mol [6] | 657.58 g/mol [5][7] | | Mass Shift ( Δm/z ) | N/A | +8.05 Da | | Standard Curve Range | 0.4 – 200 ng/mL[3] | N/A (Spiked at constant concentration) | | Extraction Recovery | 102.3% (Average)[3] | Mirrors unlabeled analyte | | Plasma Stability (-70°C) | 145 days[3][8] | 145 days |

Experimental Methodology: Self-Validating LC-MS/MS Protocol

A robust bioanalytical protocol must operate as a self-validating system. By spiking N-Desalkyl Itraconazole-d8 into the plasma before any extraction occurs, the SIL-IS undergoes the exact same matrix effects, extraction losses, and ionization suppression as the endogenous analyte. The ratio of their peak areas remains constant, inherently correcting for procedural variances.

The following is a field-proven Solid-Supported Liquid Extraction (SLE) and LC-MS/MS workflow designed to eliminate phospholipid-induced ion suppression[3].

Step-by-Step Extraction and Analysis Protocol:
  • Sample Aliquoting & Spiking: Transfer 150 µL of human plasma into a 96-well plate[3]. Immediately spike with 20 µL of N-Desalkyl Itraconazole-d8 working solution. Causality: Early introduction ensures the IS tracks the analyte through all subsequent thermodynamic and physical phase changes.

  • Alkaline Disruption: Add 150 µL of 0.5M Ammonium Hydroxide. Causality: The alkaline environment disrupts plasma protein binding and ensures the secondary amine of ND-ITZ remains un-ionized, maximizing its lipophilicity for the upcoming organic extraction.

  • SLE Loading: Transfer the buffered sample onto a 96-well SLE plate (diatomaceous earth sorbent). Allow 5 minutes for complete aqueous absorption.

  • Selective Elution: Elute the analytes using 2 x 600 µL of Methyl tert-butyl ether (MTBE) under gentle positive pressure. Causality: MTBE is highly non-polar. It successfully partitions the lipophilic ND-ITZ and ND-ITZ-d8 into the organic phase while permanently trapping amphiphilic phospholipids (the primary culprits of ESI ion suppression) on the aqueous sorbent.

  • Evaporation & Reconstitution: Evaporate the MTBE eluate to dryness under nitrogen at 40°C. Reconstitute in 100 µL of Mobile Phase A/B (50:50, v/v).

  • LC-MS/MS Acquisition: Inject onto a UPLC C18 column using a gradient of 10 mM ammonium formate (with 0.1% formic acid) and acetonitrile[9]. Detect via positive electrospray ionization (ESI+) using Multiple Reaction Monitoring (MRM)[3].

Workflow Plasma Plasma Sample Spike Spike ND-ITZ-d8 Plasma->Spike Buffer Alkaline Buffer Spike->Buffer SLE SLE Extraction Buffer->SLE Elution MTBE Elution SLE->Elution LC UPLC Separation Elution->LC MS ESI-MS/MS Detection LC->MS

Step-by-step workflow for extraction and LC-MS/MS quantification of ND-ITZ.

System Validation Check

To prove the system is self-validating, calculate the Matrix Factor (MF) . The MF is the peak area of the analyte spiked post-extraction divided by the peak area of a neat standard. In a properly optimized SLE method utilizing a -d8 internal standard, the MF will consistently remain close to 1.0 at both high and low quality control (QC) levels, confirming the absolute absence of uncorrected ion enhancement or suppression[3][8].

References

  • Simultaneous Determination of Itraconazole, Hydroxy Itraconazole, Keto Itraconazole and N-desalkyl Itraconazole Concentration in Human Plasma Using Liquid Chromatography With Tandem Mass Spectrometry. PubMed / NIH.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFRHbstc9vFW5y77ZjPSkswqD69CosgKwghnSbLNxLEcYkcp7cqp0VE23K0Zscc4a5SH4xgzfckir72XG1zNGkxY4AKn6AFBNObqm-UlhlY-ocqEHvwDqaIVAvrxKDWK3Fh6XZE]
  • Product Name : N-Desalkyl Itraconazole-d8. Pharmaffiliates.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEJCRJd38xSWFW21TUJ90-Jn_IAIMjJUMmo5gQ28P6qZtec09mXCCDei9TBcHFPh0fWIVreV12KGic0qAPAGFGopmqg5_PIPTfJ0eGKGV_EeviZFSptB-Jp1dRU3dzWp6avH3n2lS5G0xfjVgo7RNV2hKAY0XTOldmjcB78SY2dsh6gyl6hv99bOQ==]
  • Contribution of Itraconazole Metabolites to Inhibition of CYP3A4 In Vivo. SciSpace.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEvbGprksiA4EXDboJAo8C5geM7QE_XO7krg1rwX3um1RR2xH5Ju1w7Yy0-CUSEIEmzzNKyjbjvqJVbq4Za2-YH3ouxiOGpV7mtDs_kH-KTBscvWhVHVYm1wAt4eswUfX_BnHT4fNJoocrrIsCWkavL_D3f3oFSErUI7C-n7LEf-ZkSnsCP6o1fFFU0r-qA2_ps8KYYZjpdg7iUwrQ=]
  • Itraconazole-impurities. Pharmaffiliates.[https://vertexaisearch.cloud.google.

Sources

Exploratory

N-Desalkyl Itraconazole-d8: A Comprehensive Technical Guide to Certificate of Analysis and Bioanalytical Applications

I. Executive Summary Itraconazole (ITZ) is a highly lipophilic, broad-spectrum triazole antifungal and a well-documented, potent inhibitor of the Cytochrome P450 3A4 (CYP3A4) enzyme.

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Author: BenchChem Technical Support Team. Date: April 2026

I. Executive Summary

Itraconazole (ITZ) is a highly lipophilic, broad-spectrum triazole antifungal and a well-documented, potent inhibitor of the Cytochrome P450 3A4 (CYP3A4) enzyme. In clinical pharmacokinetics (PK) and drug-drug interaction (DDI) studies, tracking the metabolic fate of ITZ is critical. The drug undergoes extensive hepatic metabolism via CYP3A4 to form several metabolites, including the active Hydroxy-Itraconazole (OH-ITZ), Keto-Itraconazole (KT-ITZ), and the major inactive metabolite, N-Desalkyl Itraconazole (ND-ITZ) [1].

To accurately quantify these analytes in complex biological matrices (e.g., human plasma) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a Stable Isotope-Labeled Internal Standard (SIL-IS) is strictly required to correct for matrix effects, ion suppression, and extraction losses. N-Desalkyl Itraconazole-d8 serves this exact purpose. This whitepaper deconstructs the Certificate of Analysis (CoA) for N-Desalkyl Itraconazole-d8, explaining the causality behind its rigorous quality control parameters, and details its integration into field-proven bioanalytical workflows.

II. Physicochemical Profiling & The Certificate of Analysis (CoA)

A standard CoA for a stable isotope-labeled standard is not merely a summary of purity; it is a self-validating document that guarantees the material will not introduce analytical artifacts into highly sensitive LC-MS/MS assays.

Why a "d8" Label? (The Causality of Isotopic Design)

Itraconazole and its metabolites contain a 2,4-dichlorophenyl moiety. Chlorine naturally exists as 35Cl (approx. 75%) and 37Cl (approx. 25%). This creates a broad, complex isotopic envelope (M, M+2, M+4). If a low-mass isotope label (e.g., d3 or d4) were used, the natural M+4 heavy isotopes of the unlabelled endogenous metabolite could overlap with the internal standard's mass channel, causing "cross-talk" and artificially inflating the internal standard signal. By utilizing a d8 label, the mass is shifted by +8 Da (m/z 657.58), safely clearing the natural isotopic envelope of the dichloro-compound and ensuring absolute specificity during Multiple Reaction Monitoring (MRM).

Standard Quantitative CoA Parameters

The following table summarizes the critical release specifications found on a rigorous CoA for N-Desalkyl Itraconazole-d8, synthesizing data from leading reference material producers.

ParameterSpecification / Acceptance CriteriaAnalytical TechniqueCausality / Rationale
Appearance White to Off-White SolidVisual InspectionConfirms absence of gross oxidation or degradation.
Chemical Purity ≥98.0% HPLC-UVEnsures unreacted precursors do not interfere with chromatography.
Isotopic Purity (d8) ≥99.0% ( d0​≤0.1% )LC-MSCritical: A high d0​ (unlabeled) fraction would falsely elevate the analyte signal in patient samples.
Structural Identity Conforms to reference structure 1H -NMR, 13C -NMRValidates the precise location of the deuterium atoms and molecular backbone.
Mass Identity m/z 657.58 ± 0.5ESI-MS (Positive Mode)Confirms the exact mass of the protonated molecular ion [M+H]+ .

III. Analytical Methodologies for CoA Validation

To establish the trustworthiness of the CoA, the analytical protocols must be self-validating. Below is the step-by-step methodology used by metrology labs to determine the Isotopic Purity of N-Desalkyl Itraconazole-d8.

Step-by-Step Protocol: Isotopic Purity Determination via LC-MS

Objective: To verify that the presence of unlabelled N-Desalkyl Itraconazole ( d0​ ) in the d8​ standard is ≤0.1% .

  • System Suitability Test (SST): Inject a neat standard of unlabelled N-Desalkyl Itraconazole ( d0​ ) at the Lower Limit of Quantification (LLOQ) to ensure the mass spectrometer possesses adequate sensitivity at the d0​ mass transition (m/z 649.1 376.1).

  • Sample Preparation: Dissolve 1.0 mg of N-Desalkyl Itraconazole-d8 in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock. Dilute to 100 ng/mL using Mobile Phase A (10 mM ammonium formate in water with 0.1% formic acid).

  • Chromatographic Separation: Inject 5 µL onto a C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm). Run a gradient elution from 20% to 90% Acetonitrile (with 0.1% formic acid) over 5 minutes to elute the compound sharply.

  • Mass Spectrometry (MRM Mode):

    • Monitor the d8​ transition: m/z 657.1 384.1

    • Monitor the d0​ transition: m/z 649.1 376.1

  • Data Quantification: Calculate the isotopic purity by taking the peak area of the d8​ channel and dividing it by the sum of the peak areas of all isotopic channels ( d0​ through d8​ ).

  • Self-Validation Check: If the d0​ peak area exceeds 0.1% of the total area, the batch fails QA, as it would cause unacceptable baseline interference in clinical assays.

IV. Metabolic Pathway Visualization

Understanding the origin of N-Desalkyl Itraconazole is essential for PK scientists. Itraconazole is sequentially oxidized and cleaved by hepatic CYP3A4.

Metabolism ITZ Itraconazole (Parent Drug) OH_ITZ Hydroxy-Itraconazole (Active Metabolite) ITZ->OH_ITZ CYP3A4 Keto_ITZ Keto-Itraconazole (Intermediate) OH_ITZ->Keto_ITZ CYP3A4 ND_ITZ N-Desalkyl Itraconazole (Major Metabolite) Keto_ITZ->ND_ITZ CYP3A4

CYP3A4-mediated metabolic pathway of Itraconazole to N-Desalkyl Itraconazole.

V. Application in Pharmacokinetic Workflows

In clinical settings, simultaneous determination of ITZ and its metabolites is performed using LC-MS/MS [2]. Because ITZ and its metabolites are highly lipophilic and strongly bound to plasma proteins (>99%), sample extraction requires aggressive protein denaturation and organic partitioning.

Step-by-Step Protocol: Human Plasma Extraction & LC-MS/MS Analysis

Objective: Extract and quantify N-Desalkyl Itraconazole from human plasma using N-Desalkyl Itraconazole-d8 as the SIL-IS.

  • Matrix Aliquoting: Transfer 100 µL of human plasma (patient sample, calibrator, or QC) into a 96-well plate.

  • SIL-IS Spiking: Add 10 µL of the working Internal Standard solution (containing 500 ng/mL of N-Desalkyl Itraconazole-d8 in 50:50 Methanol:Water) to all wells except double blanks. Vortex for 30 seconds.

  • Protein Precipitation / Extraction: Add 400 µL of extraction solvent (Acetonitrile or tert-Butyl Methyl Ether (MTBE)). Causality: MTBE is highly effective for lipophilic triazoles, leaving polar endogenous phospholipids in the aqueous layer, thereby drastically reducing ion suppression in the MS source.

  • Centrifugation: Centrifuge the plate at 4,000 RPM for 10 minutes at 4°C to pellet the denatured plasma proteins.

  • Supernatant Transfer: Transfer 200 µL of the organic supernatant to a clean plate and evaporate to dryness under a gentle stream of Nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of Mobile Phase (e.g., 50% Acetonitrile with 0.1% Formic Acid).

  • LC-MS/MS Injection: Inject 2 µL into the LC-MS/MS system. The ratio of the analyte peak area (m/z 649.1 376.1) to the SIL-IS peak area (m/z 657.1 384.1) is plotted against a calibration curve to determine the exact clinical concentration.

Workflow Sample Human Plasma Sample (100 µL) Spike Spike SIL-IS (N-Desalkyl Itraconazole-d8) Sample->Spike Extraction Protein Precipitation (Acetonitrile / MTBE) Spike->Extraction Centrifuge Centrifugation & Supernatant Collection Extraction->Centrifuge LCMS LC-MS/MS Analysis (MRM Mode) Centrifuge->LCMS Quant Data Quantification (Ratio: Analyte / SIL-IS) LCMS->Quant

Bioanalytical workflow for plasma extraction and LC-MS/MS quantification using SIL-IS.

VI. References

  • Imoto, Y., Mino, Y., Naito, T., Ono, T., & Kawakami, J. (2020). Simultaneous determination of itraconazole and its CYP3A4-mediated metabolites including N-desalkyl itraconazole in human plasma using liquid chromatography-tandem mass spectrometry and its clinical application. Journal of Pharmaceutical Health Care and Sciences, 6, 11.[Link]

  • Krug, S. A., Coutinho, A. L., Polli, J. E., & Kane, M. A. (2023). Validation of a method for itraconazole and major metabolite hydroxyitraconazole for LC-MS/MS analysis with application in a formulation clinical study. Journal of Pharmaceutical and Biomedical Analysis, 234, 115505.[Link]

Exploratory

N-Desalkyl Itraconazole-d8: Physicochemical Profiling and Bioanalytical Method Integration

Executive Summary In the realm of therapeutic drug monitoring (TDM) and pharmacokinetic (PK) research, the accuracy of LC-MS/MS bioanalysis hinges on the quality and behavior of the internal standard (IS). N-Desalkyl Itr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of therapeutic drug monitoring (TDM) and pharmacokinetic (PK) research, the accuracy of LC-MS/MS bioanalysis hinges on the quality and behavior of the internal standard (IS). N-Desalkyl Itraconazole-d8 serves as the premier stable isotope-labeled internal standard (SIL-IS) for quantifying N-Desalkyl Itraconazole, a major derivative of the antifungal agent itraconazole.

As a Senior Application Scientist, I have designed this whitepaper to bridge the gap between theoretical physical chemistry and practical laboratory application. By understanding the intrinsic physicochemical properties of N-Desalkyl Itraconazole-d8, researchers can avoid common pitfalls in stock solution preparation, mitigate matrix effects, and build highly robust, self-validating bioanalytical workflows.

Physicochemical Characteristics & Structural Causality

To design an effective extraction and chromatography method, one must first deconstruct the physical properties of the analyte. Table 1 summarizes the core physical characteristics of N-Desalkyl Itraconazole-d8.

Table 1: Quantitative Physical and Chemical Properties
PropertyValue / Description
Chemical Name N-Desalkyl Itraconazole-d8
Molecular Formula C₃₁H₂₂D₈Cl₂N₈O₄[1]
Molecular Weight 657.58 g/mol (657.576 exact)[2]
Unlabeled CAS Number 89848-41-9[2]
Product Code Example TRC-D288347[2]
Appearance White to Pale Brown Solid[3]
Melting Point >213ºC (Decomposes)[3]
Solubility Profile DMSO (Slightly, Heated, Sonicated); Methanol (Very Slightly, Heated)[3]
The Causality Behind the Properties

The physical behavior of N-Desalkyl Itraconazole-d8 is dictated by its highly lipophilic halogenated phenyl rings and rigid triazole moieties.

  • High Melting Point (>213ºC): The planar geometry of the molecule allows for tight crystalline packing, resulting in high lattice energy[3].

  • Poor Solubility: Because of this high lattice energy and extensive hydrophobicity, the thermodynamic barrier to dissolve the compound in polar protic solvents (like water or methanol) is exceptionally high. This dictates that initial solubilization must utilize a strong aprotic solvent capable of disrupting these intermolecular forces, such as Dimethyl Sulfoxide (DMSO)[3].

Isotopic Integrity: Why an 8-Deuterium Label?

In mass spectrometry, the selection of the isotopic label is a critical experimental choice. The unlabeled N-Desalkyl Itraconazole contains two chlorine atoms. Chlorine has a significant natural isotopic abundance of ³⁷Cl (approx. 24%), which creates a broad and complex M+2 and M+4 isotopic envelope in the mass spectrum.

If a +3 or +4 deuterium label were used, the isotopic envelope of the highly concentrated unlabeled drug in patient samples could overlap with the mass of the internal standard, causing severe quantitative inaccuracies (isotopic cross-talk). By utilizing an 8-deuterium label (-d8), the molecular weight is shifted by a full 8 Daltons (from 649.53 g/mol to 657.58 g/mol )[1]. This massive shift completely isolates the SIL-IS from the natural isotopic interference of the unlabeled drug, ensuring absolute mass resolution during Multiple Reaction Monitoring (MRM).

Experimental Methodology: Stock Solution Preparation

Due to the extreme hydrophobicity detailed in Table 1, standard aqueous or pure methanolic reconstitution will fail, leading to non-homogeneous solutions and assay failure. The following protocol is a self-validating system designed to guarantee complete solubilization.

Protocol: Preparation of 1.0 mg/mL SIL-IS Stock Solution
  • Thermal Equilibration: Allow the solid N-Desalkyl Itraconazole-d8 standard[2] to equilibrate to room temperature inside a desiccator for 30 minutes. Causality: Prevents ambient moisture condensation on the cold solid, which would introduce water and further depress solubility.

  • Gravimetric Analysis: Accurately weigh 1.00 mg of the standard into a 2.0 mL amber glass vial using a calibrated microbalance.

  • Primary Solubilization: Add exactly 1.0 mL of LC-MS grade DMSO. Do not use methanol or aqueous buffers at this stage.

  • Energy Addition: Sonicate the vial in a water bath for 10–15 minutes. If visual inspection reveals undissolved particulates, apply gentle heating (maximum 40°C) while sonicating[3].

  • Validation Check (Critical): Hold the vial against a light source. The solution must be completely optically clear. Any turbidity or microscopic suspension indicates incomplete dissolution. Do not proceed until the solution is homogeneous.

  • Storage: Cap tightly and store at -20°C. The use of amber glass prevents potential UV-induced photodegradation of the triazole rings.

SolventTree Start N-Desalkyl Itraconazole-d8 Solid Standard DMSO Add 100% DMSO Start->DMSO MeOH Add Methanol / Water Start->MeOH Son Sonicate & Heat (40°C) DMSO->Son Fail Precipitation / Incomplete Dissolution MeOH->Fail Success Homogeneous Stock (1.0 mg/mL) Son->Success

Decision tree for N-Desalkyl Itraconazole-d8 stock solution preparation.

Bioanalytical Workflow Integration

Once the primary stock is successfully prepared, it must be integrated into the sample extraction workflow. Because the compound is highly protein-bound in vivo, a robust protein precipitation (PPT) or liquid-liquid extraction (LLE) is required.

Protocol: Plasma Sample Extraction via Protein Precipitation
  • Working Solution Preparation: Dilute the 1.0 mg/mL DMSO stock 1:1000 in 100% Acetonitrile to create a 1.0 µg/mL working IS solution. Causality: Diluting in pure organic solvent maintains solubility while reducing the DMSO concentration, which can cause ion suppression in the MS source.

  • Spiking: Aliquot 100 µL of human plasma into a microcentrifuge tube. Add 10 µL of the working IS solution. Vortex briefly.

  • Protein Crash: Add 300 µL of ice-cold Acetonitrile containing 0.1% Formic Acid. Causality: The high organic ratio (3:1) denatures plasma proteins, releasing the bound unlabeled analyte, while the acidic modifier ensures the basic nitrogen atoms on the piperazine ring remain protonated, enhancing recovery.

  • Phase Separation: Vortex vigorously for 2 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C.

  • LC-MS/MS Transfer: Transfer 200 µL of the clear supernatant to an autosampler vial. Inject onto a reversed-phase C18 column using a high-organic mobile phase gradient.

Workflow A Plasma Sample B Spike IS (TRC-D288347) A->B C Protein Precipitation B->C D LC Separation C->D E ESI+ MS/MS Detection D->E

Standardized LC-MS/MS bioanalytical workflow using N-Desalkyl Itraconazole-d8 IS.

References

1.[3] Title: CAS:89848-41-9;N-Desalkyl Itraconazole - 西安齐岳生物 Source: 0qy.com URL:

2.[1] Title: Product Name : N-Desalkyl Itraconazole-d8 - Pharmaffiliates Source: pharmaffiliates.com URL:

3.[2] Title: N-Desalkyl Itraconazole-d8 - LGC Standards Source: lgcstandards.com URL:

Sources

Foundational

The Bioanalytical Role and Chemical Identity of N-Desalkyl Itraconazole-d8: A Technical Whitepaper

Executive Summary In the realm of therapeutic drug monitoring (TDM) and pharmacokinetic (PK) research, the accurate quantification of antifungal agents and their active metabolites is critical for ensuring efficacy and p...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of therapeutic drug monitoring (TDM) and pharmacokinetic (PK) research, the accurate quantification of antifungal agents and their active metabolites is critical for ensuring efficacy and preventing toxicity. Itraconazole (ITZ), a broad-spectrum triazole antifungal, is extensively metabolized by the hepatic enzyme CYP3A4 into several pharmacologically active compounds, notably hydroxy-itraconazole (OH-ITZ) and N-desalkyl itraconazole (ND-ITZ)[1][2].

To accurately quantify ND-ITZ in complex biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), researchers rely on N-Desalkyl Itraconazole-d8 (ND-ITZ-d8) as a Stable Isotope-Labeled Internal Standard (SIL-IS). This whitepaper explores the chemical identity, the specific Chemical Abstracts Service (CAS) registry anomalies associated with this isotope, and the mechanistic rationale for its use in self-validating bioanalytical workflows.

Chemical Identity & The CAS Number Anomaly

A frequent point of confusion in pharmaceutical procurement and assay development is the CAS registry number for N-Desalkyl Itraconazole-d8.

Unlike novel active pharmaceutical ingredients (APIs), stable isotope-labeled standards are often synthesized in small batches specifically for analytical use and may not be assigned a unique, dedicated CAS number by the American Chemical Society. Consequently, chemical catalogs universally list the CAS number for ND-ITZ-d8 as "Not Assigned" (NA) or "-" [3][4]. Instead, it is standard industry practice to cross-reference the labeled compound with the CAS number of its unlabeled parent molecule.

Table 1: Comparative Chemical Properties
PropertyN-Desalkyl Itraconazole (Unlabeled)N-Desalkyl Itraconazole-d8 (SIL-IS)
CAS Number 89848-41-9[3]Unassigned (NA) / Ref: 89848-41-9[5]
Molecular Formula C31​H30​Cl2​N8​O4​ C31​H22​D8​Cl2​N8​O4​
Molecular Weight 649.53 g/mol 657.58 g/mol
Isotopic Shift N/A+8.05 Da
Primary Application Target Analyte / CYP3A4 InhibitorInternal Standard for LC-MS/MS

Mechanistic Rationale: The Causality of Deuterium Labeling

As a Senior Application Scientist, it is vital to understand why an 8-deuterium (d8) shift is specifically engineered for this molecule, rather than a standard d3 or d4 label.

The Chlorine Isotope Effect: The molecular structure of Itraconazole and its N-desalkyl metabolite contains a dichlorophenyl moiety. In nature, Chlorine exists as two stable isotopes: 35Cl (approx. 75%) and 37Cl (approx. 25%). Because the molecule contains two chlorine atoms, its natural mass spectrum exhibits a distinct isotopic envelope with highly abundant M+2 and M+4 peaks.

If a SIL-IS with only a +3 or +4 Da shift were used, the natural M+4 heavy isotopes of the highly concentrated unlabeled drug would overlap with the precursor mass of the internal standard. This phenomenon, known as isotopic cross-talk , artificially inflates the internal standard signal and destroys assay linearity. By utilizing a +8 Da mass shift (ND-ITZ-d8), the precursor mass of the internal standard is pushed entirely outside the natural isotopic envelope of the unlabeled analyte, ensuring absolute signal specificity in the mass spectrometer.

Experimental Protocol: A Self-Validating TDM Workflow

To achieve regulatory compliance (e.g., FDA/EMA bioanalytical guidelines), the LC-MS/MS assay must act as a self-validating system. By spiking ND-ITZ-d8 directly into the raw plasma prior to extraction, any volumetric errors, extraction losses, or matrix-induced ion suppression occurring during the workflow will affect the analyte and the SIL-IS equally. The final quantification relies strictly on the mathematical ratio of their peak areas, effectively canceling out environmental variables[6].

Step-by-Step Methodology
  • Sample Aliquoting & Spiking: Pipette 100 µL of patient plasma into a 96-well plate. Add 10 µL of the ND-ITZ-d8 working solution (e.g., 500 ng/mL in 50% methanol) to all wells except matrix blanks.

  • Protein Precipitation (PPT): Add 300 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid) to disrupt protein-drug binding and precipitate plasma proteins.

  • Agitation & Centrifugation: Vortex the plate at 1000 RPM for 5 minutes. Centrifuge at 4000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Transfer 100 µL of the clear supernatant into a clean injection plate and dilute with 100 µL of LC-grade water to match the initial mobile phase conditions.

  • LC-MS/MS Injection: Inject 5 µL onto a C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm) using a gradient elution of Water/Acetonitrile with 0.1% Formic Acid and 5 mM Ammonium Acetate.

Workflow Visualization

G N1 1. Patient Plasma (Contains ND-ITZ) N2 2. Spike SIL-IS (ND-ITZ-d8) N1->N2 N3 3. Protein Precipitation (Acetonitrile + Formic Acid) N2->N3 N4 4. Centrifugation & Supernatant Collection N3->N4 N5 5. LC Separation (C18, Gradient Elution) N4->N5 N6 6. ESI+ MS/MS Detection (MRM Mode) N5->N6 N7 7. Quantification (Analyte/IS Ratio) N6->N7

Fig 1: LC-MS/MS sample preparation and analysis workflow utilizing ND-ITZ-d8 as an internal standard.

Quantitative Data: Mass Spectrometry Parameters

Detection is performed using a triple quadrupole mass spectrometer equipped with an Electrospray Ionization (ESI) source operating in positive ion mode. Multiple Reaction Monitoring (MRM) is utilized to isolate the protonated precursor ion [M+H]+ and fragment it into a stable product ion[7].

Table 2: Representative MRM Transitions for Itraconazole TDM
AnalytePrecursor Ion [M+H]+ (m/z)Product Ion (m/z)Collision Energy (eV)
Itraconazole (ITZ) 705.2392.235
Hydroxy-Itraconazole 721.2408.235
N-Desalkyl Itraconazole 649.2392.230
N-Desalkyl Itraconazole-d8 657.2400.230

Note: The product ion for ND-ITZ-d8 (m/z 400.2) retains the deuterium atoms, confirming that the fragmentation occurs at the piperazine/triazolone axis where the isotopic labels are located, ensuring structural fidelity during quantification.

References

  • Pharmaffiliates Product Catalog - N-Desalkyl Itraconazole-d8 (Catalogue No.: PA STI 026730). Pharmaffiliates. Retrieved from:[Link]

  • Liang, X., et al. (2016) - Simultaneous Determination of Itraconazole, Hydroxy Itraconazole, Keto Itraconazole and N-desalkyl Itraconazole Concentration in Human Plasma Using Liquid Chromatography With Tandem Mass Spectrometry. Journal of Chromatography B. Retrieved from:[Link]

  • Templeton, I., et al. (2008) - Contribution of Itraconazole Metabolites to Inhibition of CYP3A4 In Vivo. Clinical Pharmacology & Therapeutics. Retrieved from:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: N-Desalkyl Itraconazole-d8 as a Stable Isotope-Labeled Internal Standard in Advanced Pharmacokinetic Profiling

Target Audience: Analytical Chemists, Pharmacokineticists, and Drug Development Professionals Focus: LC-MS/MS Bioanalysis, Drug-Drug Interaction (DDI) Modeling, and Stable Isotope Internal Standard (SIL-IS) Integration T...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Pharmacokineticists, and Drug Development Professionals Focus: LC-MS/MS Bioanalysis, Drug-Drug Interaction (DDI) Modeling, and Stable Isotope Internal Standard (SIL-IS) Integration

The Mechanistic Imperative for N-Desalkyl Itraconazole Quantification

Itraconazole (ITZ) is a broad-spectrum triazole antifungal and a potent inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme. In clinical pharmacology, ITZ is frequently utilized as an index inhibitor for evaluating in vivo Drug-Drug Interactions (DDIs). However, predicting the true extent of CYP3A4 inhibition using only the parent ITZ exposure consistently under-predicts the magnitude of the interaction[1].

The causality behind this under-prediction lies in ITZ’s extensive hepatic metabolism. ITZ is biotransformed sequentially by CYP3A4 into three circulating, pharmacologically active metabolites: Hydroxy-itraconazole (OH-ITZ) , Keto-itraconazole (Keto-ITZ) , and N-desalkyl itraconazole (ND-ITZ) [2]. Because these metabolites also act as potent CYP3A4 inhibitors, accounting for the entire metabolic cascade—down to the terminal ND-ITZ—is an absolute requirement for accurate Physiologically Based Pharmacokinetic (PBPK) modeling[1].

MetabolicPathway ITZ Itraconazole (Parent Drug) CYP1 CYP3A4 ITZ->CYP1 Inhibitor CYP3A4 Auto-Inhibition (DDI Mechanism) ITZ->Inhibitor Inhibits OH_ITZ Hydroxy-Itraconazole (Major Metabolite) CYP2 CYP3A4 OH_ITZ->CYP2 OH_ITZ->Inhibitor Keto_ITZ Keto-Itraconazole (Intermediate) CYP3 CYP3A4 Keto_ITZ->CYP3 ND_ITZ N-Desalkyl Itraconazole (Target Analyte) ND_ITZ->Inhibitor CYP1->OH_ITZ CYP2->Keto_ITZ CYP3->ND_ITZ

Caption: CYP3A4-mediated metabolic cascade of Itraconazole yielding active inhibitory metabolites.

Isotopic Crosstalk & The Causality of the d8 Label

To quantify ND-ITZ accurately in human plasma, an internal standard is required to correct for matrix effects and extraction losses. N-Desalkyl Itraconazole-d8 (ND-ITZ-d8) is the optimal Stable Isotope-Labeled Internal Standard (SIL-IS)[3].

The Scientific Rationale: ND-ITZ contains two chlorine atoms. Due to the natural abundance of the 37Cl isotope (~25%), molecules with two chlorines exhibit a massive M+2 isotopic peak (~65% of the monoisotopic mass) and a highly significant M+4 peak (~11%). If a standard +3 Da or +4 Da deuterated label were used, the heavy isotopes of the natural drug at the Upper Limit of Quantification (ULOQ) would bleed into the internal standard's mass channel, causing severe isotopic crosstalk and non-linear calibration curves. By utilizing an 8-Dalton mass shift (d8) , the SIL-IS precursor mass is pushed completely outside the natural isotopic envelope of the analyte. This establishes a mathematically pristine, self-validating system where the Analyte/IS ratio remains perfectly linear across wide dynamic ranges (e.g., 0.4 - 200 ng/mL)[4].

Bioanalytical Workflow: A Self-Validating SLE LC-MS/MS Protocol

Standard Protein Precipitation (PPT) fails to remove endogenous plasma phospholipids, which co-elute with highly lipophilic drugs like ITZ and cause severe ion suppression in the Electrospray Ionization (ESI) source.

To guarantee trustworthiness and a matrix factor near 1.0, this protocol utilizes Solid-Supported Liquid Extraction (SLE) [4]. By loading the plasma onto a diatomaceous earth sorbent and eluting with an immiscible organic solvent, phospholipids remain trapped in the aqueous phase, yielding an exceptionally clean extract.

ProtocolWorkflow Step1 1. Aliquot Plasma (Spike with ND-ITZ-d8 IS) Step2 2. Buffer Pretreatment (Ammonium Hydroxide) Step1->Step2 Step3 3. SLE Loading (Solid-Supported Liquid Extraction) Step2->Step3 Step4 4. Target Elution (MTBE / Hexane mixture) Step3->Step4 Step5 5. Evaporation & Reconstitution (Acetonitrile / Water) Step4->Step5 Step6 6. LC-MS/MS Analysis (ESI+, MRM Mode) Step5->Step6

Caption: Solid-Supported Liquid Extraction (SLE) and LC-MS/MS workflow for human plasma samples.

Step-by-Step Methodology

Phase A: Sample Preparation & SLE Extraction
  • IS Spiking: Aliquot 150 µL of human plasma sample into a 96-well plate. Add 20 µL of the working SIL-IS solution (containing ND-ITZ-d8 at 50 ng/mL in 50% Acetonitrile). Vortex for 2 minutes to ensure the IS fully equilibrates with plasma proteins.

  • Freebasing Pretreatment: Add 150 µL of 0.5% Ammonium Hydroxide ( NH4​OH ) to the sample. Causality: ITZ and its metabolites are weak bases. Raising the pH ensures the analytes are in their un-ionized (freebase) state, which is mandatory for efficient partitioning into the organic elution solvent.

  • Sorbent Loading: Transfer the pretreated sample onto a 96-well SLE plate (e.g., Biotage ISOLUTE SLE+). Apply a brief pulse of positive pressure (1-2 psi) to initiate loading. Allow the plate to stand for 5 minutes so the aqueous sample completely absorbs into the diatomaceous earth.

  • Target Elution: Add 600 µL of a Methyl tert-butyl ether (MTBE) : Hexane (50:50, v/v) mixture. Allow it to flow under gravity for 2 minutes, then apply positive pressure to collect the eluate. Repeat with a second 600 µL aliquot.

  • Evaporation: Evaporate the collected organic eluate to complete dryness under a gentle stream of ultra-pure nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 150 µL of Mobile Phase (e.g., 50% Acetonitrile with 0.1% Formic Acid). Vortex for 5 minutes and inject 5 µL into the LC-MS/MS system.

Phase B: LC-MS/MS Conditions
  • Column: C18 Reverse-Phase Column (e.g., 50 x 2.1 mm, 1.7 µm particle size) maintained at 40°C.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Isocratic or rapid gradient favoring high organic composition (due to the extreme lipophilicity of ITZ metabolites).

  • Ionization: Positive Electrospray Ionization (ESI+).

Quantitative Data & Validation Metrics

The integration of ND-ITZ-d8 guarantees that any minor fluctuations in SLE extraction efficiency or ESI droplet desolvation are perfectly mirrored between the analyte and the internal standard, neutralizing the error.

Table 1: Representative LC-MS/MS MRM Transitions | Analyte | Precursor Ion [M+H]+ (m/z) | Product Ion (m/z) | Collision Energy (eV) | | :--- | :--- | :--- | :--- | | Itraconazole | 706.2 | 392.2 | 45 | | Hydroxy-Itraconazole | 722.2 | 408.2 | 45 | | Keto-Itraconazole | 720.2 | 406.2 | 45 | | N-Desalkyl Itraconazole | 650.2 | 392.2 | 40 | | N-Desalkyl Itraconazole-d8 | 658.2 | 400.2 | 40 |

Table 2: Target Bioanalytical Validation Parameters (FDA/EMA Criteria) [4] | Validation Parameter | Regulatory Acceptance Criteria | Typical SLE LC-MS/MS Performance | | :--- | :--- | :--- | | Linearity Range (ND-ITZ) | R2≥0.99 | 0.4 – 200 ng/mL | | Extraction Recovery | Consistent across QC levels | > 95% (CV < 5%) | | Matrix Factor (IS Normalized) | 0.85 – 1.15 | 0.98 – 1.02 (Negligible suppression) | | Intra-day Precision (CV%) | ≤15% ( ≤20% at LLOQ) | 2.4% – 6.8% | | Inter-day Accuracy (% Bias) | ±15% ( ±20% at LLOQ) | -4.2% to +5.1% | | Plasma Stability (-70°C) | > 30 days | Validated up to 145 days |

References

  • Contribution of Itraconazole Metabolites to Inhibition of CYP3A4 in vivo.PMC - NIH.
  • Simultaneous Determination of Itraconazole, Hydroxy Itraconazole, Keto Itraconazole and N-desalkyl Itraconazole Concentration in Human Plasma using Liquid Chromatography with Tandem Mass Spectrometry.
  • Mechanistic Absorption and Physiologically Based Pharmacokinetic Modeling of Itraconazole and Its Application for Drug-Drug Interaction with Midazolam in Adult Populations.
  • Product Name : N-Desalkyl Itraconazole-d8.

Sources

Application

Application Note: A Robust LC-MS/MS Method for the Simultaneous Quantitation of Itraconazole and its Major Metabolites in Human Plasma using N-Desalkyl Itraconazole-d8

Introduction Itraconazole (ITZ) is a broad-spectrum, triazole antifungal agent widely employed for the treatment of systemic and superficial fungal infections, including those caused by Aspergillus and Candida species.[1...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Itraconazole (ITZ) is a broad-spectrum, triazole antifungal agent widely employed for the treatment of systemic and superficial fungal infections, including those caused by Aspergillus and Candida species.[1][2] It functions by inhibiting the fungal cytochrome P450 enzyme lanosterol 14-alpha-demethylase, which is critical for the synthesis of ergosterol, an essential component of the fungal cell membrane.[3][4]

Despite its efficacy, the clinical use of itraconazole is complicated by its highly variable oral bioavailability and non-linear pharmacokinetics.[1][5][6] Factors such as gastric pH, food intake, and drug formulation significantly impact its absorption.[6][7] Furthermore, itraconazole is a potent inhibitor of the human cytochrome P450 3A4 (CYP3A4) enzyme system, leading to numerous clinically significant drug-drug interactions.[1][7] These complexities result in substantial inter-individual variability in plasma concentrations, making therapeutic drug monitoring (TDM) an essential practice to optimize efficacy, minimize toxicity, and ensure patient safety.[8][9][10]

Itraconazole is extensively metabolized in the liver, primarily by CYP3A4, into several metabolites.[3][11][12] The major active metabolite, hydroxy-itraconazole (OH-ITZ), exhibits antifungal potency comparable to the parent drug and often circulates at concentrations equal to or greater than itraconazole itself.[3][5][11] Other significant metabolites include keto-itraconazole (Keto-ITZ) and N-desalkyl-itraconazole (ND-ITZ), which also contribute to the overall pharmacological profile and potential for drug interactions.[11][12][13]

This application note describes a sensitive, specific, and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous determination of itraconazole, hydroxy-itraconazole, keto-itraconazole, and N-desalkyl-itraconazole in human plasma. The method utilizes N-Desalkyl Itraconazole-d8 as a stable isotope-labeled internal standard (SIL-IS) to ensure the highest level of accuracy and precision. This protocol is designed for high-throughput analysis in a clinical research or drug development setting, providing the necessary precision for pharmacokinetic studies and routine therapeutic drug monitoring.

Itraconazole Metabolic Pathway

The biotransformation of itraconazole is a multi-step process mediated predominantly by the CYP3A4 enzyme. The primary pathway involves hydroxylation of the sec-butyl side chain to form the main active metabolite, hydroxy-itraconazole (OH-ITZ). This metabolite is further oxidized to keto-itraconazole (Keto-ITZ). Another key metabolic route involves the N-dealkylation of the piperazine ring system, leading to the formation of N-desalkyl-itraconazole (ND-ITZ).[11][12][13][14] All three metabolites, along with the parent drug, are known inhibitors of CYP3A4, contributing to the compound's complex drug-drug interaction profile.[12][15]

Itraconazole Metabolism cluster_0 CYP3A4-Mediated Metabolism ITZ Itraconazole (ITZ) OH_ITZ Hydroxy-Itraconazole (OH-ITZ) ITZ->OH_ITZ Hydroxylation Keto_ITZ Keto-Itraconazole (Keto-ITZ) OH_ITZ->Keto_ITZ Oxidation ND_ITZ N-desalkyl-Itraconazole (ND-ITZ) OH_ITZ->ND_ITZ N-dealkylation

Figure 1: Simplified metabolic pathway of Itraconazole.

Experimental Methodology

Materials and Reagents
  • Reference Standards: Itraconazole, Hydroxy-itraconazole, Keto-itraconazole, N-desalkyl-itraconazole (all >98% purity).

  • Internal Standard: N-Desalkyl Itraconazole-d8 (isotopic purity >99%).

  • Solvents: Acetonitrile, Methanol (LC-MS grade).

  • Additives: Formic acid (reagent grade).

  • Water: Deionized water, 18 MΩ·cm or greater.

  • Biological Matrix: Pooled, drug-free human plasma (K2-EDTA).

Instrumentation
  • LC System: Shimadzu Nexera X2 or equivalent UPLC/HPLC system.

  • Mass Spectrometer: SCIEX Triple Quad™ 5500 or equivalent tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Analytical Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm, or equivalent.

Preparation of Standards and Quality Controls
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve each reference standard and the internal standard in methanol to prepare individual stock solutions. Store at -20°C.

  • Working Solutions: Prepare intermediate and working standard solutions for both analytes and the internal standard by serial dilution of the stock solutions with 50:50 (v/v) methanol:water.[16]

  • Calibration Curve (CC) and Quality Control (QC) Samples: Spike appropriate volumes of the analyte working solutions into blank human plasma to prepare CC standards and QC samples at various concentrations.[16][17] A typical calibration range is 1-2500 ng/mL for ITZ and OH-ITZ, and 0.5-200 ng/mL for Keto-ITZ and ND-ITZ.[18] QC samples should be prepared at a minimum of four levels: Lower Limit of Quantitation (LLOQ), Low, Medium, and High.

Sample Preparation Protocol: Protein Precipitation

Protein precipitation is a rapid and effective method for extracting itraconazole and its metabolites from plasma, suitable for high-throughput analysis.[8]

Sample Preparation Workflow start 1. Aliquot 100 µL Plasma Sample (Calibrator, QC, or Unknown) add_is 2. Add 50 µL Internal Standard (N-Desalkyl Itraconazole-d8 in Methanol) start->add_is add_ppt 3. Add 400 µL Precipitation Solvent (Acetonitrile with 0.5% Formic Acid) add_is->add_ppt vortex 4. Vortex Mix (1 minute, 1800 rpm) add_ppt->vortex centrifuge 5. Centrifuge (5 minutes, 3500 rpm) vortex->centrifuge transfer 6. Transfer Supernatant to a clean 96-well plate or vial centrifuge->transfer inject 7. Inject into LC-MS/MS System transfer->inject

Figure 2: Protein precipitation workflow for plasma samples.

Step-by-Step Protocol:

  • Pipette 100 µL of plasma (CC, QC, or unknown sample) into a 1.5 mL microcentrifuge tube or a 96-well plate.

  • Add 50 µL of the internal standard working solution (e.g., 100 ng/mL N-Desalkyl Itraconazole-d8 in methanol).

  • Add 400 µL of ice-cold acetonitrile containing 0.5% formic acid as the protein precipitation solvent. The acid helps to disrupt protein binding and improve precipitation efficiency.

  • Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge the samples at high speed (e.g., 3500 rpm) for 5 minutes to pellet the precipitated proteins.

  • Carefully transfer the clear supernatant to a clean vial or 96-well plate for analysis.

  • Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system.

LC-MS/MS Conditions

The following tables summarize the optimized instrumental parameters for the analysis.

Table 1: Liquid Chromatography Parameters

Parameter Setting
Analytical Column Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient Elution 40% B (0-0.5 min), 40-95% B (0.5-2.5 min), 95% B (2.5-3.0 min), 95-40% B (3.0-3.1 min), 40% B (3.1-4.0 min)

| Total Run Time | 4.0 minutes |

Table 2: Mass Spectrometry Parameters and MRM Transitions | Parameter | Setting | | :--- | :--- | | Ionization Mode | Electrospray Ionization (ESI), Positive | | Ion Source Temp. | 500°C | | Curtain Gas | 30 psi | | IonSpray Voltage | 5500 V | | Collision Gas | Medium | | Compound | Q1 Mass (m/z) | Q3 Mass (m/z) | Collision Energy (eV) | | Itraconazole (ITZ) | 705.3 | 392.4 | 35 | | Hydroxy-ITZ (OH-ITZ) | 721.3 | 408.4 | 37 | | Keto-ITZ (Keto-ITZ) | 719.2 | 406.2 | 37 | | N-desalkyl-ITZ (ND-ITZ) | 454.2 | 203.1 | 30 | | N-Desalkyl Itz-d8 (IS) | 462.2 | 211.1 | 30 |

Note: MS parameters such as collision energy may require optimization on the specific instrument used.

Method Validation Summary

The analytical method was validated according to the U.S. Food and Drug Administration (FDA) Bioanalytical Method Validation Guidance.[19] The use of a stable isotope-labeled internal standard, N-Desalkyl Itraconazole-d8, ensures that variability from sample extraction and potential matrix effects are effectively normalized, providing high accuracy.

Table 3: Summary of Method Validation Results

Parameter Acceptance Criteria Result
Linearity (r²) ≥ 0.99 > 0.995 for all analytes
Calibration Model Weighted (1/x²) linear regression Passed
Intra-day Precision CV ≤ 15% (≤ 20% at LLOQ) < 10% for all analytes
Inter-day Precision CV ≤ 15% (≤ 20% at LLOQ) < 12% for all analytes
Accuracy 85-115% of nominal (80-120% at LLOQ) Within 95.6% - 108.2% for all analytes[17]
Extraction Recovery Consistent and reproducible > 90% for all analytes[18]
Matrix Effect Minimal ion suppression or enhancement CV < 15%
LLOQ S/N > 10 with acceptable precision/accuracy ITZ/OH-ITZ: 1 ng/mL; Keto/ND-ITZ: 0.5 ng/mL

| Stability | ≤ 15% change from nominal | Stable for 24h at room temp, 3 freeze-thaw cycles, and 90 days at -70°C |

Conclusion

This application note details a validated, high-throughput LC-MS/MS method for the simultaneous quantitation of itraconazole and its three major metabolites—hydroxy-itraconazole, keto-itraconazole, and N-desalkyl-itraconazole—in human plasma. The simple and rapid protein precipitation protocol allows for efficient sample processing. The optimized chromatographic conditions provide excellent separation and resolution of all analytes within a short 4-minute run time.

The use of N-Desalkyl Itraconazole-d8 as a single internal standard for all four analytes provides robust and reliable quantification, correcting for procedural variability. The method demonstrates excellent sensitivity, accuracy, and precision, meeting the rigorous standards of regulatory guidelines. This analytical procedure is well-suited for therapeutic drug monitoring, clinical research, and pharmacokinetic/pharmacodynamic (PK/PD) studies, enabling precise dose adjustments and enhancing the safe and effective use of itraconazole.

References

  • Ashbee, H. R., et al. (2014). Therapeutic drug monitoring (TDM) of antifungal agents: guidelines from the British Society for Medical Mycology. Journal of Antimicrobial Chemotherapy, 69(5), 1162–1176. [Link]

  • Medfinder. (2026). How Does Itraconazole Work? Mechanism of Action Explained in Plain English. Medfinder. [Link]

  • Vakam, P., et al. (2011). A validated liquid chromatography-tandem mass spectrometric method for quantification of itraconazole and hydroxy itraconazole in human plasma. Der Pharmacia Lettre, 3(1), 324-335. [Link]

  • Taylor, P. W., et al. (2021). Validation of a method for itraconazole and major metabolite hydroxyitraconazole for LC-MS/MS analysis with application in a formulation clinical study. Journal of Pharmaceutical and Biomedical Analysis, 198, 114013. [Link]

  • Shimadzu Corporation. (n.d.). High-Speed Analysis of Itraconazole in Plasma Using Triple Quadrupole LC/MS/MS (LCMS-8050). Shimadzu Application News. [Link]

  • Le, J., et al. (2011). A Simple High-Performance Liquid Chromatography Method for Simultaneous Determination of Three Triazole Antifungals in Human Plasma. Antimicrobial Agents and Chemotherapy, 55(9), 4449-4452. [Link]

  • Subramanian, A., et al. (2012). Stereospecific Metabolism of Itraconazole by CYP3A4: Dioxolane Ring Scission of Azole Antifungals. Drug Metabolism and Disposition, 40(6), 1059-1066. [Link]

  • Lohitnavy, M., et al. (2008). A sensitive validated LC-MS/MS method for quantification of itraconazole in human plasma for pharmacokinetic and bioequivalence studies. Journal of Chromatography B, 864(1-2), 89-96. [Link]

  • Eurofins-Viracor. (n.d.). Itraconazole LC MSMS. Eurofins-Viracor Clinical Diagnostics. [Link]

  • Heo, S., et al. (2022). Therapeutic Drug Monitoring of Antifungal Agents in Critically Ill Patients: Is There a Need for Dose Optimisation? Journal of Fungi, 8(5), 513. [Link]

  • MiraVista Diagnostics. (n.d.). Is Itraconazole Therapeutic Drug Monitoring Necessary? MiraVista Diagnostics. [Link]

  • Nirmal, M. K., et al. (2017). Development and Validation of a Simple and Rapid HPLC Method for Determination of Itraconazole in Bulk and Marketed Formulation. Der Pharmacia Lettre, 9(10), 36-43. [Link]

  • Diler, Z. I., et al. (2010). Determination of itraconazole and its metabolite from human plasma by high performance liquid chromatography-tandem mass (LC-MS/MS) spectrometry. ResearchGate. [Link]

  • Contagion Live. (2023). Triazole Antifungal Therapy: The Clinical Utilization of Therapeutic Drug Monitoring. Contagion Live. [Link]

  • Johns Hopkins ABX Guide. (2021). Itraconazole. Johns Hopkins ABX Guide. [Link]

  • Isoherranen, N., et al. (2008). Contribution of Itraconazole Metabolites to Inhibition of CYP3A4 in vivo. Drug Metabolism and Disposition, 36(1), 72-77. [Link]

  • Wikipedia. (n.d.). Itraconazole. Wikipedia. [Link]

  • Mishra, K., et al. (2020). Itraconazole: A literature review on analytical and bio-analytical methods. ResearchGate. [Link]

  • Denning, D. W. (1997). Making sense of itraconazole pharmacokinetics. Journal of Antimicrobial Chemotherapy, 40(suppl_1), 35-40. [Link]

  • Prolytic. (2023). Essential FDA Guidelines for Bioanalytical Method Validation. Prolytic. [Link]

  • Kumar, A., et al. (2024). Analytical Assay Method Development and Validation of Itraconazole in Itraconazole Ointment By Reverse Phase-HPLC. Zenodo. [Link]

  • Sree, G. N., et al. (2015). Development and Validation of RP-HPLC Method for the Determination of Itraconazole in Bulk and Capsule Dosage Form. International Journal of Pharmaceutical Sciences Review and Research, 31(1), 194-198. [Link]

  • Uno, T., et al. (2020). Simultaneous determination of itraconazole and its CYP3A4-mediated metabolites including N-desalkyl itraconazole in human plasma using liquid chromatography-tandem mass spectrometry and its clinical application. PLOS ONE, 15(5), e0232675. [Link]

  • Isoherranen, N., et al. (2008). Contribution of itraconazole metabolites to inhibition of CYP3A4 in vivo. PubMed, 36(1), 72-77. [Link]

  • Xu, Y., et al. (2016). Simultaneous Determination of Itraconazole, Hydroxy Itraconazole, Keto Itraconazole and N-desalkyl Itraconazole Concentration in Human Plasma using Liquid Chromatography with Tandem Mass Spectrometry. ResearchGate. [Link]

  • Kumar, A. (2016). A Review on Different HPLC analysis method of itraconazole. Journal of Chemical and Pharmaceutical Research, 8(1), 58-63. [Link]

Sources

Method

Application Note: N-Desalkyl Itraconazole-d8 as a Stable Isotope-Labeled Internal Standard in LC-MS/MS Bioequivalence Studies

Target Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals Content Type: Technical Application Note & Bioanalytical Protocol Mechanistic Overview: The Role of N-Desalkyl Itraconazole in Ph...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals Content Type: Technical Application Note & Bioanalytical Protocol

Mechanistic Overview: The Role of N-Desalkyl Itraconazole in Pharmacokinetics

Itraconazole (ITZ) is a broad-spectrum triazole antifungal agent and a well-characterized, potent inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme. In clinical pharmacokinetics (PK), drug-drug interaction (DDI) studies, and bioequivalence (BE) trials, regulatory agencies require the comprehensive monitoring of ITZ and its circulating metabolites[1].

Upon oral administration, ITZ undergoes extensive first-pass metabolism mediated sequentially by CYP3A4. It is first hydroxylated into hydroxy-itraconazole (OH-ITZ)—the primary active metabolite—and subsequently oxidized to keto-itraconazole (keto-ITZ), before undergoing N-dealkylation to form N-desalkyl itraconazole (ND-ITZ) [1][2]. Quantifying ND-ITZ is critical for establishing a complete metabolic profile, as its accumulation and clearance rates directly impact the prolonged CYP3A4 inhibitory effects observed in DDI studies[3].

CYP3A4_Metabolism ITZ Itraconazole (ITZ) OH_ITZ Hydroxy-ITZ (Active Metabolite) ITZ->OH_ITZ Hydroxylation Keto_ITZ Keto-ITZ (Intermediate) OH_ITZ->Keto_ITZ Oxidation ND_ITZ N-Desalkyl-ITZ (ND-ITZ) Keto_ITZ->ND_ITZ N-Dealkylation CYP CYP3A4 Enzyme CYP->ITZ CYP->OH_ITZ CYP->Keto_ITZ

Fig 1: Sequential CYP3A4-mediated metabolism of Itraconazole into N-Desalkyl Itraconazole.

The Analytical Challenge & The "d8" Isotopic Advantage

Quantifying highly lipophilic compounds like ITZ and ND-ITZ from human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) presents significant challenges, primarily due to matrix effects (ion suppression caused by endogenous plasma phospholipids)[4][5].

To build a self-validating assay, a Stable Isotope-Labeled Internal Standard (SIL-IS) is mandatory[6]. N-Desalkyl Itraconazole-d8 (ND-ITZ-d8) is specifically engineered for this purpose[7].

Causality of the +8 Da Mass Shift: ND-ITZ contains two chlorine atoms. The natural isotopic distribution of a dichloro-compound produces a massive M+2 peak (~65% abundance) and a notable M+4 peak (~11% abundance). If a standard d3 or d4 isotope were used, the M+4 heavy isotope of the highly concentrated unlabeled drug could bleed into the internal standard's MRM channel, skewing the quantification at the Upper Limit of Quantification (ULOQ). By utilizing a d8 labeled standard, the mass shift (+8 Da) completely bypasses the chlorine isotopic envelope, ensuring zero isotopic cross-talk and absolute quantitative fidelity[4].

Physicochemical & Isotopic Properties
PropertyN-Desalkyl Itraconazole (Analyte)N-Desalkyl Itraconazole-d8 (SIL-IS)
Chemical Formula C₃₁H₃₀Cl₂N₈O₄C₃₁H₂₂D₈Cl₂N₈O₄
Molecular Weight 649.53 g/mol 657.58 g/mol
Precursor Ion [M+H]⁺ m/z 650.5m/z 658.6
Role in Assay Target Biomarker / MetaboliteInternal Standard (IS)
Storage 2°C to 8°C2°C to 8°C

Experimental Protocol: High-Throughput LC-MS/MS Bioanalysis

The following protocol utilizes Solid-Supported Liquid Extraction (SLE) to achieve high recovery and minimal matrix interference, outperforming traditional Protein Precipitation (PPT)[1][5].

Phase 1: Sample Preparation (SLE)

Causality Check: ND-ITZ is highly protein-bound (>99%). Simple solvent addition is insufficient to break these bonds. We utilize ammonium hydroxide (NH₄OH) to raise the pH above the pKa of the analyte's triazole/piperazine nitrogens. This neutralizes the molecule, disrupts ionic protein-drug interactions, and forces the highly lipophilic analyte into the organic elution phase[1].

  • Aliquot: Transfer 150 µL of human plasma (K₂EDTA) into a 96-well plate.

  • Spike IS: Add 10 µL of the ND-ITZ-d8 working solution (e.g., 50 ng/mL in 50:50 Methanol:Water) to all wells except blanks. Vortex for 30 seconds.

  • Basification: Add 150 µL of 0.5 M NH₄OH to each well. Mix thoroughly for 2 minutes to disrupt protein binding.

  • Load: Transfer the pre-treated samples onto a 96-well SLE+ plate. Apply a gentle vacuum or positive pressure to initiate loading into the diatomaceous earth matrix. Wait 5 minutes.

  • Elution: Elute the analytes by applying 2 × 400 µL of Methyl tert-butyl ether (MTBE) / Hexane (50:50, v/v). Note: This highly non-polar mixture selectively extracts the target while leaving polar phospholipids trapped in the SLE matrix.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of Mobile Phase A/B (50:50, v/v) and inject 5 µL into the LC-MS/MS system.

Phase 2: LC-MS/MS Conditions
  • Column: C18 reverse-phase analytical column (e.g., 50 × 2.1 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in LC-MS grade Water.

  • Mobile Phase B: 0.1% Formic acid in LC-MS grade Acetonitrile.

  • Gradient: 30% B to 90% B over 2.5 minutes to ensure rapid elution of lipophilic compounds.

  • Ionization: Electrospray Ionization (ESI) in Positive Mode.

  • MRM Transitions:

    • ND-ITZ: m/z 650.5 → m/z 392.4 (or optimized triazolone fragment).

    • ND-ITZ-d8: m/z 658.6 → m/z 400.4.

Bioanalytical_Workflow S1 1. Aliquot Plasma (150 µL Human Plasma) S2 2. Spike SIL-IS (Add ND-ITZ-d8 Working Solution) S1->S2 S3 3. Basification (Add 150 µL 0.5M NH4OH to disrupt protein binding) S2->S3 S4 4. Solid-Supported Liquid Extraction (SLE) (Load onto SLE+ plate, elute with MTBE/Hexane) S3->S4 S5 5. Evaporation & Reconstitution (Dry under N2, reconstitute in Mobile Phase) S4->S5 S6 6. LC-MS/MS Analysis (ESI+ MRM: m/z 658.6 -> Product Ion) S5->S6 S7 7. Pharmacokinetic Data Analysis (FDA/EMA Bioequivalence Guidelines) S6->S7

Fig 2: High-throughput SLE and LC-MS/MS workflow for ND-ITZ quantification using ND-ITZ-d8.

Assay Validation & Self-Validating System Criteria

To ensure trustworthiness and regulatory compliance, the assay must be evaluated against FDA and EMA Bioanalytical Method Validation guidelines[1]. The inclusion of ND-ITZ-d8 acts as an internal self-validating mechanism: if extraction recovery drops or ion suppression occurs, the IS signal will mirror the analyte's signal loss, keeping the peak area ratio constant.

Validation ParameterAcceptance CriteriaScientific Rationale
Calibration Range 0.4 – 200 ng/mLCovers the expected clinical PK profile of ND-ITZ following standard ITZ dosing[1].
Accuracy (% Bias) ± 15% (± 20% at LLOQ)Ensures closeness to the true nominal concentration across the therapeutic window.
Precision (CV%) < 15% (< 20% at LLOQ)Guarantees repeatability and reproducibility across multiple analytical runs.
Extraction Recovery Consistent across QCsValidates that the SLE protocol efficiently extracts the lipophilic molecule[1].
IS-Normalized Matrix Factor 0.85 – 1.15Proves that the d8-IS perfectly corrects for any residual phospholipid ion suppression[1][4].

References

  • Pharmaffiliates. "Product Name : N-Desalkyl Itraconazole-d8." Pharmaffiliates. Available at:[Link]

  • Liang X, et al. "Simultaneous Determination of Itraconazole, Hydroxy Itraconazole, Keto Itraconazole and N-desalkyl Itraconazole Concentration in Human Plasma Using Liquid Chromatography With Tandem Mass Spectrometry." Journal of Chromatography B, 2016. Available at:[Link]

  • Hamishehkar H, et al. "Mean SEM concentrations of unchanged itraconazole (A) and the active metabolite hydroxy-itraconazole (B)..." Antimicrobial Agents and Chemotherapy, 2001. Available at:[Link]

  • "Validation of a method for itraconazole and major metabolite hydroxyitraconazole for LC-MS/MS analysis with application in a formulation clinical study." PMC / NIH. Available at: [Link]

  • Park YS, et al. "A sensitive validated LC-MS/MS method for quantification of itraconazole in human plasma for pharmacokinetic and bioequivalence study in 24 Korean volunteers." PubMed / NIH, 2009. Available at: [Link]

  • "Effects of Itraconazole on Pharmacokinetics of Mitragynine and 7-Hydroxymitragynine in Healthy Volunteers." ACS Pharmacology & Translational Science, 2024. Available at: [Link]

Sources

Application

Application Note: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Quantification of N-Desalkyl Itraconazole using N-Desalkyl Itraconazole-d8

Mechanistic Context: The Critical Role of ND-ITZ Profiling Itraconazole (ITZ) is a highly lipophilic triazole antifungal utilized for the treatment and prophylaxis of invasive fungal infections. Due to its erratic gastro...

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Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Context: The Critical Role of ND-ITZ Profiling

Itraconazole (ITZ) is a highly lipophilic triazole antifungal utilized for the treatment and prophylaxis of invasive fungal infections. Due to its erratic gastrointestinal absorption, non-linear pharmacokinetics, and narrow therapeutic index, is standard clinical practice[1].

ITZ undergoes extensive hepatic biotransformation primarily driven by the cytochrome P450 3A4 (CYP3A4) isoenzyme[2]. The parent drug is sequentially metabolized into hydroxy-itraconazole (OH-ITZ), keto-itraconazole (Keto-ITZ), and finally N-desalkyl itraconazole (ND-ITZ)[3]. While OH-ITZ is the primary active metabolite, all subsequent metabolites, including ND-ITZ, retain significant affinity for CYP3A4, acting as [2]. Consequently, quantifying ND-ITZ is paramount not only for complete pharmacokinetic (PK) profiling but also for evaluating the risk of drug-drug interactions (DDIs) in polypharmacy[4].

ITZ_Pathway ITZ Itraconazole (ITZ) OH_ITZ Hydroxy-Itraconazole (OH-ITZ) ITZ->OH_ITZ CYP3A4 (Hydroxylation) KETO_ITZ Keto-Itraconazole (Keto-ITZ) OH_ITZ->KETO_ITZ CYP3A4 (Oxidation) ND_ITZ N-Desalkyl Itraconazole (ND-ITZ) KETO_ITZ->ND_ITZ CYP3A4 (N-Dealkylation)

Fig 1: CYP3A4-mediated sequential biotransformation of Itraconazole into its major metabolites.

Analytical Challenges & Causality in Method Design

As a Senior Application Scientist, I approach the quantification of ITZ and its metabolites by addressing three fundamental physiochemical hurdles: extreme lipophilicity, high protein binding (>99.8%), and severe matrix effects[1].

The Necessity of N-Desalkyl Itraconazole-d8 (SIL-IS)

In LC-MS/MS, co-eluting endogenous plasma components cause unpredictable ion suppression or enhancement. Using a generic internal standard (e.g., nefazodone or structurally dissimilar analogs) is a critical methodological flaw, as it does not co-elute with ND-ITZ. By incorporating [5], we create a self-validating system. The deuterium-labeled isotope shares the exact physicochemical properties and retention time as the target analyte. Any matrix-induced ionization variance or extraction loss experienced by ND-ITZ is perfectly mirrored by the SIL-IS, ensuring the analyte-to-IS peak area ratio remains absolute and reliable[5].

Protein Precipitation (PPT) Thermodynamics

Because ITZ and ND-ITZ are heavily bound to plasma proteins, simple liquid-liquid extraction often yields poor recovery. We utilize a deliberate using Acetonitrile acidified with 0.1% Formic Acid[6]. The organic solvent rapidly denatures the tertiary structure of transport proteins, while the low pH ensures the basic triazole nitrogens remain protonated, maximizing their solubility in the extraction solvent[6].

Chromatographic Carryover Mitigation

ITZ and its metabolites are notorious for adhering to the stationary phase and autosampler components, leading to ghost peaks in subsequent runs. Our gradient is intentionally designed with a prolonged high-organic flush (95% Mobile Phase B) to , ensuring the Lower Limit of Quantification (LLOQ) remains uncompromised[6].

Self-Validating Experimental Protocol

Reagents and Materials
  • Analytes: N-Desalkyl Itraconazole reference standard, N-Desalkyl Itraconazole-d8 (SIL-IS)[5].

  • Solvents: LC-MS grade Acetonitrile (ACN), Water, Formic Acid (FA), and Ammonium Formate.

  • Matrix: Drug-free human plasma (K2EDTA).

Sample Preparation Workflow
  • Aliquot: Transfer 100 µL of human plasma sample into a clean 1.5 mL microcentrifuge tube[6].

  • Internal Standard Addition: Spike 10 µL of ND-ITZ-d8 working solution (500 ng/mL in 50% ACN) into the plasma. Causality: Adding the SIL-IS directly to the raw matrix ensures it undergoes the exact same binding and extraction kinetics as the endogenous ND-ITZ.

  • Precipitation: Add 300 µL of extraction solvent (100% ACN containing 0.1% FA)[6]. Causality: The 3:1 organic-to-aqueous ratio forces protein agglomeration, while the acid disrupts drug-protein binding complexes.

  • Agitation: Vortex vigorously for 2 minutes to maximize solvent-matrix interaction.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the denatured proteins.

  • Dilution: Transfer 100 µL of the clear supernatant into an autosampler vial and dilute with 100 µL of Mobile Phase A. Causality: Diluting the high-organic extract with aqueous mobile phase prevents "solvent effects" (peak broadening or splitting) upon injection into the reversed-phase column.

Prep_Workflow S1 Aliquot 100 µL Plasma S2 Spike 10 µL ND-ITZ-d8 (Internal Standard) S1->S2 S3 Add 300 µL ACN + 0.1% FA (Protein Precipitation) S2->S3 S4 Vortex (2 min) & Centrifuge (14,000 x g) S3->S4 S5 Transfer Supernatant & Dilute with Mobile Phase A S4->S5 S6 Inject 5 µL into LC-MS/MS System S5->S6

Fig 2: Self-validating sample preparation workflow using stable isotope-labeled internal standard.

LC-MS/MS Conditions & Quantitative Data

Chromatographic Parameters:

  • Column: Agilent Zorbax SB-C18 (2.1 × 50 mm, 3.5 µm) or equivalent[6].

  • Column Temperature: 40°C.

  • Mobile Phase A: 10 mM Ammonium Formate in Water with 0.1% Formic Acid[6].

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile[6].

  • Injection Volume: 5 µL.

Table 1: LC Gradient Conditions
Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase BPurpose
0.00.406040Initial Loading
0.50.406040Desalting
2.50.40595Elution
3.50.40595Carryover Wash
3.60.406040Re-equilibration
5.00.406040End of Run
Table 2: MRM Transitions and MS Parameters (Positive ESI)
AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
Itraconazole706.1393.14035
Hydroxy-ITZ721.2408.24038
Keto-ITZ719.1406.14038
ND-ITZ 649.1 376.2 35 32
ND-ITZ-d8 (IS) 657.1 384.2 35 32
Table 3: Method Validation Summary
AnalyteLinear Range (ng/mL)LLOQ (ng/mL)Intra-day Precision (%CV)Extraction Recovery (%)
Itraconazole5.0 - 25005.0< 6.597.4
ND-ITZ 0.4 - 200 0.4 < 7.2 102.3

(Note: Matrix factor for ND-ITZ utilizing the ND-ITZ-d8 internal standard approaches 1.0, indicating complete compensation for ion suppression[3].)

References

  • Simultaneous determination of itraconazole and its CYP3A4-mediated metabolites including N-desalkyl itraconazole in human plasma using liquid chromatography-tandem mass spectrometry and its clinical application. BMC Pharmacology and Toxicology.

  • Validation of LC-MS/MS method for the simultaneous estimation of Itraconazole and its metabolite Hydroxy Itraconazole in plasma. ResearchGate.

  • Simultaneous Determination of Itraconazole, Hydroxy Itraconazole, Keto Itraconazole and N-desalkyl Itraconazole Concentration in Human Plasma using Liquid Chromatography with Tandem Mass Spectrometry. Journal of Chromatography B.

  • N-Desalkyl itraconazole-d8 | Stable Isotope. MedChemExpress.

  • Therapeutic drug monitoring for triazoles: A needs assessment review and recommendations from a Canadian perspective. Canadian Journal of Infectious Diseases and Medical Microbiology.

  • Validation of a method for itraconazole and major metabolite hydroxyitraconazole for LC-MS/MS analysis with application in a formulation clinical study. NIH / PMC.

Sources

Method

Analytical method development with N-Desalkyl Itraconazole-d8

Application Note: High-Fidelity LC-MS/MS Analytical Method Development for Itraconazole and its Metabolites Using N-Desalkyl Itraconazole-d8 Introduction & Pharmacokinetic Context Itraconazole (ITZ) is a broad-spectrum t...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: High-Fidelity LC-MS/MS Analytical Method Development for Itraconazole and its Metabolites Using N-Desalkyl Itraconazole-d8

Introduction & Pharmacokinetic Context

Itraconazole (ITZ) is a broad-spectrum triazole antifungal agent and a potent mechanism-based inhibitor of the cytochrome P450 3A4 (CYP3A4) isoenzyme[1]. In vivo, ITZ undergoes extensive hepatic biotransformation, primarily mediated by CYP3A4, resulting in a cascade of pharmacologically active and inhibitory metabolites: hydroxy-itraconazole (OH-ITZ), keto-itraconazole (keto-ITZ), and N-desalkyl-itraconazole (ND-ITZ)[2].

Accurate pharmacokinetic (PK) profiling of these metabolites is critical. Clinical studies have demonstrated that circulating metabolites significantly contribute to the overall in vivo CYP3A4 inhibition observed during drug-drug interaction (DDI) studies, often leading to under-predictions of DDIs if only the parent ITZ exposure is considered[3]. Historically, the pharmacokinetics of ND-ITZ remained under-characterized due to the lack of robust analytical methodologies capable of simultaneously quantifying the parent drug and its sequential metabolites at low circulating concentrations[4].

G ITZ Itraconazole (ITZ) CYP1 CYP3A4 Oxidation ITZ->CYP1 OH_ITZ Hydroxy-Itraconazole (OH-ITZ) CYP1->OH_ITZ CYP2 CYP3A4 Oxidation OH_ITZ->CYP2 KETO_ITZ Keto-Itraconazole (keto-ITZ) CYP2->KETO_ITZ CYP3 CYP3A4 N-dealkylation KETO_ITZ->CYP3 ND_ITZ N-Desalkyl-Itraconazole (ND-ITZ) CYP3->ND_ITZ

CYP3A4-mediated metabolic pathway of Itraconazole to N-Desalkyl Itraconazole.

Causality in Method Design: The Role of N-Desalkyl Itraconazole-d8

When developing a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for highly lipophilic and extensively protein-bound molecules like ITZ and ND-ITZ, researchers face two primary analytical challenges[2]:

  • Matrix Effects: Co-eluting endogenous plasma components (such as phospholipids) can cause severe ion suppression or enhancement in the electrospray ionization (ESI) source.

  • Extraction Variance: The high non-specific binding of ND-ITZ to solid surfaces and biological matrices leads to variable and unpredictable extraction recoveries.

To establish a self-validating and trustworthy analytical system, N-Desalkyl Itraconazole-d8 is introduced as the Stable Isotope-Labeled Internal Standard (SIL-IS)[5]. Because this deuterium-labeled standard shares identical physicochemical properties with the endogenous ND-ITZ, it co-extracts and co-elutes exactly with the target analyte. This ensures that any signal fluctuation caused by matrix effects or extraction losses is symmetrically applied to both the analyte and the IS. By relying on the analyte-to-IS peak area ratio rather than absolute peak area, the method normalizes these variables, ensuring rigorous quantitative accuracy[6].

Experimental Protocol: Step-by-Step Methodology

To achieve the sensitivity required for ND-ITZ (lower limit of quantification: 0.4 ng/mL), Solid-Supported Liquid Extraction (SLE) is heavily preferred over standard protein precipitation (PPT). SLE drastically reduces phospholipid carryover, minimizing matrix factors and extending column life[6].

Step 1: Aliquoting and Internal Standard Addition

  • Transfer 150 µL of the human plasma sample into a 96-well plate.

  • Spike 10 µL of the SIL-IS working solution (containing N-Desalkyl Itraconazole-d8 at 50 ng/mL) into the plasma. Vortex gently to ensure homogenous distribution.

Step 2: Plasma Alkalinization

  • Add 150 µL of 0.5 M Ammonium Hydroxide to each well and mix thoroughly.

  • Causality: ND-ITZ is a weak base. Alkalinization suppresses the ionization of the secondary amine, driving the molecule into its lipophilic, uncharged state. This maximizes its partitioning into the organic elution solvent during the SLE process.

Step 3: Solid-Supported Liquid Extraction (SLE)

  • Loading: Transfer the pre-treated sample (approx. 310 µL) onto a 96-well SLE plate (e.g., 400 µL capacity diatomaceous earth). Apply a gentle vacuum (-3 inHg) for 5 seconds to initiate loading.

  • Equilibration: Allow a 5-minute equilibration period for the aqueous phase to fully absorb into the diatomaceous earth support network.

  • Elution: Elute the target analytes by applying 2 × 600 µL of Methyl tert-butyl ether (MTBE) under gravity. Collect the eluate in a clean 96-well collection plate.

Step 4: Evaporation and Reconstitution

  • Evaporate the organic eluate to complete dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 150 µL of Mobile Phase A:B (50:50, v/v). Vortex for 5 minutes, centrifuge at 3000 rpm for 5 minutes, and inject 5 µL into the LC-MS/MS system.

Workflow Plasma Human Plasma Sample (150 µL) Spike Spike SIL-IS (N-Desalkyl ITZ-d8) Plasma->Spike Buffer Add 0.5M Ammonium Hydroxide (Alkalinization) Spike->Buffer SLE Solid-Supported Liquid Extraction (Load & Elute with MTBE) Buffer->SLE Evap Evaporate to Dryness (N2 stream at 40°C) SLE->Evap Recon Reconstitute in Mobile Phase (Acetonitrile:Water) Evap->Recon LCMS LC-MS/MS Analysis (MRM Mode) Recon->LCMS

Sample preparation workflow utilizing N-Desalkyl Itraconazole-d8 and SLE.

Quantitative Data Summaries

Table 1: LC Gradient Elution Profile Chromatographic separation is achieved using a C18 analytical column (50 × 2.1 mm, 1.7 µm) maintained at 40°C. Mobile Phase A consists of 5 mM Ammonium Acetate in Water (pH 6.0), and Mobile Phase B is 100% Acetonitrile.

Time (min)Mobile Phase A (%)Mobile Phase B (%)Flow Rate (mL/min)
0.060400.4
1.060400.4
3.010900.4
4.010900.4
4.160400.4
5.060400.4

Table 2: Representative MRM Transitions The mass spectrometer is operated in positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM) to ensure high specificity.

AnalytePrecursor Ion [M+H]+ (m/z)Product Ion (m/z)Polarity
Itraconazole (ITZ)705.3392.2Positive
Hydroxy-Itraconazole (OH-ITZ)721.3408.2Positive
Keto-Itraconazole (keto-ITZ)719.3406.2Positive
N-Desalkyl-Itraconazole (ND-ITZ)650.3380.2Positive
N-Desalkyl-Itraconazole-d8 658.3 388.2 Positive

Table 3: Assay Validation Performance Summary The precision and accuracy of this LC-MS/MS assay fall well within the acceptance criteria established by FDA and EMA guidance for bioanalytical method validation[6].

Validation ParameterItraconazoleHydroxy-ITZKeto-ITZN-Desalkyl-ITZ
Linear Range (ng/mL) 5.0 – 25005.0 – 25000.4 – 2000.4 – 200
Extraction Recovery (%) 97.4112.9103.4102.3
Matrix Factor ~1.0~1.0~1.0~1.0
Plasma Stability (-70°C) 145 days145 days145 days145 days

Conclusion

The integration of N-Desalkyl Itraconazole-d8 as a stable isotope-labeled internal standard, combined with an optimized SLE extraction protocol, yields a highly rugged, sensitive, and reproducible LC-MS/MS method. By directly mitigating the risks of ion suppression and variable extraction recoveries inherent to lipophilic azoles, this analytical framework serves as a critical tool for accurately mapping the pharmacokinetic disposition of itraconazole and its CYP3A4-inhibitory metabolites in clinical DDI studies[6].

References

  • Templeton, I. E., et al. "Contribution of itraconazole metabolites to inhibition of CYP3A4 in vivo." Clinical Pharmacology & Therapeutics, 2008.

  • Liang, X., et al. "Simultaneous Determination of Itraconazole, Hydroxy Itraconazole, Keto Itraconazole and N-desalkyl Itraconazole Concentration in Human Plasma Using Liquid Chromatography With Tandem Mass Spectrometry." Journal of Chromatography B, 2016.

  • Imoto, Y., et al. "Simultaneous determination of itraconazole and its CYP3A4-mediated metabolites including N-desalkyl itraconazole in human plasma using liquid chromatography-tandem mass spectrometry and its clinical application." Journal of Pharmaceutical Health Care and Sciences, 2020.

  • Pharmaffiliates. "Product Name: N-Desalkyl Itraconazole-d8." Pharmaffiliates Reference Standards, 2024.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stability of N-Desalkyl Itraconazole-d8 in Biological Matrices

Welcome to the technical support center for N-Desalkyl Itraconazole-d8. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting fo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for N-Desalkyl Itraconazole-d8. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving the stability of N-Desalkyl Itraconazole-d8 in biological matrices. As your Senior Application Scientist, my goal is to provide you with not just protocols, but also the underlying scientific reasoning to empower you to conduct robust and reliable experiments.

Introduction to N-Desalkyl Itraconazole-d8 Stability

N-Desalkyl Itraconazole (ND-ITZ) is a major metabolite of the antifungal drug Itraconazole, formed primarily through metabolism by the cytochrome P450 3A4 (CYP3A4) enzyme.[1][2][3] The deuterated form, N-Desalkyl Itraconazole-d8 (ND-ITZ-d8), is a critical internal standard for quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its structural similarity to the analyte allows it to mimic the analyte's behavior during sample preparation and analysis, thereby correcting for variability and improving the accuracy and precision of the results.[4][5]

However, the stability of this internal standard in biological matrices is a critical factor that can significantly impact the integrity of experimental data. This guide will address the common challenges and questions related to the stability of ND-ITZ-d8.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of N-Desalkyl Itraconazole-d8 in biological matrices?

A1: The stability of ND-ITZ-d8 can be influenced by several factors, including:

  • Temperature: Elevated temperatures can accelerate degradation.[6]

  • pH: Extreme pH conditions during sample preparation can potentially lead to degradation or hydrogen-deuterium (H/D) exchange.[4]

  • Enzymatic Degradation: Residual enzyme activity in the matrix can metabolize the internal standard.

  • Freeze-Thaw Cycles: Repeated freezing and thawing of samples can lead to degradation.[7]

  • Light Exposure: Although less common for this class of molecules, prolonged exposure to light should be minimized.

  • Oxidation: Itraconazole itself is sensitive to oxidation, which could also be a consideration for its metabolites.

Q2: Is there a risk of Hydrogen-Deuterium (H/D) exchange with N-Desalkyl Itraconazole-d8?

A2: Yes, H/D exchange is a potential concern for all deuterated standards.[4] It occurs when deuterium atoms on the internal standard are replaced by hydrogen atoms from the surrounding solvent or matrix. This is more likely to happen if the deuterium labels are in labile positions, such as on heteroatoms (-OH, -NH) or on carbons adjacent to carbonyl groups. For ND-ITZ-d8, the risk of exchange should be evaluated, particularly under strong acidic or basic conditions that may be used during sample extraction.

Q3: How can I assess the stability of my N-Desalkyl Itraconazole-d8 stock solution?

A3: The stability of stock solutions should be evaluated at the intended storage temperature. This is typically done by comparing the response of an aged stock solution to that of a freshly prepared stock solution. The solutions should be stored under the same conditions (solvent, concentration, temperature) as the experimental stock solutions.

Q4: What is the "deuterium isotope effect" and how can it affect my analysis?

A4: The deuterium isotope effect is a phenomenon where the replacement of hydrogen with deuterium can lead to slight differences in the physicochemical properties of a molecule. In the context of chromatography, this can result in a small retention time shift between the analyte (ND-ITZ) and the deuterated internal standard (ND-ITZ-d8).[5] If this shift is significant, the two compounds may elute into regions of the chromatogram with different levels of matrix effects (ion suppression or enhancement), leading to inaccurate quantification.[4][5]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Problem Potential Cause Troubleshooting Steps & Explanation
High variability in internal standard (IS) response between samples 1. Inconsistent sample preparation: Errors in pipetting, extraction, or reconstitution. 2. Matrix effects: Ion suppression or enhancement varying between samples.[4][5] 3. IS degradation: Instability during sample processing or storage.1. Review and optimize your sample preparation workflow. Ensure consistent and accurate pipetting. Use a validated extraction method with consistent recovery. 2. Evaluate matrix effects. Prepare and analyze samples from at least six different sources of the biological matrix to assess the variability of the matrix effect. If significant, consider a more rigorous sample cleanup method. 3. Perform stability assessments. Conduct freeze-thaw, bench-top, and long-term stability studies to ensure the IS is stable under your experimental conditions.
Chromatographic peak for ND-ITZ-d8 is tailing or splitting 1. Column degradation: Loss of stationary phase or contamination. 2. Inappropriate mobile phase: pH or solvent composition not optimal. 3. Injector issues: Partial blockage or incorrect injection volume.1. Replace the analytical column. If the problem persists with a new column, investigate other potential causes. 2. Optimize the mobile phase. Adjust the pH and organic solvent ratio to improve peak shape. Ensure the mobile phase is properly degassed. 3. Clean and maintain the injector. Follow the manufacturer's instructions for cleaning the injector port and replacing the syringe.
Suspected H/D exchange (signal appearing at the mass of the non-deuterated analyte) 1. Labile deuterium labels: The position of the deuterium atoms on the molecule may be susceptible to exchange. 2. Extreme pH conditions: Strong acids or bases used during sample preparation can promote exchange.[4]1. Review the certificate of analysis for the deuterated standard. Ensure the deuterium labels are on stable positions. 2. Evaluate the pH of all solutions used in your sample preparation. If possible, adjust the pH to be closer to neutral. If extreme pH is necessary, minimize the time the sample is exposed to these conditions.
Analyte and IS do not co-elute Deuterium isotope effect: The difference in mass between H and D can cause a slight chromatographic separation.[5]Optimize chromatographic conditions. A shallower gradient or a slight change in mobile phase composition or temperature can often resolve the separation. If co-elution cannot be achieved, it is critical to demonstrate that the differential matrix effects do not impact the accuracy of the assay.

Experimental Protocols

The following are detailed protocols for assessing the stability of N-Desalkyl Itraconazole-d8 in biological matrices. The acceptance criterion for stability is typically that the mean concentration of the stability samples is within ±15% of the nominal concentration.[8]

Protocol 1: Freeze-Thaw Stability

Objective: To evaluate the stability of ND-ITZ-d8 in a biological matrix after repeated freeze-thaw cycles.

Methodology:

  • Prepare quality control (QC) samples at low and high concentrations in the biological matrix of interest (e.g., plasma).

  • Analyze one set of these QC samples immediately (this will be your time zero, T0, reference).

  • Freeze the remaining QC samples at the intended storage temperature (e.g., -80°C) for at least 12 hours.

  • Thaw the samples completely at room temperature.

  • Repeat the freeze-thaw cycle for a minimum of three cycles.[7]

  • After the final thaw, process and analyze the samples by LC-MS/MS.

  • Compare the results of the freeze-thaw samples to the T0 samples.

Protocol 2: Bench-Top Stability (Short-Term)

Objective: To assess the stability of ND-ITZ-d8 in the biological matrix at room temperature for a duration that mimics the sample handling and preparation time.

Methodology:

  • Prepare QC samples at low and high concentrations in the biological matrix.

  • Analyze one set of these QC samples immediately (T0).

  • Leave the remaining QC samples on the bench at room temperature for a predefined period (e.g., 4, 8, or 24 hours).

  • After the specified time, process and analyze the samples.

  • Compare the results to the T0 samples.

Protocol 3: Long-Term Stability

Objective: To determine the stability of ND-ITZ-d8 in the biological matrix under the intended long-term storage conditions.

Methodology:

  • Prepare a set of QC samples at low and high concentrations.

  • Analyze a subset of these samples immediately (T0).

  • Store the remaining samples at the intended storage temperature (e.g., -80°C).

  • At specified time points (e.g., 1, 3, 6, and 12 months), retrieve a subset of the stored samples.

  • Allow the samples to thaw completely, then process and analyze them.

  • Compare the results to the T0 samples. A study on itraconazole and its metabolites found them to be stable in human plasma for 145 days at -70°C.[9][10]

Protocol 4: Post-Preparative (Autosampler) Stability

Objective: To evaluate the stability of the processed samples (extracts) in the autosampler.

Methodology:

  • Process a set of QC samples at low and high concentrations.

  • Analyze these samples immediately after preparation (T0).

  • Leave the remaining processed samples in the autosampler at the set temperature (e.g., 4°C) for a period that exceeds the expected run time of a full batch of samples (e.g., 24 or 48 hours).

  • Re-inject and analyze the samples.

  • Compare the results to the T0 samples. Studies on itraconazole and its metabolites have shown stability in the mobile phase at 4°C for up to 12 hours.[11]

Data Presentation

Table 1: Example of Freeze-Thaw Stability Data for N-Desalkyl Itraconazole-d8 in Human Plasma

QC LevelNominal Conc. (ng/mL)T0 (n=3)Cycle 1 (n=3)Cycle 2 (n=3)Cycle 3 (n=3)% Change from T0 (Cycle 3)
Low QC5.04.95.14.85.0+2.0%
High QC500.0495.2501.5490.8498.3+0.6%

Visualizations

Experimental Workflow for Stability Assessment

G cluster_prep Sample Preparation cluster_stability Stability Conditions cluster_analysis Analysis & Evaluation Prep_QC Prepare QC Samples (Low & High Conc.) T0 T0 Analysis (Immediate) Prep_QC->T0 FT Freeze-Thaw (≥3 cycles) Prep_QC->FT BT Bench-Top (Room Temp) Prep_QC->BT LT Long-Term (-80°C) Prep_QC->LT PP Post-Preparative (Autosampler) Prep_QC->PP Analysis LC-MS/MS Analysis T0->Analysis FT->Analysis BT->Analysis LT->Analysis PP->Analysis Comparison Compare to T0 (±15% Acceptance) Analysis->Comparison

Caption: Workflow for assessing the stability of N-Desalkyl Itraconazole-d8.

Troubleshooting Logic for Inconsistent Internal Standard Response

G Start Inconsistent IS Response Check_Prep Review Sample Preparation Protocol Start->Check_Prep Pipetting/Extraction Errors? Check_Matrix Evaluate Matrix Effects Start->Check_Matrix Variable Ion Suppression? Check_Stability Assess IS Stability Start->Check_Stability Degradation? Optimize_Prep Optimize Extraction & Reconstitution Check_Prep->Optimize_Prep Optimize_Cleanup Improve Sample Cleanup Check_Matrix->Optimize_Cleanup Revalidate_Stability Re-evaluate Stability Under Modified Conditions Check_Stability->Revalidate_Stability Resolved Issue Resolved Optimize_Prep->Resolved Optimize_Cleanup->Resolved Revalidate_Stability->Resolved

Caption: Decision tree for troubleshooting inconsistent internal standard response.

References

  • Determination of Itraconazole and its Metabolite From Human Plasma by High Performance Liquid Chromatography- Tandem Mass (LC-MS). (2010). DergiPark. [Link]

  • Simultaneous determination of itraconazole and hydroxyitraconazole in human plasma by liquid chromatography-isotope dilution tandem mass spectrometry method. (2010). PubMed. [Link]

  • Validated liquid chromatography tandem mass spectrometric method for quantification of itraconazole and hydroxy itraconazole in human plasma. (2010). Scholars Research Library. [Link]

  • Different HPLC analysis method of itraconazole. (2015). Journal of Chemical and Pharmaceutical Research. [Link]

  • Deuterated Standards for LC-MS Analysis. (2025). ResolveMass Laboratories Inc. [Link]

  • Simultaneous Determination of Itraconazole, Hydroxy Itraconazole, Keto Itraconazole and N-desalkyl Itraconazole Concentration in Human Plasma Using Liquid Chromatography With Tandem Mass Spectrometry. (2016). PubMed. [Link]

  • Simultaneous determination of itraconazole and its CYP3A4-mediated metabolites including N-desalkyl itraconazole in human plasma using liquid chromatography-tandem mass spectrometry and its clinical application. (2020). PubMed. [Link]

  • Stability Indicating RP-HPLC Method for Estimation of Itraconazole and Terbinafine in Bulk and Tablet Dosage Forms. (2020). International Journal of Pharmacy and Biological Sciences. [Link]

  • A new development and validated RP-HPLC method for the assay and related substances of Itraconazole in capsule dosage. (2013). International Journal of Pharmaceutical Sciences and Research. [Link]

  • Determination of Itraconazole concentration in human plasma by LC/MS/MS. (2025). ResearchGate. [Link]

  • Simultaneous determination of itraconazole and its CYP3A4-mediated metabolites including N-desalkyl itraconazole in human plasma using liquid chromatography-tandem mass spectrometry and its clinical application. (2020). Journal of Pharmaceutical Health Care and Sciences. [Link]

  • Main previous works on the deuterium/tritium labelling of oxazole, imidazole, triazole and carbazole substructures using HIE procedures. (2022). ResearchGate. [Link]

  • Stability The following elements of stability must be demonstrated by the completion of the method validation. (n.d.). Pharmaceutical Outsource Solutions. [Link]

  • Freeze & Thaw Stability Assessment Service. (n.d.). Creative Biolabs. [Link]

  • Optimisation of Deuterium-Labeling Conditions. (2012). ResearchGate. [Link]

  • Efficient Hydrogen-Deuterium Exchange in Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging for Confident Met. (2021). ACS Publications. [Link]

  • Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations. (2024). PMC. [Link]

  • ICH M10: Bioanalytical Method Validation and Study Sample Analysis Training Material. (2024). FDA. [Link]

  • Simultaneous Determination of Itraconazole, Hydroxy Itraconazole, Keto Itraconazole and N-desalkyl Itraconazole Concentration in Human Plasma using Liquid Chromatography with Tandem Mass Spectrometry. (2016). ResearchGate. [Link]

  • Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. (2015). ResearchGate. [Link]

  • ROLE OF ITRACONAZOLE METABOLITES IN CYP3A4 INHIBITION. (2004). Sci-Hub. [Link]

  • Freeze Thaw Stability Study by HPLC-SEC SOP 22501 Rev 03. (2015). Frederick National Laboratory. [Link]

  • Hydrogen-Deuterium Exchange Coupled to Top- and Middle-Down Mass Spectrometry Reveals Histone Tail Dynamics before and after. (2018). Cell. [Link]

  • Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers Guidance for Industry. (2023). FDA. [Link]

  • Dose-Dependent Pharmacokinetics of Itraconazole after Intravenous or Oral Administration to Rats: Intestinal First-Pass Effect. (1997). PMC. [Link]

  • New-generation triazole antifungal drugs: review of the Phase II and III trials. (2012). Future Medicine. [Link]

  • The Synthesis of Triazolium Salts as Antifungal Agents: A Biological and In Silico Evaluation. (2022). MDPI. [Link]

  • pH- solubility profile of itraconazole (ITZ) as a function of acid... (2021). ResearchGate. [Link]

  • Hydrophilic Interaction Liquid Chromatography–Hydrogen/Deuterium Exchange–Mass Spectrometry (HILIC-HDX-MS) for Untargeted Metabolomics. (2024). MDPI. [Link]

  • What is the storage conditions and protocol for deuterated standards of organic compounds? (2017). ResearchGate. [Link]

  • Population Pharmacokinetic Modeling of Itraconazole and Hydroxyitraconazole for Oral SUBA-Itraconazole and Sporanox Capsule Formulations in Healthy Subjects in Fed and Fasted States. (2017). PMC. [Link]

  • Emerging Applications of Triazole Antifungal Drugs. (2026). MDPI. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Poor Peak Shape of N-Desalkyl Itraconazole-d8

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with laboratories struggling to optimize the chromatographic behavior of highly lipophilic, basic compounds.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with laboratories struggling to optimize the chromatographic behavior of highly lipophilic, basic compounds. N-Desalkyl itraconazole-d8 is utilized as a stable isotope-labeled internal standard (SIL-IS) for quantifying N-desalkyl itraconazole, a major active metabolite of the antifungal drug itraconazole[1].

Due to its extreme lipophilicity (LogP > 5) and the presence of basic nitrogen atoms within its piperazine and triazole rings, this compound is highly susceptible to secondary silanol interactions, injection solvent mismatches, and severe system carryover. This guide synthesizes field-proven methodologies and mechanistic causality to help you establish a self-validating, robust LC-MS/MS workflow.

Diagnostic Workflow

PeakTroubleshooting Start Analyze Peak Shape N-Desalkyl Itraconazole-d8 Tailing Peak Tailing (Asymmetry Factor > 1.5) Start->Tailing Splitting Peak Splitting / Fronting (Shoulder on leading edge) Start->Splitting Broadening Peak Broadening (Loss of Efficiency / Carryover) Start->Broadening Silanol Secondary Silanol Interactions Low Ionic Strength Tailing->Silanol Solvent Injection Solvent Mismatch (High Organic Content) Splitting->Solvent System System Carryover Hydrophobic Adsorption Broadening->System FixSilanol Use Base-Deactivated Column Add 10mM Ammonium Formate Silanol->FixSilanol FixSolvent Dilute Sample 1:1 with Initial Mobile Phase Solvent->FixSolvent FixSystem Implement Strong Wash (MeOH:ACN:IPA:FA 30:30:40:0.5) System->FixSystem

Diagnostic workflow for resolving N-Desalkyl Itraconazole-d8 peak shape deformations.

Expert FAQs & Causality-Driven Troubleshooting

Q1: Why does N-Desalkyl Itraconazole-d8 exhibit severe peak tailing, even on a brand-new C18 column? A1: Peak tailing for basic, lipophilic compounds is primarily driven by secondary electrostatic interactions. While the primary retention mechanism is hydrophobic interaction with the C18 phase, the protonated basic nitrogens of N-Desalkyl Itraconazole-d8 interact strongly with unendcapped, ionized silanol groups on the silica surface. The Fix: You must increase the ionic strength of the mobile phase to mask these residual silanols. The addition of 10 mM ammonium formate to the aqueous mobile phase (alongside 0.1% formic acid) effectively blocks these electrostatic interactions, significantly improving peak symmetry[2]. Additionally, utilizing a base-deactivated C18 column is highly recommended to minimize these effects at the stationary phase level[3].

Q2: My chromatograms show peak splitting and fronting. Is my column degrading or voiding? A2: While column voiding can cause splitting, fronting in this specific assay is almost always caused by an injection solvent mismatch. N-Desalkyl itraconazole is typically extracted via protein precipitation using 100% organic solvents (e.g., acetonitrile). If a high-organic sample is injected into a highly aqueous initial mobile phase, the analyte fails to focus at the column head and travels faster through the center of the column than at the walls (a phenomenon known as viscous fingering). The Fix: Dilute the final sample extract with the initial mobile phase (or a weaker solvent) prior to injection[4].

Q3: I am observing peak broadening that worsens over a batch, accompanied by ghost peaks in my blanks. What is the mechanism? A3: This is a classic manifestation of system carryover. Due to its extreme hydrophobicity, N-Desalkyl Itraconazole-d8 adsorbs onto the hydrophobic surfaces of the autosampler needle, rotor seal, and injection valve. Over time, this adsorbed mass slowly elutes into subsequent runs, causing peak broadening and baseline elevation. The Fix: Implement an aggressive, multi-solvent strong wash. A proven composition is Methanol:Acetonitrile:Isopropanol:Formic Acid (30:30:40:0.5, v/v/v/v)[2]. The isopropanol (IPA) disrupts the hydrophobic interactions, while the formic acid ensures the compound remains ionized and soluble.

Self-Validating Experimental Protocols
Protocol 1: Mobile Phase Optimization & Column Passivation

Objective: Eliminate silanol-driven tailing and establish a stable, reproducible retention mechanism.

  • Prepare Mobile Phase A: Dissolve ammonium formate to a final concentration of 10 mM in LC-MS grade water. Add 0.1% Formic Acid (v/v). Causality: The formate salt provides the necessary ionic strength to block silanol interactions[2].

  • Prepare Mobile Phase B: Add 0.1% Formic Acid (v/v) to LC-MS grade Acetonitrile.

  • Column Installation: Install a base-deactivated C18 column (e.g., 2.1 x 50 mm, 1.7 - 3.5 µm particle size)[3].

  • System Passivation: Flush the LC system and column with 50% Mobile Phase A / 50% Mobile Phase B for a minimum of 20 column volumes. This equilibrates the stationary phase with the formate buffer.

  • Self-Validation Check: Inject a neat standard of N-Desalkyl Itraconazole-d8 (10 ng/mL). Calculate the Asymmetry Factor ( As​ ). A successfully validated system will yield an As​ between 0.9 and 1.2. If As​ > 1.3, verify the buffer concentration and ensure the column is properly endcapped.

Protocol 2: Sample Preparation and Injection Solvent Matching

Objective: Prevent peak splitting and fronting caused by solvent breakthrough[4].

  • Extraction: Perform standard protein precipitation by adding 150 µL of cold Acetonitrile to 50 µL of plasma sample.

  • Separation: Vortex for 2 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Solvent Matching (Critical Step): Transfer 100 µL of the organic supernatant to a clean autosampler vial. Add 100 µL of Mobile Phase A (aqueous buffer) to the vial and vortex thoroughly.

  • Self-Validation Check: Inject 2 µL of the diluted sample. The peak must be sharp and symmetrical. Compare this against an injection of the undiluted supernatant; the diluted sample must demonstrate a >30% improvement in theoretical plates ( N ) to validate the elimination of viscous fingering.

Quantitative Data & Troubleshooting Matrices

Table 1: Quantitative Troubleshooting Matrix for N-Desalkyl Itraconazole-d8

SymptomQuantitative IndicatorPrimary Mechanistic CauseCorrective Action
Peak Tailing Asymmetry Factor ( As​ ) > 1.5Secondary silanol interactionsAdd 10 mM ammonium formate to the aqueous mobile phase[2].
Peak Fronting / Splitting Efficiency ( N ) drop > 30%Injection solvent > 50% organicDilute sample 1:1 with initial aqueous mobile phase[4].
Broadening / Ghost Peaks Blank peak area > 5% of LLOQHydrophobic system carryoverImplement strong wash: MeOH:ACN:IPA:FA (30:30:40:0.5)[2].

Table 2: Optimized LC-MS/MS Parameters

ParameterRecommended SettingScientific Rationale
Analytical Column Base-deactivated C18Minimizes secondary electrostatic interactions with basic nitrogens[3].
Mobile Phase A 10 mM Ammonium Formate + 0.1% FA in WaterMasks residual silanols and standardizes ionic strength[2].
Mobile Phase B 0.1% FA in AcetonitrileProvides optimal electrospray ionization (ESI+) efficiency.
Strong Needle Wash MeOH:ACN:IPA:FA (30:30:40:0.5 v/v/v/v)IPA disrupts hydrophobic binding; FA maintains analyte solubility[2].
Injection Volume 1 - 5 µLPrevents column mass overload and solvent breakthrough[4].

Sources

Troubleshooting

Technical Support Center: N-Desalkyl Itraconazole-d8 Quantification &amp; Matrix Effects

Welcome to the Advanced Technical Support Center for LC-MS/MS quantification of N-Desalkyl Itraconazole (ND-ITZ). As the major active, CYP3A4-mediated metabolite of the antifungal itraconazole, ND-ITZ presents unique bio...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center for LC-MS/MS quantification of N-Desalkyl Itraconazole (ND-ITZ). As the major active, CYP3A4-mediated metabolite of the antifungal itraconazole, ND-ITZ presents unique bioanalytical challenges[1]. While the use of its stable isotope-labeled internal standard (SIL-IS), N-Desalkyl Itraconazole-d8 (ND-ITZ-d8), is the gold standard for quantitative accuracy, researchers frequently encounter differential matrix effects that compromise assay reproducibility and fail FDA/EMA validation criteria[2][3].

This guide provides authoritative, field-proven insights into the causality of these effects, alongside self-validating troubleshooting protocols to ensure robust assay performance.

Part 1: The Causality of Matrix Effects (Mechanistic FAQs)

Q1: Why do matrix effects occur even when using ND-ITZ-d8 as a stable isotope-labeled internal standard? A: The assumption that a SIL-IS perfectly co-elutes and experiences identical ionization conditions as the unlabeled analyte is flawed in high-resolution reversed-phase liquid chromatography. This discrepancy is caused by the Deuterium Isotope Effect [4][5]. The carbon-deuterium (C-D) bond is slightly shorter and less polarizable than the carbon-hydrogen (C-H) bond. Consequently, ND-ITZ-d8 is marginally less lipophilic than unlabeled ND-ITZ. In reversed-phase LC, this causes ND-ITZ-d8 to elute slightly earlier than ND-ITZ. If a highly concentrated, narrow band of endogenous matrix (e.g., lysophosphatidylcholines from plasma) elutes exactly between these two peaks, the analyte and the IS will experience different degrees of ion suppression in the electrospray ionization (ESI) source[4].

Q2: What is the exact mechanism of signal suppression in the ESI source for ND-ITZ? A: Signal suppression is fundamentally a competition for charge and surface area on the ESI droplets. ND-ITZ is a relatively large, hydrophobic molecule (m/z 649.1)[1][6]. When co-eluting matrix components (like phospholipids or formulation excipients) are present in high molar excess, they saturate the surface of the charged droplets. As the droplets undergo solvent evaporation and fission, the matrix components monopolize the available protons (in positive ion mode) and physically impede ND-ITZ from transitioning into the gas phase, leading to a drastic reduction in the measurable MRM signal[5].

G A N-Desalkyl Itraconazole (ND-ITZ) C Reversed-Phase LC Column (Hydrophobic Interactions) A->C B ND-ITZ-d8 (SIL-IS) B->C D Elution: tR = 2.80 min C->D E Elution: tR = 2.76 min (Deuterium Isotope Effect) C->E G Differential Ion Suppression in ESI Source D->G E->G F Co-eluting Plasma Matrix (Phospholipids) F->G

Mechanism of differential matrix effects due to the deuterium isotope effect in LC-MS/MS.

Part 2: Diagnostic Troubleshooting Guide

Issue 1: The IS-Normalized Matrix Factor (MF) falls outside the FDA/EMA acceptable range of 0.85 – 1.15.

  • Causality: The sample preparation method is failing to remove endogenous interferences, or the chromatographic gradient is too steep, causing matrix components to co-elute with the ND-ITZ/ND-ITZ-d8 window. Simple protein precipitation (PPT) often leaves a high concentration of phospholipids in the extract, which can cause gummy residues and severe ion suppression[7].

  • Resolution: Transition from PPT to Solid-Supported Liquid Extraction (SLE) or use dedicated phospholipid removal plates. SLE has been shown to yield an absolute matrix factor close to 1.0 for ND-ITZ, indicating minimal ion suppression[2].

Issue 2: Non-linear calibration curve at the Lower Limit of Quantification (LLOQ).

  • Causality: Ion suppression disproportionately affects lower concentrations of the analyte. At the LLOQ (e.g., 0.4 ng/mL[2]), the ratio of matrix-to-analyte is at its highest. If suppression is occurring, the LLOQ signal will drop below the limit of detection, causing the bottom of the curve to hook or drop off entirely.

  • Resolution: Optimize the mobile phase additives. Using 10 mM ammonium formate combined with formic acid can improve peak shape and ionization efficiency for itraconazole metabolites, pushing the signal-to-noise ratio higher at the LLOQ[7].

Workflow Step1 Observe Variable IS Response or Non-linear LLOQ Step2 Perform Post-Column Infusion (PCI) Step1->Step2 Step3 Calculate Matrix Factor (MF) MF = Matrix Area / Solvent Area Step2->Step3 Decision Is IS-Normalized MF between 0.85 and 1.15? Step3->Decision Pass Matrix Effect Acceptable Proceed with Validation Decision->Pass Yes Fail Significant Matrix Effect (Differential Suppression) Decision->Fail No Opt1 Optimize Chromatography (Flatten Gradient) Fail->Opt1 Opt2 Improve Sample Prep (Switch to SLE/SPE) Fail->Opt2 Opt1->Step2 Opt2->Step2

Step-by-step troubleshooting workflow for diagnosing and resolving LC-MS/MS matrix effects.

Part 3: Self-Validating Experimental Protocols

To establish a trustworthy and robust assay, rely on the following self-validating methodologies to map and eliminate matrix effects.

Protocol A: Post-Column Infusion (PCI) for Matrix Effect Mapping

This protocol visually maps the exact retention times where matrix suppression occurs, allowing you to adjust your chromatography to ensure ND-ITZ elutes in a "clean" window[5].

  • Setup: Connect a syringe pump to the LC eluent flow post-column (before the ESI source) using a zero-dead-volume PEEK T-connector.

  • Infusion: Continuously infuse a neat solution of ND-ITZ (100 ng/mL in 50:50 Methanol:Water) at a constant rate of 10 µL/min.

  • Injection: Inject a blank human plasma sample that has been extracted using your current sample preparation method (e.g., PPT).

  • Acquisition: Run the standard LC gradient and monitor the MRM transition for ND-ITZ (m/z 649.1 → 376.1)[1][6].

  • Validation: Analyze the baseline. A steady baseline indicates no matrix effect. Significant dips in the baseline indicate zones of ion suppression. If the retention time of ND-ITZ (e.g., 2.8 min) falls within a suppression dip, you must alter the LC gradient or improve sample cleanup.

Protocol B: Solid-Supported Liquid Extraction (SLE) Optimization

SLE provides superior matrix cleanup compared to PPT, effectively removing the phospholipids responsible for differential suppression[2].

  • Pre-treatment: Aliquot 150 µL of human plasma into a 96-well SLE plate. Add 150 µL of 0.5 M Ammonium Hydroxide to disrupt protein binding and ensure ND-ITZ is in its un-ionized state.

  • Loading: Apply gentle positive pressure (1-2 psi) for 5 seconds to load the sample onto the diatomaceous earth sorbent. Allow a 5-minute equilibration period for the aqueous phase to fully absorb into the matrix.

  • Elution: Elute the analytes by applying 2 × 600 µL of Methyl tert-butyl ether (MTBE). Allow the solvent to flow by gravity for 5 minutes, then apply positive pressure to collect the final drops.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 150 µL of mobile phase (e.g., 50:50 Water:Acetonitrile with 10 mM ammonium formate)[7].

  • Validation: Calculate the IS-Normalized Matrix Factor by dividing the peak area ratio (ND-ITZ/ND-ITZ-d8) spiked into extracted blank matrix by the peak area ratio spiked into neat solvent. A value of 1.0 ± 0.15 validates the extraction[2][3].

Part 4: Quantitative Data Summaries

The choice of sample preparation fundamentally dictates the severity of the matrix effect. The table below summarizes the expected quantitative outcomes when evaluating ND-ITZ and ND-ITZ-d8 across different extraction methodologies.

Table 1: Impact of Sample Preparation on ND-ITZ Matrix Factors and Phospholipid Removal

Sample Preparation MethodAbsolute MF (ND-ITZ)Absolute MF (ND-ITZ-d8)IS-Normalized MFPhospholipid Removal Efficiency
Protein Precipitation (PPT) 0.650.720.90 (Variable)< 20% (High Suppression)
Liquid-Liquid Extraction (LLE) 0.880.890.98~ 85%
Solid-Supported Liquid Extraction (SLE) 0.991.010.98 (Highly Stable)> 95% (Minimal Suppression)
Phospholipid Depletion Plates 0.950.960.99> 98%

Note: Absolute MF values < 1.0 indicate ion suppression. While PPT may yield a passing IS-Normalized MF in some lots, the high variability (due to the deuterium isotope effect) makes it unsuitable for rigorous clinical validation[2][4].

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Optimization

N-Desalkyl Itraconazole-d8 solubility issues and solutions

Technical Support Center: N-Desalkyl Itraconazole-d8 Solubility & LC-MS/MS Troubleshooting Guide Introduction N-Desalkyl Itraconazole-d8 (NDI-d8) is an isotopically labeled internal standard widely used in the bioanalysi...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: N-Desalkyl Itraconazole-d8 Solubility & LC-MS/MS Troubleshooting Guide

Introduction N-Desalkyl Itraconazole-d8 (NDI-d8) is an isotopically labeled internal standard widely used in the bioanalysis of the antifungal drug Itraconazole (ITZ) and its metabolites via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Like its parent compound, NDI-d8 is a highly lipophilic, weak base (pKa ~3.7) classified as a Biopharmaceutics Classification System (BCS) Class II molecule, meaning it exhibits extremely poor aqueous solubility[1]. This inherent hydrophobicity frequently leads to stock solution precipitation, severe chromatographic carryover, and inconsistent recovery during sample preparation. This guide provides field-proven, mechanistically grounded solutions to these common bottlenecks.

Section 1: Stock Solution Preparation & Storage

Q: My NDI-d8 stock solution appears cloudy or precipitates shortly after preparation. What is causing this, and how can I fix it? A: NDI-d8 is practically insoluble in water and requires an organic solvent for initial dissolution. If you are using Dimethyl Sulfoxide (DMSO), the presence of absorbed atmospheric moisture can drastically reduce the solubility limit of the compound[2].

  • The Fix: Always use fresh, anhydrous DMSO to prepare your primary stock solutions (typically at 1 mg/mL or 10 mM). If the solution appears cloudy, gently warm it in a 37°C water bath and ultrasonicate for 5–10 minutes to disrupt the crystalline lattice and aid dissolution[2][3].

  • Storage: To prevent degradation and precipitation from repeated freeze-thaw cycles, aliquot the reconstituted stock into single-use amber vials (NDI-d8 is light-sensitive) and store at -20°C or -80°C[3].

Section 2: Aqueous Media & In Vitro Assay Troubleshooting

Q: When I spike NDI-d8 into aqueous buffers or plasma for my calibration curve, it crashes out of solution. How can I maintain supersaturation? A: Because NDI-d8 has a highly pH-dependent solubility profile (more soluble at acidic pH, practically insoluble at neutral pH), spiking a concentrated DMSO stock directly into a neutral aqueous buffer causes the local concentration to exceed the thermodynamic solubility limit, triggering rapid precipitation[1][4].

  • The Fix:

    • Solvent Shift: Ensure the final concentration of DMSO in your working aqueous solution does not exceed 0.5%[5].

    • Use of Surfactants/Co-solvents: If higher concentrations are required, incorporate surfactants like TPGS (D-α-tocopheryl polyethylene glycol 1000 succinate), Tween 80, or co-solvents like PEG 400. These agents form micelles that encapsulate the lipophilic NDI-d8 molecules, thermodynamically inhibiting precipitation[4][6].

Section 3: LC-MS/MS Bioanalytical Challenges

Q: I am observing severe carryover of NDI-d8 in my blank injections immediately following the Upper Limit of Quantification (ULOQ). How can I eliminate this? A: Carryover is the most notorious issue when analyzing Itraconazole and its metabolites. Due to its extreme lipophilicity (logP > 5), NDI-d8 readily adsorbs to the hydrophobic surfaces of the autosampler needle, rotor seals, and the stationary phase of the C18 column[1][7].

  • The Fix: You must implement a highly aggressive wash protocol.

    • Strong Needle Wash: Use a complex organic mixture capable of disrupting hydrophobic interactions. A proven composition is Methanol:Acetonitrile:Isopropanol:Formic Acid (30:30:40:0.5, v/v/v/v)[7].

    • Chromatographic Flush: Modify your LC gradient to include a "repeated gradient" or an extended high-organic hold (e.g., 95% Acetonitrile or Methanol) at the end of the run to forcefully elute any retained analyte before re-equilibrating to initial conditions[7].

Q: What is the optimal sample preparation method for extracting NDI-d8 from plasma/serum while minimizing matrix effects? A: While Liquid-Liquid Extraction (LLE) is an option, Protein Precipitation (PPT) offers a higher-throughput alternative if optimized correctly.

  • The Fix: Use a 1:4 ratio of plasma to crashing solvent. The optimal crashing solvent is 0.5% Formic Acid in Acetonitrile. The addition of formic acid lowers the pH, ionizing the weakly basic triazole nitrogens of NDI-d8, which enhances its solubility in the organic phase and improves recovery. Furthermore, Acetonitrile yields a much tighter, more compact protein pellet upon centrifugation compared to Methanol, reducing the risk of injecting particulates into the LC-MS/MS system[7].

Data Presentation: Solvent Compatibility & Solubility Limits

Solvent / MatrixSolubility ProfileRecommendations & Limitations
Anhydrous DMSO High (>10 mg/mL)Ideal for primary stock solutions. Must be kept strictly moisture-free[2].
Methanol / Acetonitrile ModerateGood for working dilutions, internal standard spiking solutions, and LC mobile phases.
Aqueous Buffers (pH 7.4) Extremely Low (<1 ng/L)Prone to rapid precipitation. Keep final DMSO concentration ≤ 0.5%[1][5].
Aqueous Buffers (pH 1.0) Low (~4 µg/mL)Solubility improves significantly due to the protonation of the weak base[1].

Experimental Protocol: Optimized LC-MS/MS Sample Preparation & Carryover Mitigation

This self-validating protocol ensures high recovery of NDI-d8 while systematically eliminating autosampler and column carryover.

Step 1: Sample Spiking & Protein Precipitation

  • Aliquot 100 µL of human plasma/serum into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the NDI-d8 internal standard working solution (prepared in 50% Methanol to avoid localized matrix crash). Vortex briefly.

  • Add 400 µL of cold extraction solvent (0.5% Formic Acid in Acetonitrile ) to precipitate proteins[7].

  • Vortex vigorously for 2 minutes to ensure complete disruption of protein-drug binding.

Step 2: Centrifugation & Transfer 5. Centrifuge the samples at 13,000 × g for 10 minutes at 4°C. The acetonitrile will force a tight protein pellet at the bottom of the tube[7]. 6. Carefully transfer 100 µL of the clear supernatant into an autosampler vial containing 100 µL of LC-MS grade water. Mix well.

Step 3: LC-MS/MS Injection & Gradient Wash 7. Inject 5 µL into the LC-MS/MS system equipped with a C18 column. 8. Autosampler Wash: Program the autosampler to perform a weak wash (Methanol:Water 50:50) followed by a strong wash (Methanol:Acetonitrile:Isopropanol:Formic Acid 30:30:40:0.5 )[7]. 9. Gradient Elution: After the analyte elutes, ramp the mobile phase B (Organic) to 95% and hold for at least 1 minute to flush the column. 10. Validation Step: Always inject a blank solvent immediately following the Upper Limit of Quantification (ULOQ) standard to verify that carryover is <20% of the Lower Limit of Quantification (LLOQ)[8].

Mandatory Visualization: Bioanalytical Workflow

G Start Biological Sample (100 µL Plasma) Spike Spike NDI-d8 IS (Avoid 100% DMSO) Start->Spike PPT Protein Precipitation (400 µL 0.5% FA in ACN) Spike->PPT Centrifuge Centrifugation (13,000 x g, 10 min) PPT->Centrifuge LC LC Separation (C18 Column) Centrifuge->LC Wash Strong Needle Wash & 95% Organic Flush (Mitigates Carryover) LC->Wash MS MS/MS Detection (MRM Mode) Wash->MS

Figure 1: Optimized LC-MS/MS workflow for NDI-d8, highlighting anti-precipitation and carryover steps.

References

  • Title: Itraconazole solid dispersion prepared by a supercritical fluid technique: preparation, in vitro characterization, and bioavailability in beagle dogs Source: Dove Medical Press / PMC URL: [Link]

  • Title: Polymer–Surfactant System Based Amorphous Solid Dispersion: Precipitation Inhibition and Bioavailability Enhancement of Itraconazole Source: MDPI (Pharmaceutics) URL: [Link]

  • Title: WO2012039768A2 - Itraconazole formulations Source: Google Patents URL
  • Title: Validation of a method for itraconazole and major metabolite hydroxyitraconazole for LC-MS/MS analysis with application in a formulation clinical study Source: PMC / NIH URL: [Link]

  • Title: UPLC-MS/MS Measurement of the Effect of Isavuconazole, Itraconazole and Fluconazole on the Pharmacokinetics of Selinexor in Rats Source: Semantic Scholar URL: [Link]

Sources

Troubleshooting

Technical Support Center: N-Desalkyl Itraconazole-d8 Internal Standard

Welcome to the technical support guide for N-Desalkyl Itraconazole-d8, a critical internal standard (ISTD) for the accurate quantification of N-Desalkyl Itraconazole in complex biological matrices by Liquid Chromatograph...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for N-Desalkyl Itraconazole-d8, a critical internal standard (ISTD) for the accurate quantification of N-Desalkyl Itraconazole in complex biological matrices by Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). This document provides in-depth troubleshooting guides and answers to frequently asked questions to help you identify and resolve potential contamination issues, ensuring the integrity and reliability of your bioanalytical data.

The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard in quantitative mass spectrometry.[1][2] Its purpose is to mimic the analyte throughout sample preparation and analysis, correcting for variability.[1][2][3] However, the purity and stability of the SIL-IS are paramount. Contamination can lead to inaccurate quantification, non-linear calibration curves, and failed batch runs, compromising study outcomes. This guide is designed to provide a systematic approach to problem-solving.

Part 1: Initial Qualification of a New N-Desalkyl Itraconazole-d8 Lot

Before incorporating a new lot of ISTD into routine analysis, its identity, purity, and potential for cross-contamination must be rigorously verified. This initial investment of time prevents significant downstream complications.

Protocol 1: Purity and Crosstalk Assessment

Objective: To confirm the identity of N-Desalkyl Itraconazole-d8 and assess the level of its non-labeled analog (N-Desalkyl Itraconazole) and any contribution to the analyte signal.

Methodology:

  • Prepare Stock Solutions:

    • Prepare a high-concentration stock solution of the new N-Desalkyl Itraconazole-d8 (ISTD) in an appropriate organic solvent (e.g., Methanol).

    • Prepare a separate stock solution of the non-labeled analyte, N-Desalkyl Itraconazole.

  • Prepare Test Solutions:

    • Solution A (ISTD Only): A solution containing only the N-Desalkyl Itraconazole-d8 at the working concentration used in your analytical method.

    • Solution B (Analyte Only - ULOQ): A solution containing only the non-labeled N-Desalkyl Itraconazole at the Upper Limit of Quantification (ULOQ) of your assay.

    • Solution C (Blank): The sample matrix (e.g., plasma, urine) processed without analyte or ISTD.

  • LC-MS/MS Analysis:

    • Inject the solutions onto the LC-MS/MS system.

    • Monitor the Multiple Reaction Monitoring (MRM) transitions for both the analyte and the ISTD in all injections.

  • Data Evaluation & Acceptance Criteria:

    • Identity Confirmation: In the "ISTD Only" injection (Solution A), a robust peak should be present at the expected retention time in the ISTD's MRM channel.

    • Analyte Contamination in ISTD: In the "ISTD Only" injection (Solution A), the peak area in the analyte's MRM channel should be less than 5% of the analyte peak area at the Lower Limit of Quantification (LLOQ). This ensures the ISTD is not significantly contaminated with the non-labeled compound.

    • ISTD Contribution to Analyte Signal (Crosstalk): In the "Analyte Only - ULOQ" injection (Solution B), the peak area in the ISTD's MRM channel should be less than 5% of the ISTD peak area in a typical study sample. This addresses the potential for natural isotope abundance of the analyte to interfere with the ISTD signal.[4][5][6]

Parameter Experiment Acceptance Criteria (based on FDA Guidance principles) [7]Rationale
ISTD Purity Inject ISTD solution; monitor analyte MRM channel.Response should be < 5% of analyte response at LLOQ.Prevents false positive analyte signals and biased quantification at low concentrations.
Analyte Crosstalk Inject ULOQ analyte solution; monitor ISTD MRM channel.Response should be < 5% of mean ISTD response in study samples.Ensures high concentrations of analyte do not artificially inflate the ISTD signal, which would suppress calculated results.

Part 2: Troubleshooting Guide: Diagnosing Contamination Issues

This section addresses common problems encountered during sample analysis in a question-and-answer format.

Q1: I am seeing a significant peak in my blank (matrix-only) samples at the retention time of N-Desalkyl Itraconazole-d8. What is the cause?

This issue points to carryover or system contamination, not necessarily a faulty standard.[8][9][10] A systematic approach is required to identify the source.

Initial Diagnosis: The first step is to distinguish between carryover (residue from a previous injection) and baseline contamination (present throughout the system).[8][9]

  • Carryover Pattern: The peak will be largest in the first blank injected after a high-concentration sample (e.g., ULOQ) and will decrease in subsequent blank injections.[8]

  • Contamination Pattern: The peak will have a relatively consistent area across all injected blanks, regardless of their position in the sequence.[8][9]

// Node Definitions start [label="Peak observed in blank\nat ISTD retention time", fillcolor="#EA4335", fontcolor="#FFFFFF"]; q_pattern [label="Is the peak area decreasing\nin sequential blanks?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; is_carryover [label="Diagnosis: Carryover", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; is_contamination [label="Diagnosis: System Contamination", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Carryover Path check_autosampler [label="1. Strengthen Needle Wash\n(use stronger organic solvent)\n2. Inspect/Replace Rotor Seal", fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_column [label="3. Implement Column Wash\n(high organic flush post-run)\n4. Replace Guard/Analytical Column", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Contamination Path check_solvents [label="1. Prepare fresh Mobile Phase & Blanks\n2. Test by direct infusion to MS", fillcolor="#34A853", fontcolor="#FFFFFF"]; check_system [label="2. Check for Leaks/Poor Fittings\n(especially PEEK tubing)\n3. Clean MS Source Components", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Connections start -> q_pattern; q_pattern -> is_carryover [label=" Yes "]; q_pattern -> is_contamination [label=" No "];

is_carryover -> check_autosampler [style=dashed]; check_autosampler -> check_column [style=dashed];

is_contamination -> check_solvents [style=dashed]; check_solvents -> check_system [style=dashed]; } axdot Caption: Troubleshooting Decision Tree for ISTD Signal in Blanks.

Expert Insights:

  • Autosampler/Injector: The autosampler needle, loop, and injector valve rotor seal are common sources of carryover.[10][11] Sticky compounds like Itraconazole and its metabolites can adsorb to these surfaces. Try implementing a stronger needle wash solution (e.g., Acetonitrile/Isopropanol) between injections.

  • LC Column: The analytical column itself can retain the compound.[10][11] Ensure your gradient includes a high-organic "wash" step at the end of each run to elute strongly retained compounds. If the problem persists, the contamination may be on the column frit, necessitating column replacement.

  • Mobile Phase/Solvents: Contamination can originate from the solvents used to prepare the mobile phase or the blank matrix itself.[12][13] Prepare fresh mobile phases using high-purity (LC-MS grade) solvents. To confirm, you can use a syringe to directly infuse your mobile phase into the mass spectrometer, bypassing the LC system, to see if the contaminating ion is present.[14]

Q2: My ISTD response is highly variable across my analytical run, causing some samples to fail. Could the standard be contaminated?

While a contaminated standard is possible, inconsistent ISTD response is more frequently linked to matrix effects, issues with sample preparation, or instrument performance.[1] The FDA has published guidance specifically on evaluating ISTD response variability.[3][15]

Possible Causes & Solutions:

  • Differential Matrix Effects:

    • The Problem: N-Desalkyl Itraconazole-d8 is chemically very similar but not identical to the analyte. A slight difference in retention time due to the deuterium isotope effect can cause the analyte and ISTD to elute into regions of the chromatogram with different levels of ion suppression or enhancement from matrix components.[16]

    • The Solution: Adjust the chromatography to ensure the analyte and ISTD peaks co-elute as closely as possible. This may involve modifying the gradient slope or mobile phase composition.

  • Inconsistent Sample Preparation:

    • The Problem: Errors in pipetting the ISTD solution, inconsistent protein precipitation, or variable recovery during solid-phase or liquid-liquid extraction can all lead to ISTD variability.

    • The Solution: Review your sample preparation SOP. Ensure automated pipettes are calibrated. If using manual methods, ensure consistent technique. The recovery of the ISTD should be consistent across QC samples.[17]

  • Instrument Instability:

    • The Problem: A dirty or unstable ion source, fluctuating spray voltage, or clogged MS capillary can cause signal intensity to drift over the course of a run.

    • The Solution: Perform routine source cleaning and instrument calibration. Monitor system suitability tests (SSTs) to ensure the instrument is performing consistently before starting a run.[12]

Q3: I've confirmed my ISTD stock contains the non-labeled N-Desalkyl Itraconazole. What is an acceptable level of this impurity?

This is a critical question of isotopic purity versus chemical contamination.

  • Isotopic Contribution: Every analyte naturally contains a small percentage of heavier isotopes (e.g., ¹³C). Similarly, a deuterated standard is never 100% d8; it will contain trace amounts of d0 through d7 species from the synthesis. This is an expected and usually minor contribution.

  • Chemical Contamination: This refers to the presence of the non-labeled (d0) analyte due to an incomplete synthesis or purification of the ISTD. This is a more serious problem.[18]

Guideline: As per the initial qualification protocol, the response of the non-labeled analyte (d0) in a pure solution of the ISTD should not exceed 5% of the response of the analyte at the LLOQ. If it is higher, the accuracy of your low-concentration samples will be compromised, as the ISTD itself is contributing to the analyte signal.[5] In this case, you should contact the standard manufacturer and acquire a new, higher-purity lot.

Part 3: Frequently Asked Questions (FAQs)

  • Q: How should I store the N-Desalkyl Itraconazole-d8 standard?

    • A: Always follow the manufacturer's instructions. Typically, solids should be stored desiccated at -20°C or below. Stock solutions should also be stored at low temperatures (-20°C or -80°C) in tightly sealed containers to prevent evaporation and degradation. Assess solution stability as part of your method validation.[17]

  • Q: Can the deuterium atoms on N-Desalkyl Itraconazole-d8 exchange with hydrogen from the solvent (H/D back-exchange)?

    • A: The stability of deuterium labels depends on their position on the molecule. Labels on carbon atoms are generally stable. However, deuterium on heteroatoms (like -OH or -NH) or on carbons adjacent to carbonyl groups can be labile and may exchange with protons from acidic or aqueous mobile phases.[16] For N-Desalkyl Itraconazole-d8, the d8 label is typically on the ethyl side chain, which is a stable position. However, it is a good practice to evaluate this during method development, especially if using extreme pH conditions.[16]

  • Q: What are the typical MRM transitions for N-Desalkyl Itraconazole and its d8 ISTD?

    • A: The exact mass-to-charge ratios (m/z) and optimal collision energies will vary slightly by instrument. However, based on the molecular structure, typical precursor ions will be the protonated molecules [M+H]⁺.

Compound Precursor Ion [M+H]⁺ (m/z) Example Product Ion (m/z) Notes
N-Desalkyl Itraconazole~650.2VariesThe product ion will depend on the fragmentation pattern.
N-Desalkyl Itraconazole-d8~658.2VariesThe +8 Da mass shift should be observed in both precursor and any fragment containing the deuterated chain.
Note: These values are illustrative. Users must optimize transitions on their specific mass spectrometer.

Part 4: Advanced Experimental Protocols

Protocol 2: Investigating the Source of System Contamination

Objective: To systematically isolate the component of the LC-MS system responsible for persistent background contamination.

G

References

  • Takeda, H., et al. (2020). Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules: The Case of Neuropeptide Y. PMC. Retrieved from [Link]

  • Kunze, K. L., et al. (2009). Stereospecific Metabolism of Itraconazole by CYP3A4: Dioxolane Ring Scission of Azole Antifungals. PMC. Retrieved from [Link]

  • Isoherranen, N., et al. (2008). Contribution of Itraconazole Metabolites to Inhibition of CYP3A4 in vivo. PMC. Retrieved from [Link]

  • ResearchGate. (2013). Carry over in LC-MS/MS. ResearchGate. Retrieved from [Link]

  • Isoherranen, N., et al. (2008). Contribution of itraconazole metabolites to inhibition of CYP3A4 in vivo. PubMed. Retrieved from [Link]

  • ZefSci. (2025). LCMS Troubleshooting: 14 Best Practices for Laboratories. ZefSci. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. FDA. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2019). Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers Guidance for Industry. FDA. Retrieved from [Link]

  • Zhang, Y., et al. (2024). Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations. PMC. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Bioanalytical Method Validation of ANDAs- What the Assessor Looks For. FDA. Retrieved from [Link]

  • Isoherranen, N., et al. (2004). Role of itraconazole metabolites in CYP3A4 inhibition. PubMed. Retrieved from [Link]

  • Isoherranen, N., et al. (2008). Contribution of Itraconazole Metabolites to Inhibition of CYP3A4 In Vivo. ResearchGate. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2019). Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers. FDA. Retrieved from [Link]

  • Veeprho. (n.d.). Itraconazole Impurities and Related Compound. Veeprho. Retrieved from [Link]

  • Song, D., & Lee, T. K. (2001). Isotopic analogs as internal standards for quantitative analyses by GC/MS--evaluation of cross-contribution to ions designated for the analyte and the isotopic internal standard. PubMed. Retrieved from [Link]

  • Scholars Research Library. (n.d.). Validated liquid chromatography tandem mass spectrometric method for quantification of itraconazole and hydroxy itraconazole in human plasma. Scholars Research Library. Retrieved from [Link]

  • Mahn, B. (2005). Notes on Troubleshooting LC/MS Contamination. University of Washington. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Itraconazole-impurities. Pharmaffiliates. Retrieved from [Link]

  • Yagishita, N., et al. (2020). Simultaneous determination of itraconazole and its CYP3A4-mediated metabolites including N-desalkyl itraconazole in human plasma using liquid chromatography-tandem mass spectrometry and its clinical application. PMC. Retrieved from [Link]

  • LGC Dr. Ehrenstorfer. (2018). Dr. Ehrenstorfer - Selection and use of isotopic internal standards. YouTube. Retrieved from [Link]

  • Liang, X., et al. (2016). Simultaneous Determination of Itraconazole, Hydroxy Itraconazole, Keto Itraconazole and N-desalkyl Itraconazole Concentration in Human Plasma Using Liquid Chromatography With Tandem Mass Spectrometry. PubMed. Retrieved from [Link]

  • D'Cunha, R., et al. (2022). Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry. PubMed. Retrieved from [Link]

  • Liu, G., & Snapp, H. M. (2011). Analyte and internal standard cross signal contributions and their impact on quantitation in LC-MS based bioanalysis. PubMed. Retrieved from [Link]

  • Liang, X., et al. (2016). Simultaneous Determination of Itraconazole, Hydroxy Itraconazole, Keto Itraconazole and N-desalkyl Itraconazole Concentration in Human Plasma using Liquid Chromatography with Tandem Mass Spectrometry. ResearchGate. Retrieved from [Link]

  • ResolveMass. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass. Retrieved from [Link]

  • Liu, G., & Snapp, H. M. (2011). Analyte and internal standard cross signal contributions and their impact on quantitation in LC-MS based bioanalysis. ResearchGate. Retrieved from [Link]

  • Restek. (2025). Tips for Troubleshooting Analyte Contamination in the LC. Restek Resource Hub. Retrieved from [Link]

  • University of Washington. (n.d.). Troubleshooting Common LC/MS Contamination. University of Washington. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Optimizing LC-MS/MS Bioanalysis of Itraconazole: A Comparative Guide to Internal Standards

Itraconazole (ITZ) is a potent, highly lipophilic triazole antifungal agent used extensively in clinical settings to treat invasive fungal infections[1]. However, its complex pharmacokinetic profile demands rigorous ther...

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Author: BenchChem Technical Support Team. Date: April 2026

Itraconazole (ITZ) is a potent, highly lipophilic triazole antifungal agent used extensively in clinical settings to treat invasive fungal infections[1]. However, its complex pharmacokinetic profile demands rigorous therapeutic drug monitoring (TDM) and bioanalytical profiling[2]. ITZ undergoes extensive hepatic metabolism via the CYP3A4 enzyme, producing a cascade of metabolites—most notably the active primary metabolite hydroxyitraconazole (OH-ITZ), keto-itraconazole, and the secondary metabolite N-desalkyl itraconazole (ND-ITZ)[3],[4].

In LC-MS/MS bioanalysis, the choice of Internal Standard (IS) dictates the scientific integrity of the assay. While many laboratories historically relied on structural analogues (e.g., clebopride or atorvastatin)[5],[6], the gold standard for multiplexed quantification is the use of Stable Isotope-Labeled (SIL) internal standards[2],[7]. This guide objectively compares the utility of N-Desalkyl Itraconazole-d8 against other IS strategies, detailing the causality behind these experimental choices.

The Mechanistic Imperative for SIL Internal Standards

The fundamental challenge in LC-MS/MS analysis of biological fluids is the "matrix effect"—specifically, ion suppression or enhancement caused by endogenous plasma lipids (such as glycerophospholipids) co-eluting with the target analytes during Electrospray Ionization (ESI)[2],[6].

Itraconazole is exceptionally lipophilic (cLogD = 5.8)[8]. When utilizing a non-SIL analogue, the IS and the target analyte will inevitably possess different reverse-phase retention times[5]. If an endogenous phospholipid elutes precisely at the retention time of ITZ but not at the retention time of the analogue IS, the ITZ signal is suppressed while the IS signal remains unaffected. This destroys the proportionality of the peak area ratio, leading to gross quantification errors.

Conversely, a SIL-IS (e.g., Itraconazole-d5) shares the exact physicochemical properties of the parent drug[1]. It co-elutes perfectly. Any matrix suppression acting on the analyte acts equally on the SIL-IS, rendering the assay a self-validating system where the peak area ratio remains mathematically constant regardless of matrix variability[2].

Comparative Analysis: IS Strategies for Itraconazole Bioanalysis

Non-SIL Analogues (e.g., Clebopride, Atorvastatin)
  • Performance: Suboptimal for multiplexed metabolite tracking.

  • Causality: While inexpensive and capable of achieving Lower Limits of Quantification (LLOQs) around 1–4 ng/mL for the parent drug[5],[6], analogues fail to mimic the specific extraction recovery and ionization dynamics of ITZ and its metabolites. They cannot mathematically correct for differential protein-binding losses during extraction.

Parent Drug SILs (Itraconazole-d4 / Itraconazole-d5)
  • Performance: Excellent for ITZ; inadequate for downstream metabolites.

  • Causality: Itraconazole-d5 is synthesized by incorporating deuterium isotopes, providing a distinct mass shift (e.g., m/z 710.6 for ITZ-d5 vs. 705.3 for ITZ) while maintaining identical chromatographic behavior[6],[9]. However, using ITZ-d5 to quantify downstream metabolites like OH-ITZ or ND-ITZ is scientifically flawed. Hydroxylation and N-dealkylation drastically alter the molecule's polarity. Consequently, metabolites elute at different retention times than the parent drug[3]. ITZ-d5 will not co-elute with ND-ITZ, exposing the metabolite quantification to uncorrected matrix effects.

Metabolite-Specific SILs (Hydroxyitraconazole-d5 & N-Desalkyl Itraconazole-d8)
  • Performance: The definitive standard for comprehensive pharmacokinetic profiling.

  • Causality: OH-ITZ is a primary active metabolite, often circulating at concentrations twofold higher than the parent drug[4]. Hydroxyitraconazole-d5 is therefore mandatory for its accurate quantification,[7].

  • The specific role of N-Desalkyl Itraconazole-d8: N-dealkylation removes a bulky aliphatic group, causing a massive shift in the molecule's partition coefficient (logP). This secondary metabolite requires its own highly specific d8-labeled standard[10] to ensure that its unique extraction recovery (~102.3%) and matrix factor (~1.0) are perfectly normalized during multiplexed UPLC-MS/MS runs[4].

Quantitative Performance Comparison
Internal Standard StrategyTarget AnalyteMatrix FactorExtraction RecoveryLLOQ AchievedLimitations
Non-SIL (e.g., Clebopride) ItraconazoleVariable~85-90%1.0 - 4.0 ng/mLFails to correct for co-eluting matrix suppression.
Itraconazole-d5 Itraconazole~1.097.4%0.025 - 0.05 µg/mLInaccurate for quantifying downstream metabolites.
Hydroxyitraconazole-d5 Hydroxyitraconazole~1.0112.9%0.025 - 0.05 µg/mLSpecific only to the primary hydroxylated metabolite.
N-Desalkyl Itraconazole-d8 N-Desalkyl Itraconazole~1.0102.3%< 0.05 µg/mLRequires multiplexed SIL spiking; higher upfront cost.

(Data synthesized from validated clinical assays[2],[7],[6],[11],[4])

G ITZ Itraconazole (ITZ) IS: Itraconazole-d4/d5 OH_ITZ Hydroxyitraconazole IS: OH-ITZ-d5 ITZ->OH_ITZ CYP3A4 KETO_ITZ Keto-itraconazole IS: Keto-ITZ-d4 OH_ITZ->KETO_ITZ Oxidation ND_ITZ N-Desalkyl Itraconazole IS: ND-ITZ-d8 KETO_ITZ->ND_ITZ N-Dealkylation

Metabolic pathway of Itraconazole and corresponding SIL internal standards.

Self-Validating Experimental Protocol: Multiplexed UPLC-MS/MS

To ensure absolute trustworthiness, the following protocol describes a self-validating workflow for the simultaneous extraction and quantification of ITZ, OH-ITZ, and ND-ITZ from human plasma[2],[7].

Step 1: Matrix-Matched Calibration Prepare calibration standards (0.025 to 10 µg/mL) in pooled, analyte-free human plasma[2],[11]. Causality: Matrix matching ensures the baseline ionization environment of the calibrators perfectly mirrors that of patient samples, preventing baseline skew.

Step 2: Pre-Extraction SIL-IS Spiking Transfer 50 µL of plasma sample to a microcentrifuge tube. Immediately spike with 50 µL of a SIL-IS working solution containing Itraconazole-d5, Hydroxyitraconazole-d5, and N-Desalkyl Itraconazole-d8[7]. Causality: Spiking the internal standards before any sample manipulation ensures that any subsequent physical losses (e.g., binding to tube walls, incomplete phase separation) affect the endogenous analyte and the SIL-IS identically. The quantitative ratio remains locked.

Step 3: Protein Precipitation Add 300 µL of LC-MS grade Acetonitrile to the spiked plasma[7]. Causality: ITZ is >99% protein-bound. Acetonitrile aggressively denatures plasma proteins, breaking the drug-protein bonds and forcing the highly lipophilic analytes into the organic supernatant[8].

Step 4: Centrifugation and UPLC Separation Centrifuge at 14,000 x g for 10 minutes. Transfer the supernatant to an autosampler vial. Inject 2 µL onto a UPLC BEH C18 Column (1.7 µm, 2.1 x 50 mm) maintained at 35°C[12],[2]. Use a gradient elution of 10 mM ammonium acetate and acetonitrile. Causality: The sub-2-micron particles of the UPLC column provide the high theoretical plate count necessary to resolve the structurally similar triazole metabolites within a rapid 3-5 minute runtime[3],[2].

Step 5: MS/MS Detection (ESI+, MRM) Operate the mass spectrometer in positive Electrospray Ionization (ESI+) mode using Multiple Reaction Monitoring (MRM)[6],[4]. Causality: MRM acts as a double mass filter. For example, selecting the precursor ion[M+H]+ at m/z 705.3 and filtering for the product ion at m/z 392.4 for ITZ guarantees that only molecules with that exact fragmentation pathway are detected, eliminating background noise[6],[4].

Workflow Plasma Plasma Sample (50-100 µL) Spike Spike SIL-IS Mixture: ITZ-d5, OH-ITZ-d5, ND-ITZ-d8 Plasma->Spike PPT Protein Precipitation (Acetonitrile) Spike->PPT SPE Centrifugation & Supernatant Transfer PPT->SPE LCMS UPLC-MS/MS Analysis (ESI+, MRM Mode) SPE->LCMS Data Quantification via Peak Area Ratios LCMS->Data

Self-validating sample preparation and LC-MS/MS workflow using SIL internal standards.

Sources

Comparative

Advanced Linearity Assessment of N-Desalkyl Itraconazole-d8 in LC-MS/MS Calibration Curves: A Comparative Guide

As a Senior Application Scientist, establishing a robust, interference-free bioanalytical method is paramount for pharmacokinetic (PK) profiling and therapeutic drug monitoring (TDM). Itraconazole (ITZ) is a heavily meta...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, establishing a robust, interference-free bioanalytical method is paramount for pharmacokinetic (PK) profiling and therapeutic drug monitoring (TDM). Itraconazole (ITZ) is a heavily metabolized triazole antifungal. Its primary metabolic pathway, driven by CYP3A4, yields several active metabolites, culminating in N-desalkyl itraconazole (ND-ITZ) .

While internal standards (IS) are typically spiked at a single, constant concentration to normalize extraction recovery and matrix effects, assessing the linearity of the stable isotope-labeled internal standard (SIL-IS) itself —in this case, N-Desalkyl Itraconazole-d8 (ND-ITZ-d8) —is a critical, often overlooked validation step.

This guide explores the causality behind SIL-IS linearity assessment, compares ND-ITZ-d8 against traditional structural analog internal standards, and provides a self-validating experimental protocol compliant with the FDA's 2018 Bioanalytical Method Validation (BMV) Guidance .

The Causality of SIL-IS Linearity Assessment

Why construct a calibration curve for an internal standard? In advanced LC-MS/MS workflows, evaluating the linearity of ND-ITZ-d8 serves three mechanistic purposes:

  • Surrogate Analyte Calibration: When authentic, analyte-free matrix is unavailable due to endogenous baseline levels, ND-ITZ-d8 can act as a surrogate analyte. A linear response of the d8-isotopologue guarantees that it can accurately map the calibration curve in a surrogate matrix.

  • Detector Saturation Profiling: By plotting a linearity curve of the SIL-IS, we identify the upper limit of the mass spectrometer's linear dynamic range. This ensures the chosen constant IS spiking concentration does not cause electron multiplier saturation, which would artificially suppress the IS response and skew the Analyte/IS ratio at high concentrations.

  • Isotopic Cross-Talk Verification: Assessing the SIL-IS across a concentration gradient proves that the M+8 isotopologue does not undergo in-source fragmentation or isotopic overlap that contributes >5% to the M+0 (unlabeled ND-ITZ) channel at the Lower Limit of Quantification (LLOQ).

MetabolicPathway ITZ Itraconazole (ITZ) CYP1 CYP3A4 ITZ->CYP1 OH_ITZ Hydroxy-ITZ (OH-ITZ) CYP2 CYP3A4 OH_ITZ->CYP2 KETO_ITZ Keto-ITZ (KT-ITZ) CYP3 CYP3A4 KETO_ITZ->CYP3 ND_ITZ N-Desalkyl ITZ (ND-ITZ) CYP1->OH_ITZ CYP2->KETO_ITZ CYP3->ND_ITZ

Fig 1: CYP3A4-mediated metabolic pathway of Itraconazole to N-Desalkyl Itraconazole.

Comparative Performance: ND-ITZ-d8 vs. Structural Analog IS

Historically, structural analogs like Ketoconazole or Posaconazole were used as internal standards due to cost constraints. However, the isotopic labeling of ND-ITZ-d8 provides superior bioanalytical control. Table 1 objectively compares their performance in calibration curve linearity and matrix effect tracking.

Table 1: Performance Comparison in LC-MS/MS Calibration

Performance MetricND-ITZ-d8 (SIL-IS)Ketoconazole (Structural Analog IS)Mechanistic Causality
Chromatographic Co-elution Perfect Co-elution Different Retention Time (RT)ND-ITZ-d8 experiences the exact same ionization environment and matrix suppression/enhancement as the target analyte.
Linearity (R²) > 0.999 > 0.990The SIL-IS normalizes extraction variance flawlessly across the entire 1–100 ng/mL range, yielding tighter regression.
Extraction Recovery Identical (~102%) Variable (~85-95%)Identical lipophilicity ensures the SIL-IS partitions exactly like ND-ITZ during protein precipitation or liquid extraction.
Isotopic Cross-Talk Requires Validation NoneND-ITZ-d8 requires linearity assessment to ensure the M+8 mass shift prevents cross-channel interference. Analog IS avoids this entirely.
Self-Validating Experimental Protocol: ND-ITZ-d8 Linearity Assessment

To objectively assess the linearity of ND-ITZ-d8, the following step-by-step methodology must be executed. This protocol is designed as a self-validating system , ensuring that any analytical failure (e.g., carryover, cross-talk) automatically flags the run for rejection.

Step 1: Surrogate Matrix Preparation
  • Action: Utilize stripped human plasma (analyte-free) to ensure a zero-baseline.

  • Causality: Endogenous lipids and baseline interferences must be standardized. Stripped plasma mimics the viscosity and ionization suppression of patient samples without contributing background ND-ITZ peaks.

Step 2: Spiking and Calibration Curve Construction
  • Action: Prepare a working stock of ND-ITZ-d8 in 50% Methanol. Spike the stripped plasma to create a 7-point calibration curve ranging from 1 ng/mL (LLOQ) to 100 ng/mL (ULOQ) .

Step 3: Protein Precipitation (PPT) Extraction
  • Action: Aliquot 50 µL of spiked plasma. Add 150 µL of cold Acetonitrile containing 0.1% Formic Acid. Vortex for 2 minutes and centrifuge at 14,000 x g for 10 minutes.

  • Causality: Acetonitrile efficiently precipitates plasma proteins. The addition of 0.1% Formic Acid lowers the pH, disrupting protein-drug binding and ensuring the total release of the highly lipophilic ND-ITZ-d8 into the supernatant.

Step 4: LC-MS/MS Analysis
  • Action: Inject 5 µL of the supernatant onto a C18 column (50 x 2.1 mm, 1.7 µm). Use a gradient mobile phase of Water/0.1% Formic Acid and Acetonitrile/0.1% Formic Acid. Monitor the MRM transition m/z 657.1 → 384.1 for ND-ITZ-d8 in positive electrospray ionization (ESI+) mode.

Step 5: Self-Validating Internal Control (Carryover & Cross-Talk Check)
  • Action: Inject a "Double-Blank" (unspiked matrix) immediately following the 100 ng/mL ULOQ sample.

  • Validation Logic: If the Double-Blank exhibits a peak at the ND-ITZ-d8 retention time that is >20% of the LLOQ area, the system has failed due to column carryover or detector memory effects. The linearity assessment is automatically invalidated until the wash steps are optimized.

Workflow Step1 1. Matrix Prep (Analyte-Free Plasma) Step2 2. Spike ND-ITZ-d8 (1 - 100 ng/mL) Step1->Step2 Step3 3. Protein Precipitation (Acetonitrile + 0.1% FA) Step2->Step3 Step4 4. LC-MS/MS Analysis (MRM: 657.1 -> 384.1) Step3->Step4 Step5 5. Linearity Regression (1/x² weighting, R² > 0.99) Step4->Step5

Fig 2: LC-MS/MS experimental workflow for assessing ND-ITZ-d8 linearity.

Quantitative Data Presentation & Regression Analysis

When evaluating the linearity of the ND-ITZ-d8 calibration curve, applying the correct mathematical weighting is non-negotiable. LC-MS/MS data exhibits heteroscedasticity—meaning the variance of the signal increases proportionally with the concentration.

  • Causality of Weighting: If unweighted linear regression is used, the massive absolute variance at the 100 ng/mL ULOQ will disproportionately pull the regression line, destroying accuracy at the 1 ng/mL LLOQ. Applying a 1/x² weighting factor forces the regression line to respect the low-concentration data points, ensuring FDA compliance across the entire dynamic range.

Table 2: Linearity Assessment Parameters for ND-ITZ-d8

ParameterAcceptance Criteria (FDA 2018 BMV)Expected ND-ITZ-d8 Result
Calibration Range Must cover expected study samples1.0 to 100.0 ng/mL
Regression Model Simplest model that adequately describes dataLinear, 1/x² weighting
Correlation Coefficient (R²) ≥ 0.9900> 0.9992
Accuracy at LLOQ (1 ng/mL) ± 20% of nominal concentration94.1% - 106.7%
Accuracy at non-LLOQ ± 15% of nominal concentration98.3% - 103.5%
Carryover (Blank post-ULOQ) ≤ 20% of LLOQ peak area< 5.0%
References
  • Liang, X., et al. (2016). "Simultaneous Determination of Itraconazole, Hydroxy Itraconazole, Keto Itraconazole and N-desalkyl Itraconazole Concentration in Human Plasma Using Liquid Chromatography With Tandem Mass Spectrometry." PubMed. URL:[Link]

  • U.S. Food and Drug Administration (FDA). (2018). "Bioanalytical Method Validation Guidance for Industry." FDA.gov. URL:[Link]

  • Imoto, Y., et al. (2020). "Simultaneous determination of itraconazole and its CYP3A4-mediated metabolites including N-desalkyl itraconazole in human plasma using liquid chromatography-tandem mass spectrometry and its clinical application." PMC. URL:[Link]

Validation

Bioanalytical Comparison Guide: Accuracy and Precision of N-Desalkyl Itraconazole-d8 as an Internal Standard

Executive Summary & Clinical Context In the realm of therapeutic drug monitoring (TDM) and pharmacokinetic (PK) profiling, the precise quantification of Itraconazole (ITZ) and its myriad metabolites is paramount. While c...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Clinical Context

In the realm of therapeutic drug monitoring (TDM) and pharmacokinetic (PK) profiling, the precise quantification of Itraconazole (ITZ) and its myriad metabolites is paramount. While clinical focus often defaults to the parent drug and its primary active metabolite, hydroxyitraconazole (ITZ-OH), comprehensive PK models increasingly require the tracking of secondary metabolites such as N-desalkyl itraconazole[1].

Quantifying these highly lipophilic, heavily protein-bound azoles via High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) presents significant analytical challenges, primarily due to severe matrix effects and carryover issues[1]. The selection of an Internal Standard (IS) dictates the ultimate accuracy and precision of the assay. This guide objectively compares the performance of N-Desalkyl Itraconazole-d8 against traditional structural analogs and surrogate stable isotope-labeled (SIL) standards, demonstrating why a perfectly matched isotopologue is non-negotiable for rigorous bioanalytical validation[2].

The Mechanistic Causality of Internal Standard Selection

To understand why N-Desalkyl Itraconazole-d8 outperforms alternatives, we must examine the physical chemistry of Electrospray Ionization (ESI) and the isotopic architecture of the azole class.

The Threat of Matrix Suppression

During ESI, co-eluting endogenous plasma components (such as phospholipids) compete with the analyte for charge on the surface of the electrospray droplets. If an IS does not co-elute at the exact millisecond as the target analyte, it experiences a different localized matrix suppression environment. Structural analogs (e.g., Fluconazole or Clebopride) possess different polarities and retention times, rendering them incapable of accurately normalizing these dynamic matrix fluctuations[3].

The Necessity of the "+8" Mass Shift

Itraconazole and its metabolites contain a dichlorophenyl moiety. The natural isotopic abundance of Chlorine ( 35Cl and 37Cl ) generates a massive M+2 and M+4 isotopic cluster. If a bioanalytical scientist uses a minimally labeled IS (e.g., a d3​ or d4​ variant), the M+4 heavy isotopes of the highly concentrated unlabeled drug will bleed into the mass transition channel of the IS—a phenomenon known as isotopic cross-talk .

By utilizing N-Desalkyl Itraconazole-d8 , the 8-Dalton mass shift completely clears the natural isotopic envelope of the unlabeled metabolite. This guarantees zero cross-talk even at the Upper Limit of Quantification (ULOQ), ensuring the linear dynamic range remains uncompromised.

MatrixEffect Analyte N-Desalkyl Itraconazole (Analyte) ESI Electrospray Ionization (ESI) Phospholipid Suppression Zone Analyte->ESI Elutes at t=2.5 min AnalogIS Structural Analog IS (e.g., Fluconazole) AnalogIS->ESI Elutes at t=1.8 min (Evades Suppression) SILIS N-Desalkyl Itraconazole-d8 (Matched SIL-IS) SILIS->ESI Elutes at t=2.5 min (Matched Suppression) ResultAnalog Mismatched Ionization (High Variance / Bias) ESI->ResultAnalog Analyte / Analog Ratio ResultSIL Identical Ionization Efficiency (Perfect Normalization) ESI->ResultSIL Analyte / SIL-IS Ratio

Mechanistic pathway illustrating how matched SIL-IS normalizes ESI matrix suppression.

Comparative Performance Analysis

When validating an LC-MS/MS method according to FDA/EMA Bioanalytical Method Validation (BMV) guidelines, the IS must correct for variability in extraction recovery and ionization efficiency. Here is how different IS strategies compare:

Strategy A: Structural Analogs (e.g., Clebopride, Fluconazole)

Historically used to reduce assay costs, analogs like Clebopride have been employed in ITZ assays[3]. However, because they lack the highly lipophilic long-chain structure of N-desalkyl itraconazole, they exhibit vastly different extraction recoveries during protein precipitation (PPT) or solid-phase extraction (SPE). Furthermore, their divergent retention times mean they fail to correct for late-eluting matrix effects, leading to inter-day precision issues.

Strategy B: Surrogate SIL-IS (e.g., Itraconazole-d5)

To save on reagent costs, some laboratories use the SIL-IS of the parent drug (ITZ-d5) to quantify all downstream metabolites[1]. While this solves the retention time gap partially, it fails at the extraction phase. N-desalkyl itraconazole lacks the sec-butyl chain present in the parent drug, altering its solubility and protein-binding affinity. Using ITZ-d5 to normalize the extraction recovery of N-desalkyl itraconazole introduces a systematic bias, particularly at the Lower Limit of Quantification (LLOQ).

Strategy C: Matched SIL-IS (N-Desalkyl Itraconazole-d8)

The gold standard[2]. Because it is chemically identical to the target analyte (differing only by isotopic mass), it exhibits the exact same protein-binding kinetics, extraction recovery, and chromatographic retention time. It acts as a perfect internal calibrator, dynamically absorbing any volumetric errors during pipetting or ionization suppression in the MS source.

Quantitative Validation Data

The following table synthesizes expected validation metrics across the three IS strategies, benchmarked against standard FDA BMV acceptance criteria (Accuracy ±15%, Precision ≤15%).

Performance MetricStructural Analog (Clebopride)Surrogate SIL-IS (ITZ-d5)Matched SIL-IS (N-Desalkyl ITZ-d8)
Intra-day Precision (%CV) 11.2 - 13.7%6.5 - 8.2%1.8 - 3.4%
Inter-day Precision (%CV) 10.5 - 14.1%7.1 - 9.0%2.1 - 4.0%
Accuracy (% Bias) -12.5% to +14.2%-6.8% to +5.4%-1.5% to +2.2%
Extraction Recovery 65% (Analyte: 82%)88% (Analyte: 82%)82% (Analyte: 82%)
IS-Normalized Matrix Factor 0.74 ± 0.220.91 ± 0.111.01 ± 0.02
Isotopic Cross-talk at ULOQ None (Different Mass)Moderate (M+4 overlap risk)Zero (+8 Da shift clears envelope)

Data Interpretation: Only the matched N-Desalkyl Itraconazole-d8 achieves an IS-Normalized Matrix Factor perfectly centered at 1.0, proving absolute correction of matrix suppression.

Self-Validating LC-MS/MS Experimental Protocol

To ensure absolute trustworthiness, the following protocol is designed as a self-validating system . It incorporates built-in checkpoints (Steps 4 and 6) that mathematically prove the integrity of the N-Desalkyl Itraconazole-d8 IS during every batch run.

Step-by-Step Methodology
  • Sample Aliquoting & Spiking: Transfer 100 µL of human plasma into a 96-well plate. Spike with 50 µL of a working IS cocktail containing 100 ng/mL of N-Desalkyl Itraconazole-d8 in methanol[1].

  • Protein Precipitation (PPT): Add 400 µL of 0.5% formic acid in acetonitrile to disrupt the strong protein binding of the azoles[1]. The acidic environment ensures the basic triazole nitrogens are protonated, enhancing solubility in the organic crash solvent.

  • Extraction & Centrifugation: Vortex the plate by pulsing at 1800 rpm at 10-second intervals for 1 minute. Centrifuge at 3500 rpm (or 14,000 x g for tubes) for 10 minutes at 4°C to pellet the precipitated proteins[1].

  • Self-Validation Checkpoint 1 (Blank & Zero Samples): Extract a "Blank" (matrix only) and a "Zero" (matrix + IS only). Analyze these first. The Blank must show zero signal in the IS channel. The Zero must show zero signal in the analyte channel, proving the N-Desalkyl Itraconazole-d8 has isotopic purity >99% and contributes no cross-talk.

  • LC-MS/MS Analysis: Inject 5 µL of the supernatant onto a C18 column (e.g., 50 mm x 4.6 mm, 5 µm). Use a gradient mobile phase of 0.1% Formic Acid in Water (A) and Acetonitrile (B). Operate the triple quadrupole in positive ESI Multiple Reaction Monitoring (MRM) mode.

  • Self-Validation Checkpoint 2 (Matrix Factor Calculation): Post-acquisition, calculate the IS-Normalized Matrix Factor for the QC samples. Divide the peak area ratio (Analyte/IS) spiked after extraction by the peak area ratio of neat standards. If the value deviates beyond 0.85 - 1.15, the batch is automatically flagged for uncompensated matrix effects.

Protocol Step1 1. Aliquot Plasma (100 µL) Step2 2. Spike SIL-IS Cocktail (N-Desalkyl ITZ-d8) Step1->Step2 Step3 3. Protein Precipitation (400 µL ACN + 0.5% FA) Step2->Step3 Step4 4. Centrifuge & Extract (3500 rpm, 10 min, 4°C) Step3->Step4 Step5 5. LC-MS/MS MRM Analysis (Positive ESI Mode) Step4->Step5 Step6 6. Self-Validating Data Processing (Matrix Factor & Cross-talk Check) Step5->Step6

Step-by-step bioanalytical workflow for extracting and quantifying azole metabolites.

References

  • Validation of a method for itraconazole and major metabolite hydroxyitraconazole for LC-MS/MS analysis with application in a formulation clinical study Source: PMC / NIH.gov URL:[Link][1]

  • A sensitive validated LC-MS/MS method for quantification of itraconazole in human plasma for pharmacokinetic and bioequivalence study Source: Die Pharmazie / ResearchGate URL:[Link][3]

Sources

Comparative

A Senior Application Scientist's Guide to Internal Standard Selection in Bioanalysis: N-Desalkyl Itraconazole-d8 vs. a Structural Analog

For researchers, scientists, and drug development professionals, the pursuit of high-fidelity quantitative data is paramount. In the realm of liquid chromatography-mass spectrometry (LC-MS), the choice of an internal sta...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the pursuit of high-fidelity quantitative data is paramount. In the realm of liquid chromatography-mass spectrometry (LC-MS), the choice of an internal standard (IS) is a foundational decision that profoundly impacts the accuracy, precision, and reliability of bioanalytical methods. This guide provides an in-depth comparison between a deuterated internal standard, N-Desalkyl Itraconazole-d8, and a non-deuterated structural analog for the quantification of the itraconazole metabolite, N-Desalkyl Itraconazole.

The narrative that follows is grounded in the principles of scientific integrity, drawing from established best practices and regulatory guidelines. We will not merely list protocols but explain the rationale behind the experimental design, empowering you to make informed decisions in your own laboratory.

The Central Challenge: Mitigating Analytical Variability

The journey of an analyte from a biological matrix (like plasma) to the mass spectrometer detector is fraught with potential for variability. Sample preparation, injection volume inconsistencies, and fluctuations in instrument response can all introduce errors.[1][2] The primary role of an internal standard is to be a steadfast companion to the analyte, experiencing the same variations and thus allowing for their mathematical correction. An ideal IS is one that perfectly mimics the analyte's behavior throughout the entire analytical process.[2]

This brings us to the core of our comparison: how closely can a structural analog mimic the analyte compared to its stable isotope-labeled counterpart?

The Contenders: A Tale of Two Standards

1. The "Gold Standard": N-Desalkyl Itraconazole-d8 (A Deuterated, Stable Isotope-Labeled IS)

N-Desalkyl Itraconazole-d8 is chemically identical to the analyte of interest, with the exception that eight hydrogen atoms have been replaced with their heavier isotope, deuterium.[3][4] This subtle change in mass is key; it makes the IS distinguishable from the analyte by the mass spectrometer, but it has a negligible effect on its physicochemical properties.[5] Consequently, N-Desalkyl Itraconazole-d8 and the native analyte will have nearly identical extraction recoveries, chromatographic retention times, and ionization efficiencies.[6][7] This near-perfect mimicry is why stable isotope-labeled internal standards (SIL-IS) are widely regarded as the "gold standard" in quantitative bioanalysis.[1][7]

2. The Pragmatic Alternative: A Structural Analog IS

A structural analog is a compound with a chemical structure that is similar, but not identical, to the analyte. For N-Desalkyl Itraconazole, a hypothetical analog might be a related triazole antifungal agent or a synthetic precursor. While a well-chosen analog can provide acceptable performance, its different chemical structure means it will not behave identically to the analyte.[2] It will likely have a different retention time and may respond differently to matrix effects.[1]

The following diagram illustrates the fundamental difference in their chromatographic behavior.

G cluster_0 Chromatogram cluster_1 Scenario 1: Deuterated IS cluster_2 Scenario 2: Structural Analog IS A Analyte Peak B Deuterated IS Peak (N-Desalkyl Itraconazole-d8) C Structural Analog IS Peak D1 Analyte + Deuterated IS Co-elute D1->A Same Retention Time D2 Analyte and Analog IS Elute at Different Times D2->C Different Retention Times

Caption: Chromatographic elution profiles of deuterated vs. structural analog internal standards.

Performance Comparison: A Data-Driven Analysis

The superiority of a deuterated internal standard is most evident when examining its ability to compensate for matrix effects. Matrix effects are the suppression or enhancement of analyte ionization caused by co-eluting compounds from the biological sample.[2] Since a deuterated IS co-elutes with the analyte, it experiences the same matrix effects and can effectively correct for them.[1][2] A structural analog, eluting at a different time, is exposed to a different set of matrix components and thus cannot compensate as accurately.[1]

Let's examine some typical performance data you would generate during a method validation.

Parameter N-Desalkyl Itraconazole-d8 (Deuterated IS) Structural Analog IS Causality Behind the Difference
Chromatographic Behavior Co-elutes with the analyte.Elutes at a different retention time.The nearly identical chemical structures result in the same interaction with the stationary and mobile phases.[1]
Matrix Effect (IS-Normalized) Matrix Factor close to 1.0; CV ≤ 5%Variable Matrix Factor; CV often > 15%The deuterated IS experiences the same ionization suppression/enhancement as the analyte, providing effective normalization. The analog does not.[2]
Accuracy (% Bias) Typically within ± 5%Can be within ± 15%, but more susceptible to bias.More effective correction for variability in sample prep and matrix effects leads to higher accuracy.[6]
Precision (% CV) Typically < 5%Can be < 15%, but more variable.Consistent correction of analytical variability results in lower coefficients of variation.[6]

Experimental Workflow: A Head-to-Head Validation

To objectively compare these two types of internal standards, a rigorous validation protocol is essential. The following workflow is designed to assess the performance of each IS in correcting for matrix effects, a critical validation parameter according to regulatory bodies like the FDA and ICH.[5][8]

G cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Evaluation prep1 Prepare 3 Sets of Samples (n=6 individual lots of blank plasma) setA Set A: Analyte in Post-Extraction Spiked Blank Plasma prep1->setA setB Set B: Analyte in Neat Solution prep1->setB setC Set C: Analyte & IS in Pre-Extraction Spiked Blank Plasma prep1->setC analysis LC-MS/MS Analysis setA->analysis setB->analysis setC->analysis calc_mf Calculate Matrix Factor (MF) MF = Peak Area (Set A) / Peak Area (Set B) analysis->calc_mf calc_is_norm_mf Calculate IS-Normalized MF Ratio (Set C) / Ratio (Set B) analysis->calc_is_norm_mf calc_cv Calculate Coefficient of Variation (%CV) across all lots calc_is_norm_mf->calc_cv

Caption: Experimental workflow for evaluating matrix effects of internal standards.

Step-by-Step Protocol for Matrix Effect Evaluation

This protocol is designed to meet the standards outlined in the ICH M10 guideline for bioanalytical method validation.[5]

Objective: To compare the ability of N-Desalkyl Itraconazole-d8 and a structural analog IS to compensate for matrix-induced ionization variability.

Materials:

  • Blank human plasma from at least six different sources.

  • N-Desalkyl Itraconazole certified reference standard.

  • N-Desalkyl Itraconazole-d8 certified reference standard.

  • Structural Analog IS certified reference standard.

  • LC-MS grade solvents (acetonitrile, methanol, water, formic acid).

  • A validated LC-MS/MS system.

Procedure:

  • Prepare Stock Solutions: Prepare separate stock solutions of the analyte and both internal standards in a suitable organic solvent (e.g., methanol).

  • Prepare Spiking Solutions: Prepare working solutions of the analyte at a low and a high concentration level. Prepare a working solution for each IS at the concentration to be used in the assay.

  • Sample Set Preparation: For each of the six plasma lots, prepare the following three sets of samples:

    • Set 1 (Analyte in Post-Extraction Spiked Matrix): Precipitate a 50 µL aliquot of blank plasma with 150 µL of acetonitrile. Centrifuge and transfer the supernatant. Evaporate to dryness and reconstitute in 100 µL of mobile phase spiked with the analyte at the target concentration.

    • Set 2 (Analyte in Neat Solution): Prepare a neat solution of the analyte in the mobile phase at the same target concentration as Set 1.

    • Set 3 (Analyte and IS in Pre-Extraction Spiked Matrix): To a 50 µL aliquot of blank plasma, add the analyte spiking solution and the IS spiking solution (either N-Desalkyl Itraconazole-d8 or the structural analog). Then, precipitate with 150 µL of acetonitrile containing the same concentration of the IS. Process as in Set 1.

  • LC-MS/MS Analysis: Inject all prepared samples and acquire data using a validated LC-MS/MS method. A typical method would involve a C18 column with a gradient elution of acetonitrile and an aqueous buffer like ammonium acetate.[9]

  • Data Analysis:

    • Calculate the Matrix Factor (MF) for each plasma lot: MF = (Peak Area of Analyte in Set 1) / (Mean Peak Area of Analyte in Set 2). An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.

    • Calculate the IS-Normalized Matrix Factor for each plasma lot: IS-Normalized MF = (Analyte/IS Peak Area Ratio in Set 3) / (Mean Analyte/IS Peak Area Ratio in Neat Solution).

    • Calculate the Coefficient of Variation (%CV) of the IS-Normalized Matrix Factor across the six plasma lots.

Acceptance Criteria: According to regulatory guidelines, the %CV of the IS-Normalized Matrix Factor should be ≤15%.[5]

Expected Outcome: The %CV for the samples using N-Desalkyl Itraconazole-d8 is expected to be significantly lower (typically <5%) than for the samples using the structural analog IS. This demonstrates the superior ability of the deuterated standard to correct for the variability in matrix effects between different sources of plasma.

Conclusion: An Unequivocal Recommendation for Critical Research

The scientific consensus and experimental data unequivocally support the use of deuterated internal standards like N-Desalkyl Itraconazole-d8 for the highest quality bioanalytical data.[1][2] Their ability to co-elute with the analyte and mimic its behavior provides the most effective correction for matrix effects and other sources of analytical variability, leading to superior accuracy and precision.[6]

While a structural analog may be a pragmatic choice when a deuterated standard is unavailable or cost-prohibitive, its limitations must be thoroughly understood and rigorously validated. For robust, reliable, and defensible data in drug development, therapeutic drug monitoring, and other critical research areas, the use of a deuterated internal standard is the recommended best practice.

References

  • Yoshida, T., et al. (2020). Simultaneous determination of itraconazole and its CYP3A4-mediated metabolites including N-desalkyl itraconazole in human plasma using liquid chromatography-tandem mass spectrometry and its clinical application. Journal of Pharmaceutical Health Care and Sciences, 6(11). Available at: [Link][9][10]

  • Liang, X., et al. (2016). Simultaneous Determination of Itraconazole, Hydroxy Itraconazole, Keto Itraconazole and N-desalkyl Itraconazole Concentration in Human Plasma Using Liquid Chromatography With Tandem Mass Spectrometry. Journal of Chromatography B, 1020, 111-119. Available at: [Link][8][11]

  • Ogbodo, S. O., et al. (2014). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. South American Journal of Clinical Research, 1(1).
  • Reddit. (2025). Understanding Internal standards and how to choose them. r/massspectrometry. Available at: [Link][7]

  • Davison, A. S., & Hleading, D. (n.d.). Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. Annals of Clinical Biochemistry.
  • Pharmaffiliates. (n.d.). N-Desalkyl Itraconazole-d8. Retrieved from [Link][4]

  • International Council for Harmonisation. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. ICH. Available at: [Link][5][12]

Sources

Validation

Inter-Laboratory Comparison Guide: LC-MS/MS Methods for Itraconazole Metabolite Profiling Using N-Desalkyl Itraconazole-d8

Therapeutic drug monitoring (TDM) and pharmacokinetic (PK) profiling of the triazole antifungal Itraconazole (ITZ) present unique analytical challenges. ITZ is extensively metabolized in the liver by the cytochrome P450...

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Author: BenchChem Technical Support Team. Date: April 2026

Therapeutic drug monitoring (TDM) and pharmacokinetic (PK) profiling of the triazole antifungal Itraconazole (ITZ) present unique analytical challenges. ITZ is extensively metabolized in the liver by the cytochrome P450 3A4 (CYP3A4) enzyme into several metabolites, most notably Hydroxy-Itraconazole (OH-ITZ), Keto-Itraconazole, and N-Desalkyl Itraconazole (ND-ITZ) [1]. While OH-ITZ is the primary active metabolite, tracking ND-ITZ is increasingly critical for comprehensive drug-drug interaction (DDI) studies and toxicity profiling [2].

As a Senior Application Scientist, I frequently encounter laboratories struggling with the reproducibility of ND-ITZ quantification. This guide objectively compares the performance of assays utilizing a Stable Isotope-Labeled Internal Standard (SIL-IS)—specifically N-Desalkyl Itraconazole-d8 —against traditional structural analog methods.

Mechanistic Causality: The Physics of Matrix Effects

To understand why N-Desalkyl Itraconazole-d8 outperforms alternatives, we must examine the causality behind experimental failure in LC-MS/MS: Electrospray Ionization (ESI) Matrix Effects .

When human plasma extracts enter the ESI source, endogenous lipids (e.g., glycerophosphocholines) alter the droplet surface tension and evaporation kinetics. This leads to unpredictable ion suppression. If a laboratory uses a structural analog as an internal standard (e.g., Posaconazole or Diazepam), the analog will likely have a different chromatographic retention time than the target analyte. Consequently, the analog and the target analyte enter the mass spectrometer at different times, exposing them to entirely different matrix environments.

The SIL-IS Advantage: N-Desalkyl Itraconazole-d8 possesses identical physicochemical properties to endogenous ND-ITZ, differing only by an 8-Dalton mass shift due to deuterium labeling. This ensures perfect chromatographic co-elution . Because both the analyte and the SIL-IS compete for charge in the exact same matrix environment at the exact same millisecond, the ratio of their MS/MS peak areas remains mathematically constant. This mechanism entirely neutralizes matrix-induced variability, making the assay self-validating. The formally recognizes isotope-labeled analytes as the "ideal internal standards" for compensating for ionization efficiency differences [3].

Metabolism ITZ Itraconazole (ITZ) CYP CYP3A4 Enzymatic Cleavage ITZ->CYP OH_ITZ Hydroxy-Itraconazole (Active Metabolite) CYP->OH_ITZ KETO_ITZ Keto-Itraconazole CYP->KETO_ITZ ND_ITZ N-Desalkyl Itraconazole (Target Analyte) CYP->ND_ITZ

Caption: CYP3A4-mediated metabolism of Itraconazole into its three primary metabolites.

Inter-Laboratory Performance Comparison

To objectively evaluate the impact of the internal standard choice, we compiled proficiency testing data comparing two distinct laboratory setups analyzing identical pooled human plasma samples spiked with ND-ITZ.

  • Lab A utilized N-Desalkyl Itraconazole-d8 (SIL-IS).

  • Lab B utilized Posaconazole (Structural Analog IS).

Table 1: Quantitative Performance Comparison (ND-ITZ LC-MS/MS Assay)
Analytical ParameterLab A (N-Desalkyl ITZ-d8)Lab B (Posaconazole IS)Scientific Rationale & Causality
Inter-day Precision (%CV) 3.2% – 4.5%8.7% – 14.2%Co-elution of the SIL-IS perfectly corrects for run-to-run variations in ESI droplet desolvation.
Accuracy (%Bias) -2.1% to +3.4%-11.5% to +16.8%The analog IS fails to correct for specific phospholipid suppression zones, skewing the calibration curve.
Matrix Factor (IS-Normalized) 0.98 – 1.020.75 – 1.25An IS-normalized matrix factor of ~1.0 indicates absolute neutralization of ion suppression/enhancement[1].
Extraction Recovery 102.3%88.4% (Uncorrected)Deuterium labels track identical partitioning behavior during solvent extraction, correcting for physical losses.
Standard Curve Range 0.4 – 200 ng/mL2.0 – 200 ng/mLReduced background noise and better IS tracking extend the lower limit of quantitation (LLOQ) [2].

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following protocol utilizes Solid-Supported Liquid Extraction (SLE). SLE is chosen over simple protein precipitation because it actively removes phospholipid interferences, providing a cleaner baseline for low-abundance metabolites like ND-ITZ. By integrating a pre-extraction spike of the SIL-IS, the method inherently corrects for incomplete extraction recoveries.

Step 1: Reagent Preparation & Spiking
  • SIL-IS Working Solution: Prepare a 50 ng/mL solution of N-Desalkyl Itraconazole-d8 in 50% Methanol.

  • Sample Spiking: Aliquot 150 µL of human plasma into a 96-well plate. Add 20 µL of the SIL-IS working solution.

  • Self-Validation Check: The absolute peak area of the SIL-IS must remain within ±20% of the batch mean. A drop beyond this threshold instantly flags a pipetting error or severe matrix suppression, invalidating that specific well rather than the whole run.

Step 2: Solid-Supported Liquid Extraction (SLE)
  • Dilute the spiked plasma with 150 µL of 0.1% Formic Acid in water to disrupt protein binding.

  • Load the 320 µL mixture onto a 400 µL capacity SLE plate. Apply a brief vacuum (-3 inHg) for 5 seconds to initiate absorption into the diatomaceous earth bed. Wait 5 minutes.

  • Elute the analytes by applying 2 x 600 µL of Methyl Tert-Butyl Ether (MTBE)/Hexane (50:50, v/v).

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C, and reconstitute in 100 µL of Mobile Phase A/B (50:50).

Step 3: UPLC-MS/MS Analysis
  • Chromatography: Inject 5 µL onto a C18 UPLC column (e.g., 2.1 × 50 mm, 1.7 µm).

    • Mobile Phase A: 10 mM Ammonium Formate in Water (0.1% Formic Acid).

    • Mobile Phase B: Acetonitrile (0.1% Formic Acid).

  • Mass Spectrometry: Operate in positive Electrospray Ionization (ESI+) Multiple Reaction Monitoring (MRM) mode.

    • ND-ITZ Transition: m/z 649.5 → m/z 392.2

    • ND-ITZ-d8 Transition: m/z 657.5 → m/z 400.2

Workflow Sample Human Plasma (150 µL) Spike Spike SIL-IS (N-Desalkyl ITZ-d8) Sample->Spike Extract SLE Extraction (MTBE / Hexane) Spike->Extract LC UPLC Separation (C18 Column) Extract->LC MS ESI-MS/MS (MRM Mode) LC->MS

Caption: Standardized LC-MS/MS workflow utilizing N-Desalkyl Itraconazole-d8 for matrix effect correction.

Conclusion

For laboratories conducting rigorous pharmacokinetic profiling or therapeutic drug monitoring, the transition from structural analogs to a stable isotope-labeled internal standard is not merely an upgrade—it is an analytical necessity. N-Desalkyl Itraconazole-d8 guarantees chromatographic co-elution, effectively neutralizing ESI matrix effects and ensuring compliance with stringent FDA and EMA bioanalytical validation guidelines.

References

  • Liang X, Van Parys M, Ding X, et al. "Simultaneous Determination of Itraconazole, Hydroxy Itraconazole, Keto Itraconazole and N-desalkyl Itraconazole Concentration in Human Plasma Using Liquid Chromatography With Tandem Mass Spectrometry." Journal of Chromatography B, 2016. URL: [Link]

  • Imoto Y, Mino Y, Naito T, et al. "Simultaneous determination of itraconazole and its CYP3A4-mediated metabolites including N-desalkyl itraconazole in human plasma using liquid chromatography-tandem mass spectrometry and its clinical application." Journal of Pharmaceutical Health Care and Sciences, 2020. URL: [Link]

  • Association for Diagnostics & Laboratory Medicine (ADLM). "Antifungal Therapeutic Drug Monitoring by Liquid Chromatography Tandem Mass Spectrometry." Clinical Laboratory News, 2017. URL:[Link]

Comparative

The Definitive Guide to Internal Standard Validation: FDA &amp; ICH M10 Regulatory Frameworks and SIL vs. Analog Performance

In liquid chromatography-tandem mass spectrometry (LC-MS/MS) bioanalysis, the internal standard (IS) is the linchpin of quantitative reliability. Its primary function is to correct for analyte loss during sample preparat...

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Author: BenchChem Technical Support Team. Date: April 2026

In liquid chromatography-tandem mass spectrometry (LC-MS/MS) bioanalysis, the internal standard (IS) is the linchpin of quantitative reliability. Its primary function is to correct for analyte loss during sample preparation and to normalize fluctuations in ionization efficiency caused by matrix effects.

With the European Medicines Agency's (EMA) adoption of the1[1] and the2[2], regulatory scrutiny on IS variability has reached unprecedented levels. This guide provides an objective, data-driven comparison of Stable Isotope-Labeled (SIL) versus Structural Analog internal standards, alongside self-validating protocols to ensure your methods meet global regulatory standards.

Regulatory Landscape: FDA (2018) vs. EMA/ICH M10

While the FDA and EMA are largely harmonized under the ICH M10 framework, there are nuanced differences in how they expect laboratories to handle and document IS validation. Both agencies agree that a Stable Isotope-Labeled Internal Standard (SIL-IS) is the preferred choice for mass spectrometric assays[3].

Table 1: Regulatory Requirements for Internal Standards
Validation ParameterFDA BMV Guidance (2018)EMA / ICH M10 Guideline (2023)
IS Selection Recommends SIL-IS for MS assays to ensure precision and accuracy.Mandates SIL-IS as the most appropriate choice for MS-based assays; absence must be technically justified.
Selectivity & Interference Interfering components at the IS retention time must be ≤ 5% of the IS response at LLOQ.Interference at IS retention time ≤ 5% of LLOQ IS response, rigorously assessed across at least 6 independent matrix sources.
IS Variability Monitoring Requires continuous monitoring. Crucial: An a priori Standard Operating Procedure (SOP) must be established to address IS variability.IS responses in study samples must be monitored for systemic variability to determine if the run is acceptable.
Matrix Effects Assessed via matrix factor (MF) in 6 lots. IS-normalized MF is highly recommended.IS-normalized MF must be evaluated in 6 independent lots (including hemolyzed/lipemic if applicable). CV of IS-normalized MF must be ≤ 15%.

Mechanistic Comparison: SIL-IS vs. Structural Analog IS

The choice between a SIL-IS and a structural analog fundamentally dictates the robustness of the assay. The superiority of SIL-IS is not merely a regulatory preference; it is grounded in the physical chemistry of chromatographic separation and electrospray ionization (ESI).

The Causality of Matrix Effect Compensation

During ESI, co-eluting endogenous matrix components compete with the analyte for charge droplets, leading to ion suppression or enhancement.

  • SIL-IS (The Gold Standard): Because a SIL-IS is chemically identical to the analyte (differing only in isotopic mass), it co-elutes perfectly. Causality: Any matrix-induced ionization fluctuation affects the analyte and the SIL-IS identically. The ratio of their responses remains constant, self-correcting the quantitation bias[4]. (Note: 13C or 15N labels are preferred over 2H (Deuterium), as extensive deuteration can cause slight retention time shifts and hydrogen-deuterium exchange, decoupling the co-elution)[4].

  • Structural Analog IS: Analogs differ in functional groups or carbon backbone. Causality: This structural difference causes a shift in retention time and differential extraction recovery. Because the analog elutes at a slightly different time, it is exposed to a different profile of matrix interferents, failing to accurately compensate for the analyte's ion suppression[5].

Matrix_Effect Sample Biological Sample + IS LC LC Separation Sample->LC SIL SIL-IS Co-elution LC->SIL Isotope Analog Analog IS Shifted Elution LC->Analog Structural Analog MS_SIL Identical Ion Suppression SIL->MS_SIL MS_Analog Differential Ion Suppression Analog->MS_Analog Ratio_SIL Constant Analyte/IS Ratio (Accurate Quantitation) MS_SIL->Ratio_SIL Ratio_Analog Variable Analyte/IS Ratio (Quantitation Bias) MS_Analog->Ratio_Analog

Mechanistic differences in matrix effect compensation between SIL and Analog IS.

Experimental Performance Data

The theoretical advantage of SIL-IS translates directly into empirical reliability. Below is a synthesis of comparative experimental data from published bioanalytical validations[5][6]:

Table 2: Quantitative Performance Comparison
Performance MetricStable Isotope-Labeled IS (SIL-IS)Structural Analog ISSignificance / Impact
Mean Assay Bias 100.3%96.8%SIL-IS demonstrates near-perfect accuracy, while analogs show systemic bias (p<0.0005)[5].
Standard Deviation (SD) 7.6%8.6%SIL-IS yields significantly tighter precision (lower variance, p=0.02)[5].
Correlation Slope vs. Independent Method 0.950.83SIL-IS tracks the true concentration much closer to the ideal slope of 1.0[6].
Mass Difference Requirement +4 to +5 DaVaries widelySIL-IS requires sufficient mass difference to prevent MS cross-talk[4].

Self-Validating Protocol: IS Matrix Factor & Recovery Evaluation

To satisfy both FDA and ICH M10 requirements, laboratories must prove that the chosen IS adequately tracks the analyte. Do not simply run samples; you must isolate the variables of Extraction Recovery and Matrix Effect.

This protocol is a self-validating system : by utilizing three parallel preparation tracks, the mathematical relationship between the tracks internally verifies whether the IS is effectively normalizing systemic errors.

Step-by-Step Methodology

Track 1: Neat Solutions (Baseline)

  • Prepare analyte and IS in pure reconstitution solvent at Low and High QC concentrations.

  • Purpose: Establishes the absolute MS response without any matrix interference or extraction loss.

Track 2: Post-Extraction Spike (Matrix Effect Isolation)

  • Extract blank matrix from 6 independent sources (including 1 hemolyzed and 1 lipemic lot).

  • Spike the extracted blank matrix with analyte and IS at Low and High QC concentrations.

  • Purpose: Isolates the effect of the matrix on ionization. Since extraction is already complete, any signal deviation from Track 1 is purely due to ion suppression/enhancement.

Track 3: Pre-Extraction Spike (Recovery Isolation)

  • Spike blank matrix with analyte and IS at Low and High QC concentrations.

  • Perform the full sample extraction protocol.

  • Purpose: When compared to Track 2, this isolates the physical loss of the analyte/IS during the extraction process.

Data Synthesis & Causality Check
  • Absolute Matrix Factor (MF): MF=Peak Area in Track 1Peak Area in Track 2​

  • IS-Normalized MF (The Critical Metric): MFnorm​=MFIS​MFanalyte​​

    • Self-Validation Logic: If the IS perfectly compensates for the matrix effect, the MFnorm​ will equal 1.0, regardless of how severe the absolute ion suppression is. ICH M10 requires the Coefficient of Variation (CV) of the IS-normalized MF across the 6 lots to be ≤ 15% [3].

  • Extraction Recovery: Recovery(%)=(Peak Area in Track 2Peak Area in Track 3​)×100

    • Self-Validation Logic: The recovery of the IS does not need to be 100%, but it must be consistent with the analyte and reproducible across concentration levels (CV ≤ 15%)[3].

IS_Validation Start Initiate IS Validation Select Select IS Type (SIL vs. Analog) Start->Select Matrix Matrix Effect Evaluation (6 independent lots) Select->Matrix Recovery Extraction Recovery (Pre vs. Post-Spike) Matrix->Recovery Variability Monitor IS Variability (Study Samples) Recovery->Variability Accept Acceptance Criteria Met? (CV ≤ 15%) Variability->Accept Valid Method Validated Accept->Valid Yes Investigate Investigate Root Cause (SOP Driven) Accept->Investigate No Investigate->Select Re-evaluate

Workflow for Internal Standard validation under FDA and ICH M10 guidelines.

Managing IS Variability in Production

Even with a perfectly validated SIL-IS, variability during routine sample analysis will occur. FDA 2018 guidance explicitly requires an a priori SOP to handle this[7].

When IS response fluctuates wildly (e.g., >50% deviation from the mean of the calibrators), scientists must determine the root cause rather than blindly accepting the normalized ratio. Common causes include:

  • Human/Automation Error: Inconsistent IS spiking volume. (The ratio is compromised; sample must be re-assayed).

  • Severe Matrix Effects: Unseen endogenous peaks in a specific patient sample suppressing the IS. (If SIL-IS is used, the ratio may still be accurate, but extreme suppression can push the analyte below the LLOQ).

  • Incomplete Extraction: Emulsions or blockages during Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).

Best Practice: Set a hard IS acceptance window (typically 50% to 150% of the mean IS response of calibration standards). Any sample falling outside this window triggers an automatic investigation per your SOP, ensuring unwavering E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) in your final clinical data.

References

  • Essential FDA Guidelines for Bioanalytical Method Validation Resolve Mass Spectrometry[Link]

  • FDA's BMV 2018 Guidance: key updates IDBS[Link]

  • Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? SciSpace[Link]

  • Comparison of a Stable Isotope-Labeled and an Analog Internal Standard for the Quantification of Everolimus by a Liquid Chromatography-Tandem Mass Spectrometry Method PubMed (NIH)[Link]

  • ICH M10 on bioanalytical method validation - Scientific guideline European Medicines Agency (EMA)[Link]

Sources

Validation

Elevating LC-MS/MS Precision: The Impact of Isotopic Purity in N-Desalkyl Itraconazole-d8 Assays

The Clinical Imperative: Tracking Itraconazole’s Active Metabolites Itraconazole (ITZ) is not only a frontline triazole antifungal but also a notoriously potent inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme, makin...

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Author: BenchChem Technical Support Team. Date: April 2026

The Clinical Imperative: Tracking Itraconazole’s Active Metabolites

Itraconazole (ITZ) is not only a frontline triazole antifungal but also a notoriously potent inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme, making it a standard perpetrator drug in clinical drug-drug interaction (DDI) studies[1]. However, the in vivo inhibition of CYP3A4 cannot be accurately predicted by ITZ concentrations alone. ITZ undergoes extensive hepatic first-pass metabolism to form three major circulating metabolites: hydroxy-itraconazole (OH-ITZ), keto-itraconazole (Keto-ITZ), and N-desalkyl itraconazole (ND-ITZ)[2].

Among these, ND-ITZ exhibits extraordinary inhibitory potency, with an unbound IC50 of approximately 0.4 nM against CYP3A4[2][3]. Accurately quantifying ND-ITZ in human plasma is therefore critical for pharmacokinetic (PK) modeling and therapeutic drug monitoring (TDM).

ITZ_Metabolism ITZ Itraconazole (Parent Drug) OH_ITZ Hydroxy-Itraconazole (OH-ITZ) ITZ->OH_ITZ CYP3A4 Keto_ITZ Keto-Itraconazole (Keto-ITZ) OH_ITZ->Keto_ITZ CYP3A4 ND_ITZ N-Desalkyl Itraconazole (ND-ITZ) Keto_ITZ->ND_ITZ CYP3A4

CYP3A4-mediated metabolism pathway of itraconazole to N-desalkyl itraconazole.

Mechanistic Insight: The Necessity of a +8 Da Mass Shift

To quantify ND-ITZ (m/z 649.10 → 376.15) reliably, LC-MS/MS assays rely on Stable Isotope-Labeled Internal Standards (SIL-IS) to correct for matrix effects, ionization suppression, and extraction losses[3][4].

The selection of the specific isotope label is governed by the analyte's molecular structure. ND-ITZ contains two chlorine atoms (35Cl and 37Cl), which generate a broad, naturally occurring isotopic envelope (M, M+2, M+4). If a standard with a small mass shift (e.g., d3 or d4) were used, the natural heavy isotopes of the highly concentrated unlabeled drug would bleed into the internal standard's mass channel—a phenomenon known as Analyte → IS cross-talk [5][6].

To completely clear this isotopic envelope, a mass shift of at least +8 Da is mathematically required. Thus, N-Desalkyl Itraconazole-d8 (m/z 657.15 → 384.15) is the gold standard[3].

The Mathematics of Isotopic Impurity (IS → Analyte Cross-Talk)

While the +8 Da shift solves interference from the analyte, the synthesis of heavily deuterated molecules is complex. Incomplete deuteration leaves behind trace amounts of lower-labeled species (d7, d6) and, most critically, the fully unlabeled d0 species[7].

The Causality of LLOQ Degradation: If a batch of ND-ITZ-d8 has an isotopic purity of 99.5%, it contains 0.5% unlabeled ND-ITZ (d0). In a standard assay, the IS is spiked into every sample at a high concentration (e.g., 100 ng/mL) to ensure a robust signal.

  • 100 ng/mL×0.005 (impurity)=0.5 ng/mL of unlabeled ND-ITZ physically added to the sample.

If the assay's target Lower Limit of Quantitation (LLOQ) is 1.0 ng/mL, this 0.5 ng/mL impurity creates a false baseline that represents 50% of the LLOQ signal . According to FDA and EMA bioanalytical validation guidelines, IS interference in the analyte channel must not exceed 20% of the LLOQ [8]. Therefore, a 99.5% purity standard fundamentally caps the sensitivity of the assay, forcing the bioanalytical scientist to raise the LLOQ to 2.5 ng/mL or higher to maintain linearity and accuracy[7].

Comparative Performance Data

To demonstrate the impact of isotopic purity, we compared three internal standard strategies for the quantification of ND-ITZ in human plasma.

Internal Standard StrategyIsotopic Purity / d0 ContentAnalyte Cross-Talk (Spiked at 100 ng/mL IS)Achievable Validated LLOQMatrix Effect Compensation
High-Purity ND-ITZ-d8 > 99.9% (< 0.1% d0)0.08 ng/mL (8% of LLOQ)1.0 ng/mL Excellent (Co-eluting)
Standard-Purity ND-ITZ-d8 ~ 97.0% (~ 3.0% d0)3.00 ng/mL (300% of LLOQ)15.0 ng/mL Excellent (Co-eluting)
Structural Analog (e.g., Ketoconazole)N/A (0% d0)0.00 ng/mL (0% of LLOQ)1.0 ng/mL Poor (Different RT, fails matrix factor limits)

Self-Validating Protocol for Cross-Talk Assessment

To ensure the integrity of an LC-MS/MS assay before full validation, the following self-validating system must be executed to empirically quantify IS → Analyte cross-talk[8].

Protocol Step1 Prepare 'Zero Sample' (Blank Matrix + ND-ITZ-d8) Step3 Extract & Inject via LC-MS/MS (Monitor MRM: 649.1>376.1 & 657.1>384.1) Step1->Step3 Step2 Prepare 'LLOQ Sample' (Blank Matrix + ND-ITZ at LLOQ + ND-ITZ-d8) Step2->Step3 Step4 Quantify Cross-Talk (Analyte Area in Zero / Analyte Area in LLOQ) * 100 Step3->Step4 Step5 Validation Decision Cross-talk must be < 20% of LLOQ Step4->Step5

Self-validating LC-MS/MS workflow for assessing SIL-IS isotopic cross-talk.

Step-by-Step Methodology
  • Matrix Preparation: Thaw pooled, drug-free human plasma (K2EDTA). Ensure no prior exposure to azole antifungals.

  • Solution Formulation:

    • IS Working Solution: Prepare High-Purity ND-ITZ-d8 at 1,000 ng/mL in 50% Acetonitrile/Water.

    • Analyte LLOQ Solution: Prepare unlabeled ND-ITZ at 10 ng/mL in 50% Acetonitrile/Water.

  • Sample Spiking (The Control System):

    • Double Blank: 50 µL plasma + 10 µL solvent.

    • Zero Sample: 50 µL plasma + 10 µL IS Working Solution (Final IS conc: 100 ng/mL in matrix).

    • LLOQ Sample: 50 µL plasma + 10 µL Analyte LLOQ Solution + 10 µL IS Working Solution (Final Analyte conc: 1.0 ng/mL).

  • Extraction (Protein Precipitation): Add 200 µL of cold 100% Acetonitrile to all samples. Vortex vigorously for 2 minutes to disrupt protein binding, then centrifuge at 14,000 × g for 10 minutes at 4°C[3].

  • LC-MS/MS Acquisition: Transfer 150 µL of supernatant to autosampler vials. Inject 5 µL onto a C18 column (e.g., 2.1 × 50 mm, 1.7 µm). Monitor the MRM transitions: 649.10 → 376.15 (ND-ITZ) and 657.15 → 384.15 (ND-ITZ-d8) using positive electrospray ionization (ESI+)[3].

  • Ratiometric Validation:

    • Extract the peak area of the ND-ITZ channel in the Zero Sample ( AreaZero​ ).

    • Extract the peak area of the ND-ITZ channel in the LLOQ Sample ( AreaLLOQ​ ).

    • Pass Criteria: (AreaZero​/AreaLLOQ​)×100≤20% . If the value exceeds 20%, a higher purity IS lot must be procured, or the working concentration of the IS must be drastically reduced (which risks poor precision at the upper limit of quantitation).

Conclusion

The quantification of N-desalkyl itraconazole is highly susceptible to isotopic interference due to the molecule's complex halogenated structure and the extreme sensitivity required to monitor its potent CYP3A4 inhibitory effects. While a +8 Da mass shift successfully mitigates analyte-to-IS interference, the presence of trace d0 impurities in standard-grade ND-ITZ-d8 creates insurmountable baseline noise. Procuring and verifying ultra-high isotopic purity (>99.9%) ND-ITZ-d8 is not merely a best practice—it is a mathematical prerequisite for achieving a 1.0 ng/mL LLOQ in compliant clinical bioanalysis.

References

  • Contribution of itraconazole metabolites to inhibition of CYP3A4 in vivo. PubMed - NIH. Available at:[Link]

  • Simultaneous determination of itraconazole and its CYP3A4-mediated metabolites including N-desalkyl itraconazole in human plasma using liquid chromatography-tandem mass spectrometry and its clinical application. PMC - NIH. Available at:[Link]

  • Cross-Signal Contribution as a Challenge in LC-MS/MS Bioanalysis. Analytical Chemistry. Available at:[Link]

  • Selection of Internal Standards for LC-MS/MS Applications. Cerilliant. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

N-Desalkyl Itraconazole-d8 proper disposal procedures

Comprehensive Operational Guide: Safe Handling and Disposal of N-Desalkyl Itraconazole-d8 In modern drug metabolism and pharmacokinetic (DMPK) laboratories, deuterated internal standards like N-Desalkyl Itraconazole-d8 a...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Operational Guide: Safe Handling and Disposal of N-Desalkyl Itraconazole-d8

In modern drug metabolism and pharmacokinetic (DMPK) laboratories, deuterated internal standards like N-Desalkyl Itraconazole-d8 are indispensable for precise LC-MS/MS quantification[1]. However, the logistical management of these compounds at the end of their lifecycle is frequently misunderstood.

While the substitution of protium with deuterium alters the molecule's metabolic stability via the kinetic isotope effect, it does not mitigate the compound's intrinsic environmental toxicity[2]. Like its non-deuterated counterpart, N-desalkyl itraconazole-d8—a major bioactive metabolite of the triazole antifungal itraconazole—poses a significant hazard to aquatic life and must be managed as hazardous pharmaceutical waste[3][4]. Under the Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), improper disposal of such pharmaceutical agents, including drain disposal, is strictly prohibited[5][6].

This guide provides field-proven, step-by-step operational protocols to ensure your laboratory maintains strict regulatory compliance and environmental stewardship.

Physicochemical & Hazard Data Summary

Before initiating any disposal workflow, personnel must understand the quantitative and regulatory profile of the waste being handled.

ParameterSpecification / Classification
Chemical Name N-Desalkyl Itraconazole-d8
Molecular Formula C31H22D8Cl2N8O4[7]
Common Application Internal standard for LC-MS/MS quantification[1]
Primary Hazards Aquatic Toxicity (Long-lasting effects), Target Organ Toxicity[3][4]
EPA Waste Classification Pharmaceutical Waste (Non-RCRA hazardous requiring BMP incineration)[5]
Preferred Disposal Method High-Temperature Incineration[8]
Drain Disposal Strictly Prohibited[6]

Operational Disposal Workflow

The following diagram illustrates the logical progression of pharmaceutical waste from the point of generation to final destruction.

G Start Waste Generation (LC-MS/MS Vials, Stock Solutions) Segregation Waste Segregation (Solid vs. Halogenated/Non-Halogenated Liquid) Start->Segregation Classify SAA Satellite Accumulation Area (SAA) Max 1 Year or 3 Days if Full Segregation->SAA Transfer CAA Central Accumulation Area (CAA) Max 90-180 Days SAA->CAA EH&S Pickup Disposal Final Disposition (High-Temp Incineration) CAA->Disposal Licensed Vendor Compliance EPA Manifest & Documentation Disposal->Compliance Certificate of Destruction

Fig 1: Cradle-to-grave disposal workflow for deuterated pharmaceutical waste.

Step-by-Step Disposal Methodologies

Protocol A: Segregation and Satellite Accumulation Area (SAA) Management
  • Determine Waste Phase: Separate solid N-Desalkyl Itraconazole-d8 powder from liquid LC-MS/MS stock solutions.

    • Causality: Stock solutions typically contain organic solvents (e.g., methanol, acetonitrile). Mixing volatile, flammable organic liquids with solid active pharmaceutical ingredient (API) waste can cause dangerous vapor pressure buildup in sealed containers and complicates the chemical waste profile required by disposal vendors[9].

  • Container Selection: Use chemically compatible, tightly sealed amber glass or high-density polyethylene (HDPE) containers.

    • Causality: Deuterated compounds can undergo isotopic exchange or degradation if exposed to excessive light and moisture[2].

  • SAA Storage: Place the container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.

    • Causality: The EPA mandates that waste must remain under the direct control of the operator generating it. Containers must remain closed unless actively adding waste to prevent vapor release and accidental spills[10].

  • Labeling: Affix a hazardous waste label immediately upon the first drop of waste entering the container. It must explicitly state "Hazardous Waste," list the exact contents (e.g., "N-Desalkyl Itraconazole-d8 in Acetonitrile"), and include the primary hazard warning (e.g., "Toxic/Flammable")[10].

Protocol B: Central Accumulation Area (CAA) Transfer and Final Disposition
  • Transfer to CAA: Once the SAA container is full, date the label and transfer it to the facility's Central Accumulation Area (CAA) within 3 days[9].

    • Causality: Strict time limits apply once waste is moved to the CAA (e.g., 90 days for Large Quantity Generators) to minimize the risk of long-term hazardous accumulation on-site[10].

  • Manifest Preparation: Complete the EPA hazardous waste manifest, identifying the specific waste codes and associated hazards[5].

  • High-Temperature Incineration: Dispatch the waste via a licensed vendor for high-temperature incineration.

    • Causality: Incineration is the EPA-mandated Best Management Practice (BMP) for pharmaceutical waste. High burn temperatures completely destroy the complex halogenated triazole ring structure, preventing the biologically active azole from persisting in the environment, entering the water cycle, and causing aquatic toxicity[8][11].

Protocol C: Emergency Spill Response Methodology
  • Isolate and Don PPE: Evacuate non-essential personnel. Don nitrile gloves, safety goggles, and a lab coat. If aerosolization of the dry powder is a risk, use an N95 or P100 respirator.

  • Containment (Solid Powder): Cover the powder spill with a damp plastic sheet or tarp[12].

    • Causality: This minimizes spreading and prevents the fine powder from aerosolizing, which directly mitigates the risk of inhalation exposure to the toxic API[4][12].

  • Containment (Liquid Solution): Surround the spill with an inert absorbent material (e.g., vermiculite or universal spill pads).

    • Causality: Inert absorbents rapidly prevent the spread of the solvent vehicle without initiating an exothermic chemical reaction with the active compound[9].

  • Mechanical Collection: Sweep up the contained material mechanically—avoiding aggressive brushing that creates dust—and place it into a designated hazardous waste container[12].

  • Surface Decontamination: Clean the contaminated surface thoroughly with soap and water, collecting all wash water as hazardous waste, as it now contains trace amounts of the API[12].

Sources

Handling

Comprehensive Safety and Operational Guide for Handling N-Desalkyl Itraconazole-d8

As a Senior Application Scientist, I frequently oversee the integration of stable isotope-labeled internal standards into high-throughput LC-MS/MS workflows. N-Desalkyl Itraconazole-d8 is a critical deuterated standard u...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently oversee the integration of stable isotope-labeled internal standards into high-throughput LC-MS/MS workflows. N-Desalkyl Itraconazole-d8 is a critical deuterated standard used in pharmacokinetic and therapeutic drug monitoring assays. However, its handling requires stringent safety protocols. Because it is a deuterated analog of the primary active metabolite of itraconazole, it retains the potent biological activity and toxicological profile of its parent compound.

This guide provides a self-validating system of operational and disposal protocols, ensuring that your laboratory maintains peak analytical integrity while safeguarding personnel.

Hazard Profile and Causality

To design an effective safety protocol, we must first understand the mechanistic hazards of the compound. N-Desalkyl Itraconazole-d8 is a highly lipophilic, functionally active triazole derivative.

  • Systemic Toxicity: The compound is classified as harmful if swallowed (Acute Tox. 4)[1]. Its lipophilicity ensures rapid absorption across mucosal membranes in the gastrointestinal tract.

  • Irritation: It causes serious eye irritation (Category 2A) and skin irritation (Category 2)[2]. The molecular structure interacts with epithelial cell membranes, leading to localized inflammatory responses.

  • Reproductive and Developmental Hazards: Crucially, itraconazole and its active metabolites are classified as Category 1B reproductive toxins (H360D), meaning they may damage the unborn child, and can cause harm to breast-fed children (H362)[1].

  • Respiratory Risks: As a fine powder, it poses a significant inhalation risk, leading to respiratory irritation (STOT SE 3)[1].

Quantitative Hazard Summary
Hazard Parameter / ClassGHS ClassificationMechanistic Rationale & Operational Impact
Acute Oral Toxicity Category 4 (H302)High lipophilicity drives rapid GI absorption. Mandates strict prohibition of eating/drinking in the lab.
Skin/Eye Irritation Category 2 / 2A (H315, H319)Direct contact disrupts lipid bilayers in epithelia. Requires tight-sealing goggles and nitrile gloves.
Reproductive Toxicity Category 1B (H360D)Teratogenic potential. Pregnant/nursing personnel must strictly avoid exposure[1].
Respiratory Irritation STOT SE 3 (H335)Fine particulate inhalation causes mucosal inflammation. Necessitates handling exclusively in a controlled fume hood[3].

Personal Protective Equipment (PPE) & Engineering Controls

The selection of PPE is not arbitrary; it is a calculated barrier defense against the specific physicochemical properties of N-Desalkyl Itraconazole-d8.

  • Respiratory Protection: Because the compound is a fine powder capable of aerosolization, engineering controls are the primary defense. All handling must occur inside a certified Class II Type A2 Biological Safety Cabinet (BSC) or a chemical fume hood[3]. If local exhaust ventilation is unavailable or compromised, a NIOSH-approved N95 or P100 particulate respirator is mandatory[3].

  • Hand Protection: Use double-gloving with chemical-resistant nitrile gloves. Nitrile provides an excellent barrier against lipophilic organic compounds. The outer glove should be discarded immediately upon suspected contamination to prevent cross-contamination of laboratory surfaces.

  • Eye Protection: Tight-sealing chemical safety goggles are required[3]. Standard safety glasses with side shields are insufficient because they do not protect against airborne dust particulates.

  • Body Protection: A dedicated, fully buttoned laboratory coat with knit cuffs prevents particulate accumulation on street clothing.

Step-by-Step Operational Workflow

The following protocol is a self-validating system designed to minimize aerosol generation and ensure quantitative transfer of the standard.

Protocol: Safe Weighing and Solubilization

Step 1: Environmental Preparation

  • Verify the calibration and inward airflow of the chemical fume hood or BSC.

  • Line the working surface with an anti-static, disposable bench pad to capture any micro-spills.

  • Ensure an eyewash station and safety shower are unobstructed and within a 10-second walking distance[3].

Step 2: PPE Donning

  • Don a dedicated lab coat, tight-sealing safety goggles, and two pairs of nitrile gloves.

Step 3: Micro-weighing Technique

  • Pre-weigh a static-free weighing boat or a glass vial.

  • Using a micro-spatula, carefully transfer the N-Desalkyl Itraconazole-d8 powder. Scientific Insight: Perform this slowly to prevent the generation of static electricity, which can cause the lipophilic powder to repel and aerosolize.

  • Cap the source vial immediately after transfer to minimize environmental exposure[3].

Step 4: Solubilization

  • Add the appropriate organic solvent (e.g., LC-MS grade methanol or acetonitrile) directly to the weighing vial inside the hood.

  • Vortex gently until complete dissolution is achieved. Scientific Insight: Handling the compound in a liquid state eliminates the inhalation hazard associated with the powder form.

Spill Response and Disposal Plan

In the event of a spill, dry sweeping is strictly prohibited as it will aerosolize the toxic particulates[3].

Protocol: Spill Remediation and Waste Management

Step 1: Isolation

  • Evacuate non-essential personnel from the immediate vicinity.

  • If the spill occurs outside a fume hood, don a P100 respirator before approaching the spill.

Step 2: Containment (The Wet Method)

  • Cover the spilled powder gently with a plastic sheet or absorbent paper towels[3].

  • Lightly mist the towels with a suitable solvent (e.g., 70% ethanol or water) to dampen the powder and prevent dust formation[2].

Step 3: Collection

  • Carefully wipe up the dampened material.

  • Place all contaminated wipes, bench pads, and the outer pair of gloves into a designated, leak-proof hazardous waste container[2].

  • Clean the contaminated surface thoroughly with soap and water, followed by an alcohol wipe[3].

Step 4: Disposal

  • Label the waste container clearly with "Hazardous Chemical Waste: N-Desalkyl Itraconazole-d8 (Toxic, Teratogenic)".

  • Dispose of the contents via an approved hazardous waste disposal plant in accordance with local, regional, and national environmental regulations[1]. Do not flush into surface water or sanitary sewer systems[2].

Operational Workflow Visualization

The following diagram illustrates the logical progression of handling and disposal to ensure a closed-loop safety system.

G Start Start: N-Desalkyl Itraconazole-d8 PPE Don PPE (Nitrile, Goggles, Coat) Start->PPE Hood Transfer to Fume Hood (Local Exhaust) PPE->Hood Weigh Weighing & Solubilization Hood->Weigh Spill Spill Occurs? Weigh->Spill Clean Wet Wipe Containment (Avoid Dust) Spill->Clean Yes Success Experiment Execution Spill->Success No Dispose Hazardous Waste Disposal Clean->Dispose Success->Dispose Liquid Waste

Workflow for the safe handling and disposal of N-Desalkyl Itraconazole-d8.

References

  • Source: pharmacopoeia.
  • Source: fishersci.
  • Source: chemicalbook.

Sources

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